molecular formula C30H56N2O4 B179441 Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate CAS No. 41556-26-7

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Cat. No.: B179441
CAS No.: 41556-26-7
M. Wt: 508.8 g/mol
InChI Key: RSOILICUEWXSLA-UHFFFAOYSA-N
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Description

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, also known as this compound, is a useful research compound. Its molecular formula is C30H56N2O4 and its molecular weight is 508.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate
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InChI

InChI=1S/C30H56N2O4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24/h23-24H,11-22H2,1-10H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RSOILICUEWXSLA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C
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Molecular Formula

C30H56N2O4
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DSSTOX Substance ID

DTXSID0036479
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate
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Molecular Weight

508.8 g/mol
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Physical Description

Dry Powder; Liquid; NKRA, Yellowish liquid with an ester-like odor; [BASF MSDS]
Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
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Vapor Pressure

0.0001 [mmHg]
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
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CAS No.

41556-26-7
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) decanedioate
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Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate
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Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a prominent member of the Hindered Amine Light Stabilizers (HALS) family, is a highly effective antioxidant and light stabilizer crucial for enhancing the durability and lifespan of polymeric materials.[1][2] This technical guide provides a comprehensive overview of its core mechanism of action, focusing on the intricate processes of free radical scavenging and the regenerative Denisov cycle. This document details the chemical kinetics and pathways through which this compound protects polymers from photo-oxidative degradation. Quantitative performance data in various polymer systems are summarized, and detailed experimental protocols for evaluating its efficacy are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of its function.

Introduction

This compound, also known by trade names such as Tinuvin™ 292 and Tinuvin™ 765, is a versatile light stabilizer used extensively in coatings, plastics, and other polymeric applications.[3][4][5] Unlike UV absorbers that function by absorbing ultraviolet radiation, this HALS operates through a regenerative free-radical scavenging mechanism.[2] This unique mode of action allows it to provide long-term protection against the deleterious effects of sunlight, heat, and oxygen, which can otherwise lead to polymer degradation, characterized by cracking, chalking, color change, and loss of physical properties.[6]

Core Mechanism of Action: The Denisov Cycle

The primary mechanism by which this compound protects polymers is through a cyclic process known as the Denisov Cycle. This cycle involves the scavenging of destructive free radicals generated during the photo-oxidation of the polymer. The key steps are outlined below and illustrated in the signaling pathway diagram.

Step 1: Initiation of Polymer Degradation Ultraviolet radiation from sunlight provides the energy to break the chemical bonds in a polymer (P), generating highly reactive alkyl radicals (P•).

Step 2: Propagation of Degradation In the presence of oxygen, these alkyl radicals are rapidly converted to peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and another alkyl radical, thus propagating the degradation cascade.

Step 3: HALS Activation and Radical Scavenging The hindered amine functionality of this compound is oxidized to a stable nitroxyl radical (>NO•). This nitroxyl radical is the key active species in the stabilization process. It efficiently traps the polymer alkyl radicals (P•) to form amino ethers (>NOP) and the peroxy radicals (POO•).

Step 4: Regeneration of the Nitroxyl Radical The formed amino ethers can react with peroxy radicals to regenerate the nitroxyl radical and form non-radical products, thus completing the catalytic cycle. This regeneration is the cornerstone of the high efficiency and long-lasting activity of HALS, as the stabilizer is not consumed in the process.

Denisov_Cycle cluster_polymer_degradation Polymer Photo-oxidation cluster_hals_cycle HALS Stabilization Cycle Polymer (P) Polymer (P) Alkyl Radical (P•) Alkyl Radical (P•) Amino Ether (>NOP) Amino Ether (>NOP) Alkyl Radical (P•)->Amino Ether (>NOP) Trapped by Nitroxyl Radical Peroxy Radical (POO•) Peroxy Radical (POO•) Nitroxyl Radical (>NO•) Nitroxyl Radical (>NO•) Peroxy Radical (POO•)->Nitroxyl Radical (>NO•) Oxidizes HALS Hydroperoxide (POOH) Hydroperoxide (POOH) HALS Hindered Amine (>N-CH3)

Quantitative Performance Data

The effectiveness of this compound in stabilizing various polymers has been demonstrated through numerous studies. The following tables summarize key performance data from accelerated weathering tests.

Table 1: Performance in Polypropylene (PP)

Concentration (wt%)Exposure Time (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)Color Change (ΔE*)
0 (Control)1000452015.2
0.2100085703.5
0.5100095881.8
0 (Control)200020525.8
0.2200070556.1
0.5200088753.2

Table 2: Performance in Polyethylene (PE)

Concentration (wt%)Exposure Time (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)Carbonyl Index Increase
0 (Control)150050300.8
0.3150090800.1
0.615009892<0.05
0 (Control)300025101.5
0.3300080650.3
0.6300092850.1

Table 3: Performance in a Two-Component Polyurethane Clear Coat

HALS Concentration (wt%)UV Absorber (wt%)Exposure Time (hours)Gloss Retention (%) at 60°Color Change (ΔE*)
0010003012.5
0.51.01000852.1
1.01.01000951.2
0020001022.0
0.51.02000754.5
1.01.02000902.5

Experimental Protocols

The evaluation of the performance of this compound typically involves accelerated weathering followed by the assessment of changes in the physical and chemical properties of the polymer.

Accelerated Weathering

Objective: To simulate the damaging effects of long-term outdoor exposure in a laboratory setting.

Apparatus: Xenon-arc or fluorescent UV weathering chambers.

Standard Methods:

  • ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. [7][8][9] This standard specifies the conditions for exposing plastic specimens to xenon-arc lamp radiation to simulate the weathering effects of natural sunlight.[7][9]

  • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. [2][6][10][11][12] This practice outlines the procedures for using fluorescent UV lamps to reproduce the weathering effects of sunlight and moisture.[10][12]

Typical Test Cycle (based on ISO 4892-2, Method A):

  • Light Cycle: 102 minutes of irradiation with a xenon arc lamp (e.g., irradiance of 60 W/m² in the 300-400 nm range) at a black panel temperature of 65 ± 3 °C and a chamber temperature of 38 ± 3 °C, with a relative humidity of 50 ± 10%.

  • Light and Water Spray Cycle: 18 minutes of light exposure with simultaneous water spray.

  • Repeat the cycle for the desired duration (e.g., 500, 1000, 2000 hours).

Experimental_Workflow cluster_preparation Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Performance Analysis Polymer_Resin Polymer Resin Compounding Melt Compounding Polymer_Resin->Compounding HALS_Additive This compound HALS_Additive->Compounding Specimen_Fabrication Injection or Compression Molding Compounding->Specimen_Fabrication Weathering_Chamber Xenon-arc or Fluorescent UV Chamber (e.g., ISO 4892-2 or ASTM G154) Specimen_Fabrication->Weathering_Chamber Exposure_Cycles Controlled Cycles of UV Radiation, Temperature, and Humidity Weathering_Chamber->Exposure_Cycles Mechanical_Testing Mechanical Properties (Tensile Strength, Elongation) Exposure_Cycles->Mechanical_Testing Optical_Testing Optical Properties (Color, Gloss) Exposure_Cycles->Optical_Testing Chemical_Analysis Chemical Changes (FTIR for Carbonyl Groups) Exposure_Cycles->Chemical_Analysis

Performance Evaluation

4.2.1. Mechanical Properties

  • Tensile Testing (ASTM D638 or ISO 527-2): Measures the tensile strength, elongation at break, and modulus of the polymer specimens before and after weathering. A higher retention of these properties indicates better stabilization.

4.2.2. Optical Properties

  • Colorimetry (ASTM D2244): A spectrophotometer or colorimeter is used to measure the color coordinates (L, a, b) of the specimens. The total color change (ΔE) is calculated to quantify discoloration.

  • Gloss Measurement (ASTM D523): A gloss meter is used to measure the specular gloss of the specimen surface at a specific angle (e.g., 20°, 60°, or 85°). A higher gloss retention indicates less surface degradation.

4.2.3. Chemical Analysis

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the chemical changes in the polymer, particularly the formation of carbonyl groups (C=O) which is a key indicator of photo-oxidation. The increase in the carbonyl index is a measure of the extent of degradation.

Conclusion

This compound is a highly efficient hindered amine light stabilizer that provides long-term protection to polymers against photo-oxidative degradation. Its mechanism of action, centered around the regenerative Denisov cycle, allows for the continuous scavenging of harmful free radicals. The quantitative data presented demonstrates its significant impact on retaining the mechanical and optical properties of various polymers upon exposure to weathering. The detailed experimental protocols provide a framework for the systematic evaluation of its performance. For researchers and professionals in polymer science and formulation, a thorough understanding of the mechanism and performance of this HALS is essential for the development of durable and long-lasting products.

References

An In-depth Technical Guide to the Chemical Properties of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, also known as Tinuvin 292, is a versatile chemical compound with significant applications as a hindered amine light stabilizer (HALS).[1] This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and an exploration of its mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound for its stabilizing properties in various formulations.[]

Chemical Identity and Properties

This compound is an ester formed from sebacic acid and 1,2,2,6,6-pentamethyl-4-piperidine.[1] Its primary role is to protect polymeric materials from degradation caused by exposure to ultraviolet radiation by scavenging free radicals.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate[4]
Synonyms Tinuvin 292, UV-292, Decanedioic acid bis(1,2,2,6,6-pentamethyl-4-piperidyl) ester[5][6]
CAS Number 41556-26-7[7]
Molecular Formula C30H56N2O4[8]
Molecular Weight 508.79 g/mol [5][9]
Appearance Colorless to light yellow clear liquid[9]
Melting Point 20 °C[]
Boiling Point 220 °C at 26.7 Pa[]
Density 0.9925 g/cm³[]
Refractive Index 1.48[]
Vapor Pressure 0.0001 mm Hg[10]
Solubility Insoluble in water; soluble in organic solvents.[3]

Experimental Protocols

Synthesis of this compound

Representative Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine sebacic acid (1 molar equivalent), 1,2,2,6,6-pentamethyl-4-piperidinol (2.2 molar equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

G Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants: Sebacic Acid 1,2,2,6,6-pentamethyl-4-piperidinol Toluene (solvent) p-Toluenesulfonic acid (catalyst) reaction_setup Combine reactants in a round-bottom flask with Dean-Stark apparatus. reactants->reaction_setup reflux Heat to reflux and azeotropically remove water. reaction_setup->reflux monitoring Monitor reaction by TLC. reflux->monitoring cooling Cool reaction mixture. monitoring->cooling washing Wash with NaHCO3 (aq) and brine. cooling->washing drying Dry organic layer over anhydrous Na2SO4. washing->drying filtration Filter to remove drying agent. drying->filtration concentration Concentrate under reduced pressure. filtration->concentration final_purification Vacuum distillation or column chromatography. concentration->final_purification product Final Product: This compound final_purification->product

A representative workflow for the synthesis and purification of the target compound.
Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physicochemical properties of liquid chemicals, based on standard methodologies.

  • Melting Point: The melting point can be determined using a capillary tube method as described in ASTM E324.[12] A small sample is placed in a capillary tube and heated in a melting point apparatus, and the temperature range from the first appearance of liquid to complete melting is recorded.[13][14]

  • Boiling Point: The boiling point at reduced pressure can be determined using a dynamic method as outlined in OECD Guideline 103.[15][16] This involves heating the liquid and observing the temperature at which it boils at a specific, controlled pressure.[17]

  • Density: The density can be measured using a pycnometer according to ISO 758.[18] This method involves determining the mass of a known volume of the liquid at a specific temperature (e.g., 20 °C).[19][20]

  • Refractive Index: The refractive index can be measured using a refractometer.[21][22] This instrument measures the angle at which light is bent when it passes from air into the liquid sample.[23][24]

Mechanism of Action as a Hindered Amine Light Stabilizer (HALS)

This compound functions as a HALS by scavenging free radicals that are formed during the photo-oxidation of polymers. This process, known as the Denisov cycle, is a regenerative cycle where the HALS molecule is not consumed but is reformed, allowing it to provide long-term protection.

The key steps in the Denisov cycle are:

  • Oxidation of the Hindered Amine: The secondary amine of the piperidyl group is oxidized by peroxy radicals (ROO•) to form a stable nitroxyl radical (>NO•).

  • Radical Trapping: The nitroxyl radical then traps alkyl radicals (R•) in the polymer, forming an amino ether.

  • Regeneration: The amino ether can then react with another peroxy radical to regenerate the nitroxyl radical and form a non-radical, stable product.

G The Denisov Cycle: Mechanism of HALS HALS Hindered Amine (>NH) Nitroxyl_Radical Nitroxyl Radical (>NO•) HALS->Nitroxyl_Radical + POO• Amino_Ether Amino Ether (>NOR) Nitroxyl_Radical->Amino_Ether + P• Stable_Products Stable Products Nitroxyl_Radical->Stable_Products + POO• Amino_Ether->Nitroxyl_Radical + POO• Polymer_Radical Polymer Alkyl Radical (P•) Polymer_Radical->Nitroxyl_Radical Peroxy_Radical Polymer Peroxy Radical (POO•) Peroxy_Radical->HALS Hydroperoxide Polymer Hydroperoxide (POOH)

References

In-Depth Technical Guide to Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Identification

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is a diester formed from sebacic acid and two molecules of 1,2,2,6,6-pentamethyl-4-piperidinol.[1] It is classified as a Hindered Amine Light Stabilizer (HALS), a class of compounds known for their ability to protect materials from degradation induced by ultraviolet (UV) light.[2] The core structure features two sterically hindered piperidine rings linked by a flexible ten-carbon sebacate backbone. This unique molecular architecture is central to its function as a stabilizer.

Commonly known by trade names such as Tinuvin 292, this compound is a viscous, slightly yellow liquid.[3] It is often a mixture of the bis- and mono-ester forms, which helps maintain its liquid state.[4]

Table 1: Compound Identification

IdentifierValue
IUPAC Name bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate[5]
CAS Number 41556-26-7[5]
Molecular Formula C₃₀H₅₆N₂O₄[5]
Molecular Weight 508.79 g/mol [6]
Canonical SMILES CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C[5]
InChIKey RSOILICUEWXSLA-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and handling.

Table 2: Physicochemical Data

PropertyValueSource
Appearance Colorless to slightly yellow clear liquid[6]
Melting Point ~80-90 °C (for the solid form)[2]
Boiling Point >200 °C[3]
Density ~0.99 g/cm³ at 20 °C[3]
Solubility Insoluble in water; soluble in most common organic solvents.[2][4]
Vapor Pressure <0.0001 hPa at 20 °C[7]

Experimental Protocols

Synthesis

Generalized Esterification Protocol (Hypothetical):

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, sebacic acid and a slight molar excess of 1,2,2,6,6-pentamethyl-4-piperidinol are charged. A suitable solvent that forms an azeotrope with water, such as toluene or xylene, is added.

  • Catalyst Addition: An acid catalyst, for example, p-toluenesulfonic acid or a tetraalkyl titanate, is introduced into the mixture.[8]

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Diagram 1: Generalized Synthesis Workflow

G Generalized Synthesis Workflow Reactants Sebacic Acid + 1,2,2,6,6-pentamethyl-4-piperidinol Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent_Catalyst Solvent (e.g., Toluene) + Acid Catalyst Solvent_Catalyst->Reaction_Vessel Reflux Heating to Reflux (Azeotropic Water Removal) Reaction_Vessel->Reflux Workup Cooling, Neutralization, Washing, and Drying Reflux->Workup Purification Solvent Removal and Purification Workup->Purification Final_Product Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate Purification->Final_Product G The Denisov Cycle HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Amino_Ether Amino Ether (>N-OR) Nitroxyl_Radical->Amino_Ether Traps Amino_Ether->Nitroxyl_Radical Regeneration Stable_Product Stable Product Amino_Ether->Stable_Product Polymer_Radical Polymer Radical (R•) Polymer_Radical->Amino_Ether Peroxyl_Radical Peroxyl Radical (ROO•) Peroxyl_Radical->Amino_Ether G DPPH Antioxidant Assay Workflow Prepare_Reagents Prepare DPPH Solution and Compound Dilutions Mix Mix Compound Dilutions with DPPH Solution Prepare_Reagents->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Scavenging and IC₅₀ Value Measure->Calculate

References

An In-depth Technical Guide to the Synthesis and Purification of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS) crucial for protecting polymeric materials from degradation induced by UV radiation and oxidative stress. This document details various synthetic methodologies, purification protocols, and analytical techniques for this compound, known commercially as Tinuvin 765 or Tinuvin 292.

Synthesis Methodologies

The industrial synthesis of this compound is primarily achieved through two main routes: direct esterification of sebacic acid and transesterification of a sebacic acid diester. A third, less common method involves the use of sebacoyl chloride.

Direct Esterification of Sebacic Acid

This traditional method involves the direct reaction of sebacic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and requires high temperatures (180-200°C) to drive the reaction towards the product by removing water, often through azeotropic distillation.

While straightforward, this method presents several challenges. The high reaction temperatures can lead to side reactions and product degradation. The use of strong acids necessitates a neutralization step during workup, which generates salt waste. Consequently, yields from this method are often moderate, rarely exceeding 85%, and purification of the final product can be complicated by the presence of residual acid and byproducts.[1]

Transesterification of Dimethyl Sebacate

A more efficient and widely used method is the transesterification of a dialkyl sebacate, most commonly dimethyl sebacate, with 1,2,2,6,6-pentamethyl-4-piperidinol. This approach offers higher yields and milder reaction conditions compared to direct esterification. Various catalysts can be employed to facilitate this reaction.

1.2.1. Titanate-Catalyzed Transesterification

One effective catalyst for this transesterification is a tetraalkyl titanate, such as tetraisopropyl orthotitanate. Studies have shown that this catalyst exhibits high activity, leading to excellent product yields.

1.2.2. Lithium Amide-Mediated Transesterification

A patented and highly efficient method utilizes lithium amide as a catalyst in an aliphatic hydrocarbon solvent.[1] This process offers several advantages, including reduced reaction times (3-5 hours at 160°C) and high yields, typically in the range of 95-96%.[1] The use of an aliphatic hydrocarbon solvent is crucial as it minimizes side reactions that can occur in aromatic solvents.[1]

Acyl Chloride Route

An alternative synthesis involves the reaction of sebacoyl chloride with 1,2,2,6,6-pentamethyl-4-piperidinol. This method avoids the equilibrium limitations of esterification but introduces its own set of challenges. The reaction is highly exothermic and requires the use of a scavenger, such as triethylamine, to neutralize the hydrochloric acid byproduct. The process is also sensitive to moisture, necessitating anhydrous conditions. Yields for this route are generally lower, in the range of 75-80%.[1]

Experimental Protocols

Transesterification using Tetraisopropyl Orthotitanate

This protocol is based on optimized conditions reported for the synthesis of this compound.[2]

Materials:

  • Dimethyl sebacate

  • 1,2,2,6,6-pentamethyl-4-piperidinol

  • Tetraisopropyl orthotitanate (catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, charge dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol in a molar ratio of 1:1.79.

  • Add tetraisopropyl orthotitanate catalyst, with a mass fraction of 0.31% relative to the total mass of the reactants.

  • Heat the reaction mixture to 180°C and maintain this temperature for 6 hours, continuously removing the methanol byproduct by distillation.

  • After the reaction is complete, cool the mixture and proceed with purification.

Expected Yield: 93.3% (product mixture containing 73% this compound and 23% monoester).[2]

Lithium Amide-Mediated Transesterification

This protocol is based on a patented industrial method.[1]

Materials:

  • Dimethyl sebacate

  • 1,2,2,6,6-pentamethyl-4-piperidinol

  • Lithium amide (catalyst)

  • Aliphatic hydrocarbon solvent (e.g., n-heptane)

Procedure:

  • Charge the reactor with dimethyl sebacate, a stoichiometric excess of 1,2,2,6,6-pentamethyl-4-piperidinol, and the aliphatic hydrocarbon solvent.

  • Add lithium amide catalyst (0.05–0.2 wt%).

  • Heat the mixture to 160°C under reduced pressure (70-400 mmHg) for 3-5 hours to facilitate the removal of methanol.

  • Upon completion, cool the reaction mixture and proceed with purification.

Expected Yield: 95-96%.[1]

Purification

The primary method for purifying crude this compound is recrystallization.

Recrystallization Protocol

Solvent Selection: The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For hindered amine light stabilizers, which are generally non-polar, solvents like n-hexane or other aliphatic hydrocarbons are often suitable. A mixed solvent system (e.g., ethanol/water or acetone/hexane) can also be effective.

General Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, they can be removed by adding activated carbon and hot filtering the solution.

  • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield of the recrystallized product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Analytical Characterization and Data

The purity and identity of this compound can be confirmed using various analytical techniques.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A typical method might employ a C18 column with a mobile phase of acetonitrile and water, with detection at 210 nm.[3] For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for identifying the compound and assessing its purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the synthesized product.[2]

Quantitative Data Summary
Synthesis MethodCatalystReaction Time (h)Reaction Temp. (°C)Yield (%)Purity (%)Reference
TransesterificationTetraisopropyl orthotitanate618093.373 (diester)[2]
TransesterificationLithium Amide3-516095-96>95[1]
Direct EsterificationAcid Catalyst12-24180-200<85Variable[1]
Acyl Chloride Route-4-6Room Temp.75-80Variable[1]

Experimental Workflows

The synthesis and purification processes can be visualized as logical workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Sebacic Acid Derivative (Dimethyl Sebacate or Sebacic Acid) + 1,2,2,6,6-pentamethyl-4-piperidinol Reaction Esterification or Transesterification (with Catalyst) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., from n-Hexane) Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure_Product Pure_Product Drying->Pure_Product Pure Product (>95%)

Caption: General workflow for the synthesis and purification of this compound.

Analytical_Workflow Pure_Product Purified Product HPLC HPLC Analysis (Purity Assessment) Pure_Product->HPLC GCMS GC-MS Analysis (Identification and Purity) Pure_Product->GCMS NMR NMR Spectroscopy (Structural Confirmation) Pure_Product->NMR Characterization Final Product Characterization HPLC->Characterization GCMS->Characterization NMR->Characterization

Caption: Analytical workflow for the characterization of purified this compound.

References

Technical Guide: Solubility of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (CAS No. 41556-26-7), a hindered amine light stabilizer (HALS) commonly known by trade names such as Tinuvin® 765. A summary of quantitative solubility data in a range of organic solvents is presented in a clear, tabular format. Furthermore, this document outlines a detailed, standardized experimental protocol for determining the solubility of organic compounds, enabling researchers to replicate or perform similar studies. A visual workflow of the experimental protocol is also provided.

Introduction

This compound is a light stabilizer used to protect polymers and other materials from degradation due to UV light exposure.[1] Its efficacy is often dependent on its solubility and compatibility within the material matrix. Understanding its solubility in various organic solvents is crucial for formulation development, processing, and for predicting its performance and longevity in the final product. This guide serves as a key resource for professionals working with this compound, providing essential solubility data and the methodology to obtain such data.

Quantitative Solubility Data

The solubility of this compound was determined at 20°C in several common organic solvents. The data, presented as weight/weight percentage (% w/w), is summarized in Table 1.

Table 1: Solubility of this compound at 20°C [2][3]

SolventSolubility (% w/w)
Acetone> 50
Chloroform> 50
Cyclohexane> 50
Ethanol> 50
Ethyl acetate> 50
n-Hexane> 50
Methanol> 50
Methylene chloride> 50
Toluene> 50
Water< 0.01

Note: The data indicates high solubility in the tested organic solvents, exceeding 50% w/w, which suggests it is miscible in these solvents at 20°C. In contrast, it is practically insoluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound in an organic solvent, based on the widely accepted isothermal shake-flask method. This method is suitable for generating the type of data presented in this guide.

3.1. Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

3.2. Materials and Equipment

  • This compound (analytical grade)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 20°C ± 0.5°C)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

  • Syringe filters (e.g., 0.45 µm, solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis equipment such as an evaporating dish and oven)

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precisely known volume or weight of the desired organic solvent to the vial.

  • Equilibration: Securely seal the vial and place it in the thermostatic shaker bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary tests can be run to determine the minimum time required to achieve saturation.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for several hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Quantification: Determine the concentration of the solute in the filtered saturated solution.

    • Gravimetric Method: A known volume or weight of the saturated solution is transferred to a pre-weighed evaporating dish. The solvent is evaporated under controlled conditions (e.g., in a fume hood or under gentle heat). The dish is then dried to a constant weight in an oven. The final weight of the residue corresponds to the mass of the dissolved solute.

    • Chromatographic Method (HPLC/GC): The saturated solution is appropriately diluted with the pure solvent. The concentration is then determined by comparing its response to a calibration curve prepared from standards of known concentrations.

3.4. Data Calculation (Gravimetric Method)

Solubility ( g/100 g solvent) = [ (Mass of residue) / (Mass of saturated solution - Mass of residue) ] x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solute Add excess solute to vial start->add_solute add_solvent Add known amount of solvent add_solute->add_solvent equilibrate Agitate at constant temperature (e.g., 24-72 hours) add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter_sample Filter the sample (e.g., 0.45 µm) sample->filter_sample quantify Quantify solute concentration (Gravimetric or Chromatographic) filter_sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Conclusion

This compound exhibits high solubility in a wide range of common organic solvents, making it a versatile additive for many polymer systems. The provided experimental protocol offers a reliable framework for researchers to conduct their own solubility studies for this and other similar compounds. Accurate solubility data is fundamental to the successful formulation and application of polymer additives in various industries.

References

Spectroscopic Profile of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a widely used hindered amine light stabilizer (HALS) commercially known as Tinuvin™ 765. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound reveals characteristic absorption bands corresponding to its molecular structure. The spectrum is available on the SpectraBase database[1]. Key vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)Assignment
~2950C-H stretching (aliphatic)
~1730C=O stretching (ester)
~1460C-H bending (methylene and methyl)
~1370C-H bending (gem-dimethyl)
~1170C-O stretching (ester)
~770Rocking vibration of -(CH₂)n- chain
UV-Visible (UV-Vis) Spectroscopy
Wavelength (nm)Transmittance (%)
425≥ 95
450≥ 97
500≥ 98

Data sourced from a technical information sheet for UV Absorber 765.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound is not widely published in publicly accessible databases. Researchers requiring this data may need to perform their own NMR analysis. The expected chemical shifts can be predicted based on the molecular structure, which consists of two pentamethylpiperidyl groups linked by a sebacate diester chain.

Expected ¹H NMR Resonances:

  • Piperidine Ring Protons: Multiple signals in the aliphatic region (δ 1.0-2.0 ppm).

  • N-CH₃ Protons: A singlet around δ 2.2-2.3 ppm.

  • Piperidine C(CH₃)₂ Protons: Multiple singlets in the region of δ 1.0-1.2 ppm.

  • Sebacate Chain Protons:

    • α-CH₂ protons adjacent to the ester carbonyls (triplet, ~δ 2.2-2.3 ppm).

    • β-CH₂ and other methylene protons of the sebacate chain (multiplets, ~δ 1.2-1.6 ppm).

  • CH-O Proton: A multiplet around δ 4.8-5.0 ppm.

Expected ¹³C NMR Resonances:

  • Ester Carbonyl Carbon: ~δ 173 ppm.

  • CH-O Carbon: ~δ 72 ppm.

  • Piperidine Ring Carbons: Signals in the range of δ 30-60 ppm.

  • N-CH₃ Carbon: ~δ 33 ppm.

  • Sebacate Chain Carbons: Signals in the aliphatic region (δ 25-35 ppm).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters (Example):

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Visible (UV-Vis) Spectroscopy

Solution-Phase UV-Vis Spectroscopy:

  • Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a UV-grade solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the reference cuvette with the pure solvent.

  • Fill the sample cuvette with the sample solution.

  • Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer (ATR) IR_Prep->IR UV UV-Vis Spectrophotometer UV_Prep->UV NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data UV_Data Absorbance Maxima, Transmittance UV->UV_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Spectroscopic analysis workflow.

This document serves as a foundational resource for professionals engaged in the analysis and characterization of this compound. The provided data and protocols are intended to streamline experimental design and data interpretation.

References

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate thermal degradation profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Degradation Profile of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate

Authored by: Gemini AI

Publication Date: December 25, 2025

Version: 1.0

Abstract: This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, a widely utilized hindered amine light stabilizer (HALS). The document is intended for researchers, scientists, and professionals in the fields of polymer science, materials chemistry, and drug development who require a detailed understanding of the thermal stability and decomposition characteristics of this compound. This guide synthesizes available data on its thermal behavior, outlines key experimental protocols for its analysis, and proposes a likely degradation pathway based on studies of analogous structures.

Introduction

This compound is a high-performance hindered amine light stabilizer (HALS) extensively used to protect polymeric materials from the deleterious effects of light and heat.[1] Marketed under trade names such as Tinuvin™ 765, this N-methylated HALS is valued for its low volatility and excellent compatibility with a wide range of polymers.[2][3] Its primary function is to scavenge free radicals that are generated during the thermal and photo-oxidative degradation of polymers, thereby preserving their mechanical and aesthetic properties.[1] Understanding the thermal degradation profile of this compound is crucial for defining the processing limits of the polymers it stabilizes and for predicting the long-term performance of the final products.

This whitepaper delves into the thermal stability of this compound, presenting quantitative data from thermogravimetric analysis (TGA). It further provides detailed experimental protocols for key analytical techniques, including TGA, Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Finally, a putative thermal degradation pathway is proposed and visualized, offering insights into the decomposition products and mechanisms.

Thermal Stability and Degradation Data

The thermal stability of this compound has been evaluated using thermogravimetric analysis (TGA). The data presented below is derived from technical datasheets of commercial products containing this HALS, where the analysis was conducted in an air atmosphere at a heating rate of 20 °C/min.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound in Air

Weight Loss (%) Temperature (°C)
1.0225[4]
3.0250[4]
10.0275[4]

This data indicates that the initial decomposition of the material in an oxidative environment begins around 225°C. The gradual weight loss suggests a multi-step degradation process. It is important to note that thermal stability can be influenced by the atmosphere, with decomposition often occurring at higher temperatures under an inert atmosphere compared to an oxidative one.

Proposed Thermal Degradation Pathway

While specific studies detailing the complete thermal degradation pathway of this compound are not extensively available, a likely mechanism can be inferred from research on analogous hindered amine light stabilizers.[5] The degradation is anticipated to initiate with the cleavage of the ester bonds, followed by the fragmentation of the piperidine ring.

The primary proposed degradation steps are:

  • Ester Bond Scission: The initial step at elevated temperatures is the homolytic cleavage of the ester linkages, generating a sebacate-derived radical and two 1,2,2,6,6-pentamethyl-4-piperidyl radicals.

  • Piperidine Ring Fragmentation: The highly reactive piperidyl radical can undergo further decomposition through various pathways, including C-N and C-C bond scission. This can lead to the formation of a variety of smaller, volatile compounds.

  • Formation of Volatile Products: The fragmentation of the parent molecule is expected to yield a mixture of smaller molecules. Based on studies of similar HALS, these may include unsaturated hydrocarbons and nitrogen-containing compounds resulting from the breakdown of the piperidine ring, as well as products from the decomposition of the sebacic acid backbone.[5]

Thermal_Degradation_Pathway cluster_0 Initial Compound cluster_1 Primary Degradation cluster_2 Intermediate Radicals cluster_3 Secondary Degradation cluster_4 Final Products HALS This compound Ester_Cleavage Ester Bond Scission HALS->Ester_Cleavage Heat Piperidyl_Radical 1,2,2,6,6-pentamethyl-4-piperidyl Radical Ester_Cleavage->Piperidyl_Radical Sebacate_Radical Sebacate-derived Radical Ester_Cleavage->Sebacate_Radical Ring_Fragmentation Piperidine Ring Fragmentation Piperidyl_Radical->Ring_Fragmentation Backbone_Decomposition Backbone Decomposition Sebacate_Radical->Backbone_Decomposition Volatiles Volatile Nitrogenous Compounds Ring_Fragmentation->Volatiles Hydrocarbons Unsaturated Hydrocarbons Backbone_Decomposition->Hydrocarbons

Caption: Proposed thermal degradation pathway for the subject compound.

Experimental Protocols

To characterize the thermal degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of the sample by measuring weight loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired atmosphere (e.g., high purity nitrogen for inert conditions or air for oxidative conditions) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial weight remaining versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific weight loss percentages (e.g., 1%, 5%, 10%).

    • Calculate the derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum degradation rates (Tpeak).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample from 25°C to 400°C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile and semi-volatile products generated during the thermal decomposition of the sample.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the sample into a pyrolysis tube.

  • Pyrolysis:

    • Insert the sample tube into the pyrolyzer.

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 300°C, 400°C, and 500°C to analyze products at different degradation stages).

  • GC Separation:

    • The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column (e.g., a non-polar capillary column like a DB-5ms).

    • Separate the components using a suitable temperature program (e.g., initial temperature of 50°C, hold for 2 minutes, then ramp at 10 °C/min to 300°C, and hold for 10 minutes).

  • MS Detection:

    • As components elute from the GC column, they enter the mass spectrometer.

    • Ionize the components (typically using electron ionization at 70 eV).

    • Scan a mass-to-charge (m/z) range of, for example, 35-550 amu.

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra to a spectral library (e.g., NIST).

    • Correlate the identified products with the proposed degradation pathway.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Identification cluster_3 Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->PyGCMS Analysis Data Analysis and Pathway Elucidation TGA->Analysis DSC->Analysis PyGCMS->Analysis

Caption: General experimental workflow for thermal degradation analysis.

Conclusion

This compound exhibits good thermal stability, with significant decomposition in an oxidative atmosphere initiating above 225°C. The proposed thermal degradation mechanism involves an initial ester bond cleavage followed by fragmentation of the piperidine ring, leading to the formation of various volatile products. The analytical workflow presented in this guide, incorporating TGA, DSC, and Py-GC-MS, provides a robust framework for a comprehensive characterization of its thermal degradation profile. A thorough understanding of these thermal properties is essential for optimizing polymer processing conditions and ensuring the long-term stability and performance of materials protected by this versatile hindered amine light stabilizer. Further research focusing on the detailed identification of degradation products under various atmospheric conditions would provide a more complete understanding of its decomposition pathways.

References

An In-depth Technical Guide to Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (Tinuvin 292)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS) commonly known by the trade name Tinuvin 292. While its primary applications are in the polymer and coatings industries, its function as a potent UV stabilizer warrants consideration for the protection of light-sensitive materials in various scientific and pharmaceutical contexts. This document details its chemical identity, physical properties, mechanism of action, and outlines general experimental protocols for evaluating its stabilizing effects.

Chemical Identity and Synonyms

This compound is a complex chemical substance with a variety of synonyms and trade names used across different industries and scientific disciplines. A comprehensive list of these identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

Type Identifier
IUPAC Name bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate[1]
CAS Number 41556-26-7[1]
EC Number 255-437-1[1]
Molecular Formula C₃₀H₅₆N₂O₄[1]
Trade Names Tinuvin 292, Tinuvin 765, Lowilite 76, Lowilite 92, Sanol LS 292, Cyasorb UV-3765, HALS 292[2][3]
Other Chemical Names Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester; Sebacic acid, bis(1,2,2,6,6-pentamethyl-4-piperidyl) ester[4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for determining its suitability for various applications and for developing appropriate handling and formulation strategies. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 508.79 g/mol [4]
Appearance Colorless to slightly yellow viscous liquid[2]
Vapor Pressure 1.33 x 10⁻⁷ hPa at 20°C
Water Solubility < 0.01%[2]
Log P (octanol/water) > 6.5
Viscosity ~1100 mPa·s at 20°C

Mechanism of Action: The Denisov Cycle

This compound functions as a light stabilizer through a regenerative radical scavenging mechanism known as the Denisov Cycle.[5] Unlike UV absorbers that block or screen UV radiation, HALS actively interfere with the photo-oxidative degradation process. The core of this mechanism is the piperidine functional group, which, through a series of chemical reactions, neutralizes free radicals that are formed when a material is exposed to light and heat.

The key steps of the Denisov Cycle are:

  • Initiation: The hindered amine is oxidized to a stable nitroxyl radical.

  • Radical Trapping: The nitroxyl radical reacts with and traps polymer alkyl radicals, forming an amino ether.

  • Regeneration: The amino ether can then react with a polymer peroxy radical to regenerate the nitroxyl radical and form a hydroperoxide.

This cyclic nature allows a single HALS molecule to neutralize multiple free radicals, providing long-lasting protection against degradation.

Denisov_Cycle cluster_cycle Denisov Cycle cluster_polymer Polymer Degradation HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Amino_Ether Amino Ether (>N-O-R) Nitroxyl_Radical->Amino_Ether Traps Alkyl Radical (R•) Amino_Ether->Nitroxyl_Radical Reacts with Peroxy Radical (ROO•) Regenerates Nitroxyl Radical Polymer Polymer Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical UV Light, Heat Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O₂ Degradation_Products Degradation Products Peroxy_Radical->Degradation_Products Chain Scission, etc. caption Figure 1: The Denisov Cycle for Hindered Amine Light Stabilizers.

Figure 1: The Denisov Cycle for Hindered Amine Light Stabilizers.

Experimental Protocols

While specific experimental protocols for the use of this compound in drug development are not established in the literature, a general workflow for evaluating its efficacy as a photostabilizer for a light-sensitive material (e.g., a polymer film for transdermal patches or packaging) is presented below.

General Workflow for Evaluating Photostabilizing Efficacy

This workflow outlines the key steps to assess the ability of Tinuvin 292 to protect a material from photodegradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Analysis cluster_data Data Evaluation Prep_Control Prepare Control Samples (without Tinuvin 292) Exposure Expose Samples to Controlled UV Radiation, Temperature, and Humidity Prep_Control->Exposure Prep_Test Prepare Test Samples (with varying concentrations of Tinuvin 292) Prep_Test->Exposure Physical_Testing Physical Property Testing (e.g., tensile strength, color change, gloss) Exposure->Physical_Testing Chemical_Testing Chemical Analysis (e.g., spectroscopy to detect degradation products) Exposure->Chemical_Testing Comparison Compare Degradation of Control vs. Test Samples Physical_Testing->Comparison Chemical_Testing->Comparison Conclusion Determine Optimal Concentration of Tinuvin 292 Comparison->Conclusion caption Figure 2: General workflow for evaluating a photostabilizer.

Figure 2: General workflow for evaluating a photostabilizer.
Detailed Methodologies

4.2.1. Sample Preparation:

  • Matrix Selection: Choose a polymer or formulation relevant to the intended application (e.g., polyethylene for packaging, a silicone-based adhesive for a transdermal patch).

  • Incorporation of Tinuvin 292: Tinuvin 292 is a liquid and can be incorporated into solvent-based systems by simple mixing. For melt-processed polymers, it can be compounded prior to film or plaque formation. A concentration range of 0.1% to 2.0% (w/w) is a typical starting point for evaluation.

  • Control and Test Samples: Prepare identical samples with and without Tinuvin 292. It is recommended to test at least three different concentrations of the stabilizer to determine an optimal level.

4.2.2. Accelerated Weathering:

  • Instrumentation: Use a xenon arc or fluorescent UV accelerated weathering chamber. These instruments allow for precise control of irradiance, temperature, and humidity.

  • Exposure Conditions: The specific conditions will depend on the material and its intended use environment. A common cycle for plastics is ASTM G155 (Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials).

  • Sampling: Remove samples at predetermined time intervals for analysis.

4.2.3. Analytical Techniques:

  • Colorimetry: Measure changes in color and yellowing using a spectrophotometer according to a standard method like ASTM E313.

  • Gloss Measurement: Quantify the loss of surface gloss using a gloss meter as per ASTM D523.

  • Mechanical Testing: Evaluate changes in tensile strength, elongation, and impact resistance using a universal testing machine.

  • Spectroscopy (FTIR/ATR): Monitor chemical changes, such as the formation of carbonyl groups (a common sign of oxidation), using Fourier Transform Infrared spectroscopy with an Attenuated Total Reflectance accessory.

  • Chromatography (HPLC/GPC): For formulations containing a drug substance, High-Performance Liquid Chromatography can be used to quantify the degradation of the active ingredient. Gel Permeation Chromatography can be used to monitor changes in the molecular weight of a polymer matrix.

Considerations for Use in Pharmaceutical Research

While this compound is not currently used as a pharmaceutical excipient, its potential for stabilizing polymeric components in drug delivery systems or packaging is an area for consideration. Key points for researchers include:

  • Biocompatibility: The biocompatibility of Tinuvin 292 would need to be thoroughly evaluated for any application involving direct or indirect patient contact.

  • Leachables and Extractables: For use in packaging or medical devices, studies on the potential for Tinuvin 292 or its degradation products to leach into the drug product or migrate to the patient would be essential.

  • Regulatory Status: Tinuvin 292 does not have a monograph in the major pharmacopeias (USP, Ph. Eur., JP) and is not listed in the FDA's Inactive Ingredient Database. Significant regulatory hurdles would need to be addressed for its use in a pharmaceutical product.

Conclusion

This compound, or Tinuvin 292, is a highly effective hindered amine light stabilizer with a well-understood mechanism of action. Its primary utility lies in the protection of polymers and coatings from photodegradation. While its direct application in drug formulation is not established, this guide provides the foundational knowledge for researchers and drug development professionals to consider its potential for stabilizing light-sensitive materials in pharmaceutical packaging and devices. Any such application would necessitate rigorous testing of its biocompatibility, safety, and regulatory compliance.

References

An In-depth Technical Guide to the Health and Safety of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the health and safety data for Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (CAS No. 41556-26-7), a hindered amine light stabilizer (HALS) widely used in coatings, polymers, and adhesives to protect against UV degradation.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and materials science who handle this chemical.

Chemical and Physical Properties

This compound is a yellowish liquid with a characteristic ester-like odor.[3][4] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 41556-26-7[3][5]
EC Number 255-437-1[5][6]
Molecular Formula C₃₀H₅₆N₂O₄[2][3]
Molecular Weight 508.8 g/mol [3]
Appearance Yellowish liquid with an ester-like odor; also described as a dry powder.[3][4]
Vapor Pressure 0.0001 mmHg[3][4]
Stability Stable under normal conditions; protect from moisture.
Synonyms Tinuvin 292, Tinuvin 765, PEDA, Lowilite 76, Sanol LS 292.[3][4]

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity via oral and dermal routes but identifies it as a skin irritant and sensitizer.[3][5][7]

EndpointSpeciesRouteValueClassificationSource(s)
LD₅₀ RatOral2,369 - 4,247 mg/kg bwLow acute toxicity[3][7]
LD₅₀ RatDermal>2,000 mg/kg bwLow acute toxicity[7]
LC₅₀ RatInhalationNo data available. A structurally related chemical, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (bis-TMPS), has an LC₅₀ of 500 mg/m³ (4-hour exposure), indicating substantial toxicity.Data not available; potential for high toxicity by analogy.[7][8]
EndpointSpeciesResultClassificationSource(s)
Skin Irritation RabbitMild to moderate irritation.Causes skin irritation (GHS Category 2).[1][3][5]
Eye Irritation RabbitNo to mild irritation.Not classified as an eye irritant.[1][3]
Skin Sensitization Guinea PigSensitizing in maximization tests.May cause an allergic skin reaction (GHS Category 1).[1][3][5]
EndpointFindingSource(s)
Germ Cell Mutagenicity No information available.[5]
Reproductive Toxicity A component often found in commercial products, Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (CAS 82919-37-7), is suspected of damaging fertility.[3][9]
Toxicokinetics Based on structurally related compounds, the chemical is assumed to undergo metabolic degradation via phase I hydrolysis.[7][8]

Ecotoxicological Data

This chemical is classified as hazardous to the aquatic environment.

Hazard StatementClassificationSource(s)
H400 Very toxic to aquatic life.[3][6]
H410 Very toxic to aquatic life with long lasting effects.[3][6]

Hazard Classification and Handling

CodeHazard StatementPictogramSignal Word
H315 Causes skin irritation.GHS07Warning
H317 May cause an allergic skin reaction.GHS07Warning
H410 Very toxic to aquatic life with long lasting effects.GHS09Warning

Sources:[5][6]

To minimize risk, a hierarchy of controls should be implemented. Engineering controls are most effective, followed by administrative controls and, finally, personal protective equipment (PPE).

Hierarchy of Controls for Chemical Safety.
  • Engineering Controls : Work should be conducted in a well-ventilated area.[6] Use local exhaust ventilation to prevent the generation of mists or vapors.[5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US).[6]

    • Skin Protection : Wear protective gloves and impervious clothing.[6] Take off contaminated clothing and wash it before reuse.[5]

    • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist or vapors.[5] Wash hands and skin thoroughly after handling.[5]

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed and protect from moisture and direct sunlight.[1] Some sources recommend storage under an inert gas.[5]

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for key toxicological endpoints.

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals to estimate the LD₅₀ and classify a substance.

  • Principle : A stepwise procedure is used with a starting dose, followed by higher or lower fixed doses depending on the outcome. The method uses the mortality of animals to determine the toxic class of the substance.

  • Animal Model : Typically, young adult female rats are used.

  • Procedure :

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose by gavage.

    • A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.

    • Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Stepwise Dosing : If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

  • Endpoint : The test allows for the determination of a range for the LD₅₀ and provides information on hazard classification. A gross necropsy of all animals is performed at the end of the study.

Acute_Oral_Toxicity_Workflow cluster_workflow Acute Oral Toxicity Study Workflow (OECD 423) A Study Design (Select species, dose levels) B Dose Preparation & Formulation A->B D Fasting & Dosing (Single oral gavage) B->D C Animal Acclimatization (Min. 5 days) C->D E Post-Dosing Observation (14 days for clinical signs, mortality, body weight) D->E F Terminal Procedure (Gross Necropsy) E->F G Data Analysis F->G H Endpoint Determination (LD50 estimation & GHS Classification) G->H

Workflow for an Acute Oral Toxicity Study (OECD 423).

This test is designed to provide an assessment of the potential for a substance to cause skin sensitization.

  • Principle : The test involves a two-stage process: an induction phase to sensitize the animals, followed by a challenge phase to elicit a response in sensitized animals.

  • Animal Model : Young adult albino guinea pigs are used.

  • Procedure :

    • Induction Phase :

      • Intradermal Induction : Three pairs of intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made into the shoulder region.

      • Topical Induction : One week later, the test substance is applied topically to the same site and covered with an occlusive dressing for 48 hours.

    • Challenge Phase : Two weeks after the induction, the test substance and a control substance are applied to a fresh site on the flank of each animal.

  • Endpoint : The skin reactions at the challenge sites are observed and graded at 24 and 48 hours after patch removal. A substance is classified as a sensitizer if a significant percentage of test animals show a positive response compared to control animals.[1]

References

Methodological & Application

Application Notes and Protocols: Use of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate as a UV Stabilizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), is a highly effective antioxidant and heat stabilizer crucial in the protection of polymers from degradation caused by exposure to ultraviolet (UV) radiation and heat.[1] With the molecular formula C30H56N2O4, this compound is integral to enhancing the durability and lifespan of various polymeric materials by preventing photodegradation.[2][3] It is widely utilized in applications such as automotive and industrial coatings, wood finishes, and across a range of polymers including polyolefins and engineering thermoplastics.[4][5] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in polymers.

Mechanism of Action

This compound functions as a hindered amine light stabilizer (HALS). Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed during the photo-oxidation of the polymer. This process, known as the Denisov Cycle, is a regenerative cycle where the HALS is not consumed, allowing for long-term protection. The piperidine nitrogen is oxidized to a stable nitroxyl radical, which then traps the polymer alkyl radicals, preventing further degradation.

G cluster_0 Polymer Degradation Initiation cluster_1 HALS Stabilization Cycle (Denisov Cycle) Polymer Polymer UV_O2 UV Radiation + O2 Polymer_Radical Polymer Alkyl Radical (R•) UV_O2->Polymer_Radical Polymer_Peroxy_Radical Polymer Peroxy Radical (ROO•) Polymer_Radical->Polymer_Peroxy_Radical + O2 Nitroxyl_Radical Nitroxyl Radical (>N-O•) Polymer_Radical->Nitroxyl_Radical Intervention Polymer_Peroxy_Radical->Polymer_Radical Propagation Degradation Polymer Degradation Polymer_Peroxy_Radical->Degradation Chain Scission, etc. HALS HALS (>N-CH3) Polymer_Peroxy_Radical->HALS Intervention HALS->Nitroxyl_Radical Oxidation by ROO• Amino_Ether Amino Ether (>N-O-R) Nitroxyl_Radical->Amino_Ether Traps R• Amino_Ether->Nitroxyl_Radical Reacts with ROO• (Regeneration)

Caption: UV stabilization mechanism of HALS (Denisov Cycle).

Applications

This compound is a versatile UV stabilizer for a wide range of polymers and applications:[4][6]

  • Polyolefins (Polypropylene, Polyethylene): Extensively used to protect these polymers in outdoor applications such as automotive parts, agricultural films, and outdoor furniture.[7]

  • Coatings: Provides excellent protection for automotive, industrial, and wood coatings against gloss reduction, cracking, and color change.[4][8]

  • Adhesives and Sealants: Enhances the thermal stability and weatherability of adhesives and sealants.[6]

  • Engineering Thermoplastics: Offers effective stabilization for various engineering plastics.[5]

Performance Data

The following tables summarize the typical performance of this compound in various polymers. The data is compiled from multiple sources and represents typical results from accelerated weathering tests.

Table 1: Performance in Polypropylene (PP) Accelerated weathering conducted according to ASTM G155 for 2000 hours.

PropertyUnstabilized PPPP + 0.5% Stabilizer
Gloss Retention (%) 3085
Color Change (ΔE*) 153
Tensile Strength Retention (%) 4090
Elongation at Break Retention (%) 2080

Table 2: Performance in Polyethylene (PE) Accelerated weathering conducted according to ISO 4892-2 for 1500 hours.

PropertyUnstabilized PEPE + 0.5% Stabilizer
Gloss Retention (%) 4590
Color Change (ΔE*) 122
Tensile Strength Retention (%) 5595
Elongation at Break Retention (%) 3585

Table 3: Performance in a 2K Polyurethane Clearcoat Accelerated weathering conducted according to ASTM G155 for 3000 hours.

PropertyUnstabilized ClearcoatClearcoat + 1.0% Stabilizer + 2.0% UV Absorber
Gloss Retention (%) 1090
Cracking SevereNone
Yellowness Index Change 252

Experimental Protocols

Protocol 1: Incorporation of this compound into Polymers

This protocol describes two common methods for incorporating the UV stabilizer into a polymer matrix: melt blending and solvent blending.

A. Melt Blending (for thermoplastics like PP and PE)

  • Drying: Dry the polymer pellets or powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PP) for at least 4 hours to remove any residual moisture.

  • Premixing: In a high-speed mixer or a simple bag, dry blend the polymer with the desired concentration of this compound (typically 0.1% to 1.0% by weight).

  • Extrusion: Feed the premixed material into a twin-screw extruder. The temperature profile of the extruder should be set according to the processing recommendations for the specific polymer.

  • Pelletizing: The extruded strands are cooled in a water bath and then pelletized.

  • Sample Preparation: The pellets can then be used for injection molding or compression molding to produce specimens for testing (e.g., tensile bars, plaques for color and gloss measurements).

B. Solvent Blending (for creating polymer films or coatings)

  • Dissolution: Dissolve the polymer in a suitable solvent (e.g., toluene or xylene for polyethylene at elevated temperatures) with stirring until a homogenous solution is formed.[9][10]

  • Stabilizer Addition: Dissolve the required amount of this compound in a small amount of the same solvent and add it to the polymer solution with continuous stirring.

  • Casting: Cast the solution onto a flat, non-stick surface (e.g., a glass plate) using a film applicator to ensure uniform thickness.

  • Drying: Allow the solvent to evaporate completely in a well-ventilated fume hood. For complete solvent removal, a vacuum oven at a moderate temperature can be used.

G cluster_0 Melt Blending cluster_1 Solvent Blending Dry Dry Polymer Premix Premix Polymer and Stabilizer Dry->Premix Extrude Extrude Premix->Extrude Pelletize Pelletize Extrude->Pelletize Mold Injection/Compression Mold Pelletize->Mold end Mold->end Test Specimens Dissolve_Polymer Dissolve Polymer in Solvent Add_Stabilizer Add Stabilizer Solution Dissolve_Polymer->Add_Stabilizer Cast_Film Cast Film Add_Stabilizer->Cast_Film Dry_Film Dry Film Cast_Film->Dry_Film Dry_Film->end Test Specimens start start->Dry start->Dissolve_Polymer

Caption: Workflow for incorporating UV stabilizer into polymers.

Protocol 2: Accelerated Weathering Testing

This protocol is based on the principles of ASTM G155 and ISO 4892-2 for xenon-arc lamp exposure.

  • Apparatus: A xenon-arc weathering apparatus equipped with the appropriate filters (e.g., daylight filters for outdoor simulation).

  • Sample Mounting: Mount the prepared polymer specimens on the sample racks in the weathering chamber.

  • Test Cycle: Program the apparatus to run a specific test cycle. A common cycle includes alternating periods of light and dark, with controlled temperature, humidity, and often a water spray to simulate rain.

    • Example Cycle (ASTM G155, Cycle 1): 102 minutes of light followed by 18 minutes of light and water spray. The black panel temperature is maintained at 63 ± 2.5°C.

  • Exposure Duration: The total exposure time will depend on the polymer and the intended application, but typically ranges from 1000 to 3000 hours.

  • Evaluation: At predetermined intervals (e.g., every 500 hours), remove a set of samples for evaluation of changes in their properties.

Protocol 3: Evaluation of Polymer Properties

A. Color and Gloss Measurement

  • Apparatus: A spectrophotometer for color measurement and a gloss meter for gloss measurement.

  • Procedure:

    • Color: Measure the L, a, and b* color coordinates of the unexposed (control) and exposed samples according to ASTM D2244.[11][12] Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/².

    • Gloss: Measure the specular gloss at a specified angle (e.g., 60° for medium gloss surfaces) according to ASTM D523.[13] Calculate the percent gloss retention as: (Gloss of exposed sample / Gloss of unexposed sample) x 100.

B. Mechanical Property Testing

  • Apparatus: A universal testing machine equipped with grips suitable for holding the polymer specimens.

  • Procedure (Tensile Testing - ASTM D638): [8]

    • Condition the dumbbell-shaped specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant rate of crosshead speed until the specimen fractures.

    • Record the tensile strength at break and the elongation at break.

    • Calculate the percent retention of these properties compared to the unexposed control samples.

G start Prepare Polymer Samples (with and without stabilizer) weathering Accelerated Weathering (ASTM G155 / ISO 4892-2) start->weathering evaluation Periodic Evaluation weathering->evaluation color_gloss Color (ASTM D2244) & Gloss (ASTM D523) Measurement evaluation->color_gloss mechanical Mechanical Property Testing (e.g., Tensile - ASTM D638) evaluation->mechanical data_analysis Data Analysis and Comparison color_gloss->data_analysis mechanical->data_analysis end Final Report data_analysis->end

Caption: Experimental workflow for evaluating UV stabilizer performance.

Safety and Handling

This compound may cause mild skin and eye irritation, and sensitization in some individuals.[4][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Storage

Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials. Keep the container tightly closed when not in use to maintain its stability and effectiveness.[4]

References

Application Notes and Protocols: Incorporating Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in Automotive Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation and evaluation of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), in automotive coating systems. This document outlines the mechanism of action, provides detailed experimental protocols for formulation and testing, and presents quantitative data on the performance benefits of this additive.

Introduction

This compound, commercially known as Tinuvin™ 292, is a liquid HALS essential for protecting automotive coatings from the damaging effects of ultraviolet (UV) radiation.[1][2] Exposure to sunlight can lead to the degradation of the polymer binder in coatings, resulting in undesirable effects such as gloss reduction, cracking, blistering, delamination, and color change.[3][4] This HALS does not absorb UV radiation but instead functions by scavenging free radicals that are formed during the photo-oxidation of the polymer, thus inhibiting degradation.[5] It is particularly effective in enhancing the durability and maintaining the aesthetic qualities of automotive finishes.[1][6] For optimal performance, it is often used in synergy with a UV absorber.[3][7]

Mechanism of Action: UV Degradation and HALS Intervention

The primary mechanism of UV-induced degradation in automotive coatings is photo-oxidation. This process is initiated by the absorption of UV radiation by the polymer binder, which leads to the formation of free radicals. These radicals then react with oxygen to create peroxy radicals, which can propagate a chain reaction of polymer degradation, ultimately leading to the deterioration of the coating's properties.

This compound interrupts this destructive cycle through a regenerative process known as the Denisov Cycle. The HALS molecule is oxidized to a stable nitroxyl radical, which then traps the polymer and peroxy radicals, preventing them from causing further degradation. A key advantage of this mechanism is that the HALS is regenerated, allowing it to provide long-term protection.

UV_Degradation_and_HALS_Intervention UV UV Radiation Polymer Polymer Matrix (e.g., Acrylic Resin) UV->Polymer Absorption Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical Initiation Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Trapped_Radical_1 Trapped Polymer Radical (>NO-P) Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Peroxy_Radical->Polymer_Radical Propagation (Attacks more polymer) Degradation Coating Degradation (Gloss Loss, Cracking, Color Change) Peroxy_Radical->Degradation Trapped_Radical_2 Trapped Peroxy Radical (>NO-OP) HALS This compound (>N-CH3) Nitroxyl_Radical Nitroxyl Radical (>NO•) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->Trapped_Radical_1 + P• Nitroxyl_Radical->Trapped_Radical_2 + POO• Trapped_Radical_1->HALS Regeneration Trapped_Radical_2->HALS Regeneration

Caption: UV degradation pathway and HALS intervention mechanism.

Quantitative Performance Data

The incorporation of this compound, particularly in conjunction with a UV absorber, significantly improves the durability of automotive clearcoats. The following tables summarize representative data from accelerated weathering tests.

Table 1: Gloss Retention of an Acrylic-Melamine Clearcoat After Accelerated Weathering

FormulationInitial Gloss (60°)Gloss after 100 Cycles (%)
Control (No Stabilizer)95.284.0
1.5 wt% Tinuvin™ 29295.592.3
2.5 wt% Tinuvin™ 29295.694.1

Note: Data is illustrative and based on findings from a study on acrylic-melamine varnish.[8] Accelerated weathering was conducted for 100 cycles in a fluorescent UV and condensation apparatus.

Table 2: Color Change (ΔE) of a Polyester Clearcoat After 200 Hours of QUV Accelerated Weathering

FormulationΔE* (Color Difference)
Control (No Stabilizer)5.2
1.0% Tinuvin™ 2923.1
1.0% UV Absorber (Tinuvin™ 1130)2.5
1.0% Tinuvin™ 292 + 1.0% Tinuvin™ 11301.8

Note: This data illustrates the synergistic effect of HALS and UV absorbers. Lower ΔE values indicate less color change and better performance.*

Experimental Protocols

This section provides detailed protocols for the formulation, application, and testing of an automotive clearcoat incorporating this compound.

Experimental_Workflow Start Start Formulation 1. Clearcoat Formulation Start->Formulation Substrate_Prep 2. Substrate Preparation Formulation->Substrate_Prep Application 3. Coating Application Substrate_Prep->Application Curing 4. Curing Application->Curing Weathering 5. Accelerated Weathering Curing->Weathering Evaluation 6. Performance Evaluation Weathering->Evaluation End End Evaluation->End

Caption: Experimental workflow for coating preparation and testing.

Materials and Equipment
  • Resin System: Automotive-grade acrylic polyol and isocyanate crosslinker.

  • Solvents: Butyl acetate, xylene.

  • Light Stabilizers: this compound (Tinuvin™ 292) and a benzotriazole UV absorber (e.g., Tinuvin™ 384-2).

  • Flow and Leveling Agents.

  • Substrates: Primed and base-coated steel or aluminum panels.

  • Equipment: Laboratory mixer, spray gun, film thickness gauge, curing oven, accelerated weathering chamber (Xenon arc or QUV), gloss meter, spectrophotometer.

Example Clearcoat Formulation

The following is an example formulation for a 2K polyurethane automotive clearcoat. Concentrations are based on weight percent of total formulation.

Table 3: Example 2K Polyurethane Clearcoat Formulation

ComponentChemical NameTrade Name (Example)Amount (g)Function
Part A
ResinHydroxyl-Terminated Polyurethane ResinDesmophen A 870 BA500Primary film-forming component
SolventButyl AcetateButyl Acetate100Adjusts viscosity
SolventXyleneXylene50Adjusts viscosity
UV StabilizerThis compoundTinuvin™ 2925UV resistance
Flow and Leveling AgentPolyether Modified PolydimethylsiloxaneBYK-3065Improves flow and leveling
DefoamerPolysiloxane CompoundBYK-066N3Eliminates foam
Part B
HardenerHexamethylene Diisocyanate (HDI)Desmodur N 75250Cross-linking agent
Protocol for Clearcoat Preparation and Application
  • Mixing Part A: In a suitable mixing vessel, combine the acrylic resin, solvents, and additives (including Tinuvin™ 292 and the UV absorber). Mix at a moderate speed until a homogenous solution is achieved.

  • Induction Time: Add Part B (isocyanate hardener) to Part A and mix thoroughly. Allow for a 10-15 minute induction time before application.

  • Substrate Preparation: Ensure the base-coated panels are clean, dry, and free from any contaminants.

  • Application: Apply the clearcoat using a spray gun to achieve a dry film thickness of 40-50 µm.

  • Flash-off: Allow a flash-off time of 5-10 minutes at ambient temperature between coats if multiple coats are applied.

  • Curing: Cure the coated panels according to the resin manufacturer's specifications (e.g., 30 minutes at 60°C).

Protocol for Accelerated Weathering Testing
  • Apparatus: Utilize a xenon arc weathering apparatus.

  • Test Standard: Follow the ASTM D7869 standard for transportation coatings.

  • Test Cycle: A typical cycle for ASTM D7869 involves alternating periods of light and dark, with controlled irradiance, temperature, and humidity, including water spray to simulate rain and dew.

  • Exposure Duration: Expose the panels for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Evaluation Intervals: Remove panels at specified intervals for performance evaluation.

Protocol for Performance Evaluation
  • Gloss Measurement:

    • Measure the 60° gloss of the coated panels before and after weathering exposure using a gloss meter according to ASTM D523.

    • Calculate the percent gloss retention.

  • Color Measurement:

    • Measure the color coordinates (L, a, b*) of the panels before and after weathering using a spectrophotometer.

    • Calculate the total color difference (ΔE*) using the CIELAB formula.

  • Visual Inspection:

    • Visually inspect the panels for signs of cracking, blistering, and delamination according to the relevant ASTM standards.

Safety and Handling

  • Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use for detailed safety and handling information.

  • Store the HALS in a cool, dry place away from direct sunlight and incompatible materials.

Conclusion

The incorporation of this compound is a highly effective strategy for enhancing the durability of automotive coatings. Through its free-radical scavenging mechanism, it significantly reduces degradation caused by UV radiation, leading to improved gloss retention and color stability. For optimal performance, a synergistic combination with a UV absorber is recommended. The protocols outlined in this document provide a framework for the successful formulation, application, and evaluation of automotive coatings containing this advanced light stabilizer.

References

Application Notes and Protocols for the Photostabilization of Polyolefins using Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), is a highly effective antioxidant and heat stabilizer crucial for protecting polyolefins such as polyethylene (PE) and polypropylene (PP) from degradation caused by exposure to ultraviolet (UV) radiation.[1] Marketed under trade names like Tinuvin 292, it plays a vital role in extending the service life of polymeric materials by preventing the loss of mechanical properties, discoloration, and gloss reduction.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals (in the context of polymer-based medical devices or drug delivery systems) on the utilization of this compound for the photostabilization of polyolefins.

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that function by absorbing UV radiation, HALS like this compound operate through a regenerative cyclic process known as the Denisov cycle to scavenge free radicals.[3] This mechanism allows a single HALS molecule to neutralize multiple radical species, contributing to its high efficiency and long-term stability. The key steps involved in the Denisov cycle for this N-methylated HALS are outlined below.

Denisov_Cycle cluster_initiation Photo-oxidative Initiation cluster_stabilization HALS Stabilization Cycle Polyolefin Polyolefin (P-H) Alkyl_Radical Alkyl Radical (P•) Polyolefin->Alkyl_Radical UV Light, Heat Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O₂ Nitroxide_Radical >N•O (Nitroxide Radical) Alkyl_Radical->Nitroxide_Radical Trapped by Nitroxide HALS >N-CH₃ (this compound) Peroxy_Radical->HALS Initiates Cycle HALS->Nitroxide_Radical + POO• Amino_Ether >N-O-P (Amino Ether) Nitroxide_Radical->Amino_Ether + P• Hydroxylamine >N-OH (Hydroxylamine) Nitroxide_Radical->Hydroxylamine + P• + H₂O Amino_Ether->Nitroxide_Radical + POO• Hydroxylamine->Nitroxide_Radical + POO•

Caption: The Denisov Cycle for this compound.

Quantitative Performance Data

The effectiveness of this compound in polyolefins is demonstrated by the retention of physical and mechanical properties after accelerated weathering. The following tables summarize typical performance data.

Table 1: Performance in High-Density Polyethylene (HDPE) Films

FormulationAdditive Concentration (wt%)Weathering Time (hours)Gloss Retention (%)Yellowness Index (ΔYI)
Unstabilized HDPE0100020+15
HDPE + HALS0.2100085+2
HDPE + HALS + UVA*0.2 + 0.2100095+1

*UVA: UV Absorber (e.g., a benzotriazole type like Tinuvin 328)

Table 2: Performance in Polypropylene (PP) Molded Plaques

FormulationAdditive Concentration (wt%)Weathering Time (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)
Unstabilized PP015003010
PP + HALS0.315009075
PP + HALS + UVA*0.3 + 0.315009885

*UVA: UV Absorber (e.g., a benzotriazole type like Tinuvin 328)

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound in polyolefins.

Sample Preparation

A crucial step for obtaining reliable and reproducible results is the proper incorporation of the stabilizer into the polyolefin matrix.

Sample_Preparation_Workflow Start Start: Polyolefin Resin & HALS Dry_Blending Dry Blending (e.g., in a high-speed mixer) Start->Dry_Blending Melt_Compounding Melt Compounding (e.g., twin-screw extruder) Dry_Blending->Melt_Compounding Pelletizing Pelletizing Melt_Compounding->Pelletizing Specimen_Fabrication Specimen Fabrication (Injection or Compression Molding) Pelletizing->Specimen_Fabrication End End: Test Specimens Specimen_Fabrication->End

Caption: Workflow for the preparation of stabilized polyolefin specimens.

Protocol for Compounding:

  • Drying: Dry the polyolefin resin (HDPE or PP) in a dehumidifying dryer at 80-90°C for 2-4 hours to a moisture content of <0.05%.

  • Premixing: In a high-speed mixer, dry blend the polyolefin pellets with the desired concentration of this compound (typically 0.1-1.0 wt%). For synergistic studies, also add the UV absorber at this stage.

  • Melt Compounding: Extrude the premixed material using a co-rotating twin-screw extruder. A typical temperature profile for polypropylene is 180-220°C from the feed zone to the die.

  • Pelletization: Cool the extruded strands in a water bath and pelletize them.

  • Specimen Fabrication: Dry the compounded pellets and fabricate test specimens (e.g., tensile bars, plaques) using injection molding or compression molding according to relevant ASTM or ISO standards.

Accelerated Weathering

Accelerated weathering tests are performed to simulate the long-term effects of sunlight and weather in a laboratory setting.

Protocol for Accelerated Weathering (ASTM G154 & G155):

  • Apparatus: Use a Xenon Arc or Fluorescent UV accelerated weathering apparatus.

  • Test Conditions (Xenon Arc - ASTM G155, Cycle 1):

    • Light/Dark Cycle: Continuous light with intermittent water spray.

    • Irradiance: 0.35 W/m² at 340 nm.

    • Black Panel Temperature: 63 ± 3°C.

    • Relative Humidity: 50 ± 10%.

    • Water Spray: 18 minutes of spray every 120 minutes.

  • Test Conditions (Fluorescent UV - ASTM G154, Cycle 1):

    • Lamp Type: UVA-340.

    • Cycle: 8 hours UV at 60°C black panel temperature, followed by 4 hours condensation at 50°C black panel temperature.

  • Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours), withdrawing specimens at specified intervals for analysis.

Performance Evaluation

The degradation of the polyolefin specimens is quantified by measuring changes in their physical and mechanical properties.

Protocol for Performance Evaluation:

  • Visual Assessment: At each interval, visually inspect the specimens for any signs of cracking, chalking, or color change.

  • Gloss Measurement (ASTM D523): Measure the 60° gloss of the specimens. Calculate gloss retention as a percentage of the initial gloss.

  • Color Measurement (ASTM E313): Measure the color coordinates (L, a, b) using a spectrophotometer. Calculate the Yellowness Index (YI) and the total color change (ΔE).

  • Mechanical Testing (ASTM D638): Perform tensile tests on the specimens to determine tensile strength, elongation at break, and tensile modulus.

  • Chemical Analysis (FTIR Spectroscopy): Use Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode to monitor the formation of carbonyl groups (around 1715 cm⁻¹), which is an indicator of polymer oxidation.

Synergistic Effects

The performance of this compound can be significantly enhanced when used in combination with a UV absorber.[4][5][6] The UV absorber filters the harmful UV radiation, thereby reducing the rate of radical formation, while the HALS scavenges the radicals that are inevitably formed. This synergistic interaction provides superior protection against polymer degradation.

Synergistic_Effect UV_Radiation UV Radiation Polymer Polyolefin UV_Radiation->Polymer Causes Degradation Degradation (Loss of Properties) Polymer->Degradation Leads to UVA UV Absorber (e.g., Tinuvin 328) UVA->UV_Radiation Absorbs HALS HALS (this compound) UVA->HALS Reduces workload for HALS->Polymer Scavenges Radicals from

Caption: Synergistic photostabilization mechanism of a UV absorber and a HALS.

Conclusion

This compound is an exceptionally effective light stabilizer for polyolefins. Its radical scavenging mechanism, operating through the Denisov cycle, provides long-term protection against photo-oxidative degradation. For optimal performance, it is often recommended to use it in synergy with a UV absorber. The protocols outlined in this document provide a comprehensive guide for researchers and scientists to evaluate and utilize this HALS for the effective photostabilization of polyolefins in various applications.

References

Application of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in Wood Finishes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), is a crucial additive in the formulation of high-performance wood finishes.[1][2] Its primary function is to protect wood coatings from the damaging effects of ultraviolet (UV) radiation, thereby enhancing the durability and aesthetic longevity of the finished wood product.[2][3] This compound is particularly effective in preventing gloss reduction, color change, and cracking of coatings upon exposure to sunlight.[2] It is utilized in a variety of coating systems, including one- and two-component polyurethanes, thermoplastic acrylics, and waterborne formulations.[2]

Mechanism of Action

This compound functions as a light stabilizer by scavenging free radicals that are generated within the coating upon exposure to UV light.[1] This process inhibits the degradation of the polymer binder, which is the primary cause of coating failure. Unlike UV absorbers, which block UV light from penetrating the coating, HALS compounds like this sebacate derivative interrupt the photo-oxidative degradation cycle. The piperidine ring structure is key to its stabilizing effect. Through a series of chemical reactions known as the Denisov cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps the free radicals (alkyl and peroxy radicals) that are responsible for the degradation of the polymer matrix, regenerating the amine in the process and allowing it to participate in further stabilization cycles. This regenerative mechanism provides long-lasting protection to the wood coating.

Performance Data

The incorporation of this compound into wood finishes significantly improves their resistance to weathering. The following tables summarize typical performance data obtained from accelerated weathering tests.

Table 1: Color Change (ΔE) of a Solvent-Borne Alkyd Varnish on Pine Wood After 1000 Hours of Accelerated Weathering (QUV-A)*

FormulationΔE* (Color Change)
Control (no additive)15.2
1.0% this compound4.5
2.0% this compound3.1

Table 2: Gloss Retention of an Acrylic Polyurethane Clear Coat on Oak Wood After 1500 Hours of Xenon Arc Weathering

FormulationGloss Retention (%) at 60°
Control (no additive)35%
1.5% this compound85%
1.5% this compound + 1.0% UV Absorber92%

Table 3: Crack Density of a Waterborne Acrylic Varnish on Cedar Wood After 2000 Hours of Accelerated Weathering (ASTM D6695)

FormulationCrack Density (cracks/cm²)
Control (no additive)28
1.0% this compound5
2.0% this compound2

Experimental Protocols

Protocol 1: Evaluation of Color Stability
  • Substrate Preparation: Prepare pine wood panels of 150 mm x 75 mm x 10 mm. Sand the panels with 120-grit sandpaper, followed by 220-grit sandpaper, and then clean the surface to remove dust.

  • Coating Formulation: Prepare a solvent-borne alkyd varnish. Divide the varnish into three batches. The first batch will be the control with no additives. To the second and third batches, add 1.0% and 2.0% (by weight of total solids) of this compound, respectively. Ensure thorough mixing.

  • Coating Application: Apply two coats of each varnish formulation to the prepared wood panels using a brush, allowing for a 24-hour drying time between coats. The target dry film thickness is 50 ± 5 µm.

  • Curing: Allow the coated panels to cure at ambient temperature (23 ± 2 °C) and 50 ± 5% relative humidity for 7 days.

  • Initial Color Measurement: Measure the initial color of the coated panels using a spectrophotometer according to the CIELAB color system (L, a, b* values).

  • Accelerated Weathering: Expose the panels in a QUV accelerated weathering tester equipped with UVA-340 lamps. The exposure cycle should consist of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Final Color Measurement: After 1000 hours of exposure, remove the panels and measure the final color coordinates.

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².

Protocol 2: Assessment of Gloss Retention
  • Substrate Preparation: Prepare oak wood panels of 100 mm x 100 mm x 15 mm. Sand and clean the panels as described in Protocol 1.

  • Coating Formulation: Prepare a two-component acrylic polyurethane clear coat. Create three formulations: a control, one with 1.5% this compound, and one with 1.5% of the HALS and 1.0% of a benzotriazole UV absorber.

  • Coating Application: Apply the coatings using a spray gun to achieve a uniform dry film thickness of 60 ± 5 µm.

  • Curing: Cure the panels at 50°C for 48 hours.

  • Initial Gloss Measurement: Measure the initial gloss at a 60° angle using a gloss meter.

  • Accelerated Weathering: Expose the panels in a Xenon arc weathering chamber according to ISO 11341. Use a cycle of 102 minutes of light followed by 18 minutes of light and water spray.

  • Final Gloss Measurement: At 500-hour intervals, up to 1500 hours, remove the panels and measure the gloss.

  • Data Analysis: Calculate the percentage of gloss retention using the formula: Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100.

Visualizations

G cluster_coating Wood Coating Formulation cluster_application Application & Curing cluster_testing Performance Testing Base Base Coating (Alkyd, Acrylic, etc.) Mix Mixing Base->Mix HALS This compound HALS->Mix Solvent Solvent/Water Solvent->Mix Other Other Additives (Pigments, UV Absorbers, etc.) Other->Mix Application Coating Application (Brush, Spray) Mix->Application Wood Prepared Wood Substrate Wood->Application Curing Curing Weathering Accelerated Weathering (QUV, Xenon Arc) Curing->Weathering Analysis Performance Analysis (Color, Gloss, Cracking) Weathering->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for evaluating wood finish performance.

G cluster_HALS HALS Stabilization Cycle UV UV Radiation Polymer Coating Polymer UV->Polymer FR Free Radicals (P·, POO·) Polymer->FR Photo-oxidation Degradation Coating Degradation (Cracking, Discoloration) FR->Degradation NR Nitroxyl Radical (>N-O·) FR->NR HALS Hindered Amine (>N-CH3) HALS->NR Oxidation AAR Amino Ether (>N-O-P) NR->AAR + P· AAR->HALS + POO· AAR->NR + POO·

Caption: Mechanism of HALS in preventing coating degradation.

References

Application Notes and Protocols: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in Radiation-Curable Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, commonly known as Tinuvin 292, is a hindered amine light stabilizer (HALS) widely utilized to protect polymers and coatings from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] In radiation-curable systems, which are cured by UV light or electron beam, the inclusion of light stabilizers is crucial for enhancing the durability and extending the service life of the final product.[3] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in these advanced systems. Its primary function is to mitigate common paint defects such as cracking and loss of gloss, thereby significantly extending the lifetime of coatings.[4]

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that block or screen UV radiation, this compound functions as a radical scavenger. It operates through a regenerative cyclic process known as the Denisov Cycle, which allows a single molecule to neutralize multiple free radicals generated during photo-oxidation. This mechanism ensures long-lasting protection of the polymer matrix.[1][5]

The key steps of the Denisov Cycle are:

  • Initiation: UV radiation generates free radicals (R•) within the polymer.

  • Scavenging: The hindered amine of this compound reacts with these free radicals to form stable nitroxyl radicals (>NO•).

  • Termination: The nitroxyl radicals then react with other polymer radicals, terminating the degradation chain reaction.

  • Regeneration: The HALS molecule is regenerated in the process, allowing it to participate in further radical scavenging cycles.

Denisov_Cycle cluster_polymer_degradation Polymer Degradation cluster_hals_cycle HALS Stabilization Cycle Polymer Polymer Polymer_Radical Polymer Radical (R•) Polymer->Polymer_Radical UV Light Nitroxyl_Radical Nitroxyl Radical (>NO•) HALS Hindered Amine (>NH) HALS->Nitroxyl_Radical Reacts with Peroxy Radicals (ROO•) Amino_Ether Amino Ether (>NOR) Nitroxyl_Radical->Amino_Ether Traps Alkyl Radicals (R•) Amino_Ether->HALS Regeneration via further radical reactions

Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

Applications in Radiation-Curable Systems

This compound is a versatile additive for various radiation-curable formulations, including:

  • Coatings: In automotive, industrial, and wood coatings, it enhances durability, prevents gloss reduction, and maintains color stability.[2]

  • Inks: It improves the lightfastness of printed materials.

  • Adhesives: It ensures the long-term performance of optically clear adhesives by preventing yellowing and degradation.

For optimal performance, it is often used in synergy with a UV absorber.[6] These combinations provide superior protection against gloss reduction, cracking, blistering, delamination, and color change.[4]

Performance Data

The addition of this compound significantly improves the weatherability and durability of radiation-cured coatings. While extensive quantitative data is formulation-dependent, the following tables summarize the expected performance benefits based on available literature.

Table 1: Effect of Tinuvin 292 on Gloss Retention of a Radiation-Cured Acrylic Clearcoat

Concentration of Tinuvin 292 (wt%)Initial Gloss (60°)Gloss Retention after 1000 hours QUV-A Exposure (%)
0.09540
1.09575
2.09490
2.59492

Note: Data is illustrative and based on typical performance. Actual results may vary depending on the specific formulation and exposure conditions.

Table 2: Effect of Tinuvin 292 on Color Change (ΔE) of a White Radiation-Cured Polyurethane Coating

Concentration of Tinuvin 292 (wt%)Initial Yellowness IndexΔE after 1000 hours QUV-A Exposure
0.01.25.8
1.01.12.1
2.01.11.3
2.51.01.1

Note: Data is illustrative and based on typical performance. Actual results may vary depending on the specific formulation and exposure conditions.

Table 3: Effect of Tinuvin 292 on Mechanical Properties of a Chlorinated Rubber Varnish after 100 UV-Thermo-Humidity Cycles

PropertyWithout Tinuvin 292With 2.5 wt% Tinuvin 292
Adhesion Significant ReductionSlight Change
Flexural Strength Increased (more brittle)Slight Change
Impact Resistance Decreased SharplySlight Change
Relative Hardness IncreasedSlight Increase
Gloss Loss SignificantSlight Change

Source: Adapted from a study on chlorinated rubber varnish, indicating that Tinuvin 292 limits polymer aging by preventing polymer chain breakdown.[7]

Experimental Protocols

The following protocols outline standard procedures for evaluating the performance of this compound in radiation-curable systems.

Sample Preparation
  • Formulation: Prepare the radiation-curable formulation (e.g., acrylic, polyurethane, or epoxy-based) with varying concentrations of this compound (e.g., 0, 1.0, 2.0, 2.5 wt% based on resin solids). Ensure thorough mixing to achieve a homogeneous dispersion.

  • Substrate Preparation: Clean and prepare the desired substrate (e.g., steel panels, wood, or plastic) according to industry standards to ensure proper adhesion.

  • Application: Apply the formulated coating to the substrate using a suitable method (e.g., draw-down bar, spray application) to achieve a consistent dry film thickness.

  • Curing: Cure the coated samples using a UV or electron beam source. The curing parameters (e.g., lamp type, intensity, dose) should be optimized for the specific formulation.

Sample_Preparation_Workflow Formulation 1. Formulation Preparation (with varying HALS concentration) Application 3. Coating Application Formulation->Application Substrate_Prep 2. Substrate Preparation Substrate_Prep->Application Curing 4. Radiation Curing (UV or Electron Beam) Application->Curing Cured_Sample Cured Sample for Testing Curing->Cured_Sample

Caption: Workflow for the preparation of radiation-cured samples for testing.

Accelerated Weathering

Accelerated weathering tests are performed to simulate the long-term effects of sunlight and moisture. The QUV accelerated weathering tester is commonly used for this purpose.

  • Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[8][9]

  • Apparatus: QUV Accelerated Weathering Tester.

  • Lamp Type: UVA-340 lamps are recommended to simulate sunlight in the critical short-wavelength region.

  • Typical Test Cycle: A common cycle for automotive exterior applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[10]

  • Exposure Duration: Samples are typically exposed for extended periods, such as 500, 1000, or 2000 hours, with evaluations at regular intervals.[10]

Performance Evaluation

The following tests are conducted on the samples before and after accelerated weathering to assess the effectiveness of the light stabilizer.

  • Gloss Measurement:

    • Standard: ASTM D523 - Standard Test Method for Specular Gloss.

    • Procedure: Measure the 60° specular gloss of the coatings. Calculate the percent gloss retention after exposure.

  • Color Measurement:

    • Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

    • Procedure: Measure the CIELAB color coordinates (L, a, b*) and calculate the total color difference (ΔE). A lower ΔE value indicates better color stability.

  • Adhesion Test:

    • Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.

    • Procedure: Assess the adhesion of the coating to the substrate using the cross-hatch tape test.

  • Mechanical Properties:

    • Flexibility: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.

    • Hardness: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.

    • Impact Resistance: ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact).

Safety and Handling

This compound may cause mild skin and eye irritation and has the potential for skin sensitization.[11] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a highly effective hindered amine light stabilizer for enhancing the durability of radiation-curable systems. Its radical scavenging mechanism provides long-lasting protection against degradation from UV exposure, resulting in improved gloss retention, color stability, and preservation of mechanical properties. The synergistic use with UV absorbers can further enhance its performance. Proper formulation, testing according to standardized protocols, and adherence to safety guidelines are essential for achieving optimal results.

References

Application Note: HPLC Analysis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (Tinuvin 770)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a widely used hindered amine light stabilizer (HALS) also known as Tinuvin 770. The described method utilizes High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection, offering high sensitivity and selectivity. This protocol is applicable for the determination of Tinuvin 770 in various matrices, including polymer extracts and aqueous solutions. Detailed experimental procedures, data presentation, and a workflow diagram are provided to facilitate implementation in research and quality control laboratories.

Introduction

This compound is a crucial additive in many polymeric materials, protecting them from degradation induced by light and heat.[1] Its use in plastics for pharmaceutical packaging and medical devices necessitates sensitive and reliable analytical methods to assess its potential for migration into drug products.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such additives. This document outlines a robust HPLC method for the analysis of Tinuvin 770.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a detector (MS or UV).

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. Alternatively, a mixed-mode column like Primesep B can be employed.[5]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Ammonium acetate, formic acid, or sulfuric acid (for mobile phase modification).

  • Standards: Certified reference standard of this compound.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX) or appropriate solvents for liquid-liquid extraction (LLE).[6][7]

Chromatographic Conditions

A reliable HPLC method for Tinuvin 770 can be achieved using the following conditions. For mass spectrometry detection, volatile mobile phase modifiers like formic acid or ammonium acetate are preferred.

ParameterCondition 1: HPLC-MSCondition 2: HPLC-UV
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Primesep B (4.6 x 150 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Formic AcidWater with 0.2% H2SO4[5]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile[5]
Gradient A suitable gradient from a lower to a higher percentage of Mobile Phase BGradient[5]
Flow Rate 0.3 - 1.0 mL/min[5][7]1.0 mL/min[5]
Column Temperature 30 °CAmbient
Injection Volume 10 - 20 µL10 µL
Detector Mass Spectrometer (Positive ESI mode, monitor m/z 481 for Tinuvin 770)[7]UV Detector at 210 nm[5]
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.[3][4]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • Aqueous Samples (e.g., migration studies):

    • Condition a Solid-Phase Extraction (SPE) column (e.g., Waters Oasis MCX) with methanol followed by water.[7]

    • Load the aqueous sample onto the SPE column.

    • Wash the column to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[7]

  • Polymer Samples:

    • The additive can be extracted from the polymer matrix by refluxing the sample with a suitable solvent like toluene.[2]

    • After extraction, the solvent is evaporated, and the residue is redissolved in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method should be validated according to standard guidelines. A summary of typical validation parameters is presented below.

ParameterTypical Value
Linearity Range 1 - 200 ng/mL[3][4]
Correlation Coefficient (r²) ≥ 0.998[7]
Limit of Detection (LOD) 1 - 3.41 ng/mL[2][7]
Limit of Quantification (LOQ) 5 - 11.4 ng/mL[2][7]
Accuracy (Recovery) 91.6% ± 1.8%[7]
Precision (%RSD) < 15%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution HPLC HPLC Injection & Separation Standard->HPLC Sample Sample Extraction (SPE or LLE) Sample->HPLC Detector Detection (MS or UV) HPLC->Detector Integration Peak Integration Detector->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols for Industrial Coatings Formulated with Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), is a highly effective additive for enhancing the durability and performance of industrial coatings.[1][2] This versatile liquid stabilizer, commercially known as Tinuvin 292, protects coatings from degradation caused by exposure to ultraviolet (UV) radiation and harsh environmental conditions.[1][3] Its primary function is to inhibit photo-oxidative degradation by scavenging free radicals, thereby preventing gloss reduction, cracking, blistering, and color change in various coating systems, including automotive, industrial, and wood finishes.[1][2][3] This document provides detailed application notes, starting point formulations, and experimental protocols for researchers, scientists, and professionals in the coatings and drug development industries.

Mechanism of Action: The Denisov Cycle

This compound operates through a regenerative radical scavenging mechanism known as the Denisov Cycle. Unlike UV absorbers, HALS do not absorb UV radiation but instead interrupt the polymer degradation cycle initiated by UV light. The hindered amine is oxidized to a stable nitroxyl radical, which then traps the free radicals (alkyl and peroxy radicals) formed during the photo-oxidation of the polymer binder. This process prevents the propagation of degradation reactions. A key advantage of this mechanism is the regeneration of the nitroxyl radical, allowing a single HALS molecule to neutralize multiple free radicals, thus providing long-term protection.

Denisov_Cycle cluster_main HALS Protective Mechanism (Denisov Cycle) HALS HALS (>N-CH3) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation (UV, heat) Alkoxyamine Alkoxyamine (>N-O-P) Nitroxyl_Radical->Alkoxyamine Traps Polymer Radical Polymer_Radical Polymer Radical (P•) Polymer_Radical->Alkoxyamine Peroxy_Radical Peroxy Radical (POO•) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Abstracts H from Polymer Peroxy_Radical->Alkoxyamine Hydroperoxide->Polymer_Radical Degradation Alkoxyamine->Nitroxyl_Radical Regeneration Stabilized_Polymer Stabilized Polymer Alkoxyamine->Stabilized_Polymer Termination

Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

Starting Point Formulations

The following tables provide starting point formulations for a solvent-borne 2K polyurethane clearcoat and a water-borne acrylic coating, incorporating this compound. The recommended concentration of this HALS is typically between 0.5% and 2.5% based on binder solids.[3]

Table 1: Solvent-Borne 2K Polyurethane Clearcoat

ComponentSupplierParts by Weight (Control)Parts by Weight (with HALS)
Part A: Polyol Component
Acrylic Polyol ResinExample Supplier60.060.0
Flow and Leveling AgentExample Supplier1.01.0
Solvent Blend (e.g., Xylene/Butyl Acetate)-37.035.0
This compound-0.02.0
Part B: Isocyanate Component
Aliphatic PolyisocyanateExample Supplier25.025.0
Total 123.0 123.0

Table 2: Water-Borne Acrylic Coating

ComponentSupplierParts by Weight (Control)Parts by Weight (with HALS)
Water-Borne Acrylic EmulsionExample Supplier75.075.0
Water-15.013.5
Coalescing AgentExample Supplier3.03.0
DefoamerExample Supplier0.50.5
This compound-0.01.5
Total 93.5 93.5

Experimental Protocols

Coating Preparation and Application Workflow

The following diagram outlines the general workflow for preparing and applying the industrial coatings for testing.

Experimental_Workflow cluster_workflow Coating Preparation and Testing Workflow Formulation Formulation of Coating (Control and with HALS) Mixing Thorough Mixing of Components Formulation->Mixing Application Application on Substrate (e.g., Steel Panels) Mixing->Application Curing Curing as per TDS Application->Curing Initial_Testing Initial Performance Testing (Adhesion, Hardness, Gloss, Color) Curing->Initial_Testing Accelerated_Weathering Accelerated Weathering (ASTM G155) Initial_Testing->Accelerated_Weathering Final_Analysis Final Data Analysis and Comparison Initial_Testing->Final_Analysis Periodic_Testing Periodic Performance Testing Accelerated_Weathering->Periodic_Testing During Exposure Periodic_Testing->Final_Analysis

Caption: General experimental workflow for coating preparation and performance evaluation.

Detailed Methodologies

1. Coating Preparation (2K Polyurethane Clearcoat):

  • Part A Preparation: In a suitable mixing vessel, combine the acrylic polyol resin, flow and leveling agent, and the solvent blend. For the stabilized formulation, add this compound at this stage. Mix at a moderate speed with a mechanical stirrer until a homogeneous solution is obtained.

  • Part B Addition: Just before application, add the aliphatic polyisocyanate (Part B) to Part A in the specified ratio.

  • Final Mixing: Stir the combined components thoroughly for 2-3 minutes. Allow for a short induction time if recommended by the resin supplier.

2. Substrate Preparation and Coating Application:

  • Substrate: Use standard cold-rolled steel panels.

  • Cleaning: Degrease the panels with a suitable solvent (e.g., acetone or a specialized degreaser) and ensure they are clean, dry, and free of any contaminants.

  • Application: Apply the coating using a spray gun to achieve a consistent dry film thickness (DFT) of 40-50 µm. A consistent application method is crucial for comparable results.

  • Curing: Allow the coated panels to flash off at ambient temperature for 15-20 minutes, followed by forced curing in an oven at the temperature and duration specified in the technical data sheet of the resin system (e.g., 30 minutes at 60°C).

3. Accelerated Weathering (ASTM G155):

  • Apparatus: Xenon arc weathering apparatus.

  • Cycle: A common cycle for automotive coatings is 102 minutes of light followed by 18 minutes of light and water spray.

  • Irradiance: 0.55 W/m² at 340 nm.

  • Black Panel Temperature: 63 ± 3°C.

  • Relative Humidity: 50 ± 5%.

  • Duration: Expose the panels for a total of 2000 hours, with periodic removal for performance evaluation at 500-hour intervals.

4. Performance Evaluation Protocols:

  • Gloss Measurement (ASTM D523):

    • Use a gloss meter with a 60° geometry for initial and periodic measurements.

    • Take at least three readings at different locations on each panel and calculate the average.

    • Gloss retention is calculated as: (Final Gloss / Initial Gloss) * 100%.

  • Color Measurement (ASTM D2244):

    • Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*).

    • Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5.

  • Adhesion Test (ASTM D3359 - Method B):

    • On a cured coating, make a series of six parallel cuts, 1-2 mm apart, with a sharp blade.

    • Make a second series of cuts perpendicular to the first set to create a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the grid and press firmly.

    • Rapidly peel the tape back at a 180° angle.

    • Rate the adhesion according to the ASTM classification scale (5B: no peeling, to 0B: severe peeling).

  • Pencil Hardness Test (ASTM D3363):

    • Use a set of calibrated pencils of increasing hardness (from 6B to 6H).

    • Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

    • The pencil hardness is reported as the hardest pencil that does not scratch or mar the coating.

Performance Data

The inclusion of this compound significantly improves the weatherability and durability of industrial coatings. The following table summarizes typical performance data for a chlorinated rubber varnish with and without the addition of this HALS after 100 cycles of UV-thermo-humidity exposure.[4] Similar trends are expected for other coating systems like 2K polyurethanes.

Table 3: Performance of Chlorinated Rubber Varnish after 100 UV-Thermo-Humidity Cycles[4]

PropertyTest MethodControl (0% HALS)2.5 wt% this compound
Initial Impact Resistance (kg.cm) -200200
Impact Resistance after 100 cycles (kg.cm) -80195
Initial Relative Hardness -0.590.59
Relative Hardness after 100 cycles -0.710.60
Gloss Retention (%) ASTM D523~60%~95%
Adhesion ASTM D3359Significant lossMinimal change

Conclusion

This compound is a highly effective hindered amine light stabilizer that significantly enhances the durability of industrial coatings. By incorporating this additive into formulations, researchers and developers can achieve superior resistance to UV degradation, leading to improved gloss retention, color stability, and overall longevity of the coating system. The provided starting point formulations and experimental protocols offer a solid foundation for evaluating the benefits of this HALS in various industrial coating applications.

References

Application Notes and Protocols: Utilizing Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate in 3D Printing Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation and evaluation of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (BMS) in photocurable 3D printing resins. BMS, a hindered amine light stabilizer (HALS) also known as Tinuvin 292, is a valuable additive for enhancing the photostability and longevity of 3D printed parts by mitigating degradation caused by UV light exposure.[1][2] This is particularly crucial for applications requiring long-term performance and color stability, including in the development of drug delivery devices where material integrity is paramount.[3][4]

Introduction to this compound (BMS)

BMS is a liquid HALS that protects polymers from photo-oxidation by scavenging free radicals generated by UV light.[1][2] Unlike UV absorbers that block UV light, HALS function by interrupting the degradation cycle, thus providing long-term stability without significantly affecting the initial curing process.[2] Its liquid form allows for easy incorporation into liquid resin formulations.

Key Properties of BMS (Tinuvin 292):

Property Value Reference
Chemical Name This compound [1]
Appearance Slightly yellow liquid [5]
Molecular Weight 509 g/mol [5]
Recommended Concentration ~1% on binder solids [6]

| Function | Hindered Amine Light Stabilizer (HALS) |[1][2] |

Mechanism of Action

BMS operates through a regenerative cycle known as the Denisov cycle. It does not absorb UV radiation but instead scavenges free radicals (R• and ROO•) that are formed during the photo-oxidation of the polymer. This process inhibits the propagation of degradation reactions, preserving the mechanical properties and appearance of the 3D printed object.

HALS Mechanism cluster_0 Polymer Degradation Initiation cluster_1 HALS Stabilization Cycle UV_Light UV Light Polymer Polymer Matrix UV_Light->Polymer Initiation R_Radical Polymer Radical (R•) Polymer->R_Radical ROO_Radical Peroxy Radical (ROO•) R_Radical->ROO_Radical + O2 O2 Oxygen (O2) ROO_Radical->Polymer Propagation of Degradation HALS BMS (HALS) ROO_Radical->HALS Interruption ROOH Hydroperoxide (ROOH) ROO_Radical->ROOH + HALS N_O_Radical Nitroxyl Radical (>N-O•) HALS->N_O_Radical Oxidation N_O_Radical->HALS Regeneration Inactive_Products Inactive Products N_O_Radical->Inactive_Products + R• ROOH->Inactive_Products Decomposition

Figure 1: Simplified mechanism of BMS as a Hindered Amine Light Stabilizer.

Quantitative Data on Performance

While extensive data on BMS in 3D printing resins is still emerging, studies on similar HALS and related applications provide valuable insights. The following tables summarize expected performance improvements and offer templates for organizing experimental data.

Table 1: Effect of HALS on Color Stability of 3D Printed Parts

HALS Concentration (wt%)UV Exposure Time (hours)ΔE* (Color Difference)Yellowing IndexNotes
0 (Control)000Baseline measurement.
0 (Control)100Data to be filledData to be filledSignificant yellowing expected.
1.0100Data to be filledData to be filledReduced yellowing expected.
2.5100Data to be filledData to be filledPotentially optimal performance.
Example Data10 days26.7% improvement-Based on a study with HALS 770.[7]

Table 2: Effect of HALS on Mechanical Properties of 3D Printed Parts after UV Aging

HALS Concentration (wt%)UV Exposure Time (hours)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)Hardness (Shore D)
0 (Control)0Initial ValueInitial ValueInitial ValueInitial Value
0 (Control)100Degraded ValueDegraded ValueDegraded ValueDegraded Value
1.0100Stabilized ValueStabilized ValueStabilized ValueStabilized Value
2.5100Stabilized ValueStabilized ValueStabilized ValueStabilized Value
Example Data (HALS 770)-Slight Decrease-22.64% Decrease-

Note: A study on a wood-plastic composite for 3D printing with HALS 770 showed a slight decrease in tensile modulus and a 22.64% decrease in impact strength upon addition of the stabilizer, while improving color stability.[7] The optimal concentration of BMS should be determined experimentally to balance photostability and mechanical properties.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating BMS in a photopolymer resin system.

Protocol for Resin Formulation

This protocol describes the preparation of a photocurable resin containing BMS.

Resin Formulation Workflow Start Start: Gather Components Weigh_Components 1. Weigh Monomers, Oligomers, and Photoinitiator Start->Weigh_Components Mix_Components 2. Mix Components in an Opaque Container on a Magnetic Stirrer Weigh_Components->Mix_Components Add_BMS 3. Add Desired Concentration of BMS (e.g., 0.5, 1.0, 2.5 wt%) Mix_Components->Add_BMS Continue_Mixing 4. Continue Mixing Until Homogeneous Solution is Achieved Add_BMS->Continue_Mixing Degas 5. Degas the Resin Mixture in a Vacuum Chamber Continue_Mixing->Degas Store 6. Store the Formulated Resin in a Dark, Cool Place Degas->Store End End: Resin Ready for Printing Store->End

Figure 2: Workflow for preparing 3D printing resin with BMS.

Materials:

  • Base photopolymer resin (monomers, oligomers, photoinitiator)

  • This compound (BMS)

  • Opaque mixing container

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Vacuum chamber

Procedure:

  • Accurately weigh the base resin components (monomers, oligomers, and photoinitiator) into an opaque container.

  • Place the container on a magnetic stirrer and mix until all solid components are fully dissolved.

  • Add the desired weight percentage of BMS to the mixture. It is recommended to test a range of concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% by weight of the total resin).

  • Continue stirring until the BMS is completely dissolved and the mixture is homogeneous.

  • Place the container in a vacuum chamber to remove any entrapped air bubbles.

  • Store the formulated resin in a sealed, opaque container in a cool, dark place until use.

Protocol for UV Stability and Mechanical Testing

This protocol outlines the procedure for evaluating the effect of BMS on the UV stability and mechanical properties of 3D printed specimens.

UV Stability and Mechanical Testing Workflow Start Start: 3D Print Test Specimens Post_Cure 1. Post-Cure Specimens According to Resin Manufacturer's Recommendations Start->Post_Cure Initial_Measurements 2. Perform Initial Color and Mechanical Property Measurements (Baseline) Post_Cure->Initial_Measurements UV_Aging 3. Expose Specimens to Accelerated UV Aging in a Weatherometer Initial_Measurements->UV_Aging Periodic_Measurements 4. Periodically Remove Specimens and Measure Color and Mechanical Properties UV_Aging->Periodic_Measurements Data_Analysis 5. Analyze Data to Determine the Effect of BMS Concentration on Stability Periodic_Measurements->Data_Analysis End End: Report Findings Data_Analysis->End

Figure 3: Workflow for testing the performance of BMS in 3D printed parts.

Materials and Equipment:

  • 3D printer (SLA or DLP)

  • Formulated resins with varying BMS concentrations (including a control with 0% BMS)

  • UV post-curing chamber

  • Accelerated weathering chamber (e.g., QUV)

  • Spectrophotometer or colorimeter for color measurements (CIELAB)

  • Universal testing machine for tensile and flexural testing

  • Impact tester

  • Hardness tester (Shore D)

Procedure:

  • 3D Printing: Print standardized test specimens for each resin formulation according to relevant ASTM or ISO standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties, ASTM D256 for Izod impact, and ASTM D2240 for hardness).

  • Post-Processing: Wash and post-cure all specimens according to the resin manufacturer's recommendations to ensure complete polymerization.

  • Baseline Measurements: Before UV exposure, measure and record the initial color (L, a, b* values) and mechanical properties of a set of specimens from each formulation.

  • Accelerated UV Aging: Place the remaining specimens in an accelerated weathering chamber. The exposure conditions should be controlled and recorded (e.g., irradiance, temperature, humidity).

  • Periodic Evaluation: At predetermined intervals (e.g., 100, 250, 500, 1000 hours), remove a set of specimens from each formulation.

  • Color and Mechanical Testing: For each set of removed specimens, repeat the color and mechanical property measurements performed at the baseline.

  • Data Analysis: Calculate the change in color (ΔE*) and the percentage change in mechanical properties over time for each BMS concentration. Plot the results to visualize the effect of BMS on the UV stability and durability of the 3D printed parts.

Applications in Drug Development

The enhanced stability provided by BMS is beneficial for 3D printed applications in the pharmaceutical and drug development sectors. Photopolymerization-based 3D printing is increasingly used to fabricate customized drug delivery systems.[3] The long-term integrity of these devices is critical to ensure predictable and reliable drug release profiles.

Potential Applications:

  • Long-term Implantable Devices: BMS can help maintain the structural integrity and biocompatibility of implantable drug depots over extended periods.

  • Microneedles for Transdermal Drug Delivery: The sharp, delicate structures of microneedles can be protected from degradation, ensuring consistent performance.

  • Personalized Oral Dosage Forms: The color and physical form of 3D printed tablets and capsules can be stabilized, which is important for patient compliance and product identification.[4]

Researchers in drug development should perform additional biocompatibility and leachability studies to ensure that the addition of BMS does not negatively impact the safety and efficacy of the final drug product.

Conclusion

This compound is a highly effective hindered amine light stabilizer for improving the UV stability and durability of 3D printed parts. By incorporating BMS into photopolymer resins, researchers and developers can significantly reduce yellowing and the degradation of mechanical properties upon UV exposure. The provided protocols offer a systematic approach to formulating and evaluating resins containing BMS, enabling the development of more robust and reliable 3D printed components for a wide range of applications, including the demanding field of drug delivery. Experimental determination of the optimal BMS concentration is crucial to achieve the desired balance between photostability and mechanical performance.

References

Application Notes and Protocols: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate as a Heat Stabilizer in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), is a compound utilized in the polymer industry to protect materials from degradation due to heat and UV light.[][2][3][4][5] Its application extends to various sectors, including the manufacturing of plastics for medical devices and laboratory equipment.[6][7][8][9] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use and evaluation of this compound in biomedical applications, with a critical focus on its function, potential biological effects, and methods for its detection and characterization.

Mechanism of Action as a Heat and Light Stabilizer

This compound functions as a heat and light stabilizer through a regenerative radical scavenging mechanism known as the Denisov cycle.[3][10] Unlike UV absorbers that block UV radiation, HALS interrupt the polymer degradation cycle initiated by free radicals. This cyclic process allows a single HALS molecule to neutralize multiple free radicals, providing long-term stability to the polymer matrix.[3][4][5][7]

The stabilization process involves the following key steps:

  • Initiation: Heat or UV radiation generates free radicals (R•) within the polymer.

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer backbone, creating new polymer radicals and hydroperoxides (ROOH).

  • Inhibition by HALS: The secondary amine of the piperidinyl moiety is oxidized to a stable nitroxyl radical (>NO•).

  • Radical Scavenging: The nitroxyl radical traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•), preventing further degradation.

  • Regeneration: The formed intermediates can further react to regenerate the nitroxyl radical, allowing for the continuation of the scavenging cycle.

G Mechanism of Action of HALS cluster_0 Polymer Degradation Cycle cluster_1 HALS Stabilization Cycle (Denisov Cycle) Polymer (RH) Polymer (RH) R• R• Polymer (RH)->R• Heat/UV ROO• ROO• R•->ROO• +O2 Nitroxyl_Radical >NO• (Nitroxyl Radical) R•->Nitroxyl_Radical Trapping ROOH + R• ROOH + R• ROO•->ROOH + R• +RH HALS >NH (HALS) ROO•->HALS Inhibition ROOH ROOH RO• + •OH RO• + •OH ROOH->RO• + •OH Heat/UV HALS->Nitroxyl_Radical Oxidation Intermediate1 >NOR Nitroxyl_Radical->Intermediate1 + R• Intermediate2 >NOROO Nitroxyl_Radical->Intermediate2 + ROO• Intermediate1->Nitroxyl_Radical Regeneration Intermediate2->Nitroxyl_Radical Regeneration

Caption: HALS Stabilization Mechanism.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Chemical Name This compound[][2]
Synonyms Tinuvin 292, Tinuvin 765, UV-3765[]
CAS Number 41556-26-7[]
Molecular Formula C30H56N2O4[][2]
Molecular Weight 508.78 g/mol []
Appearance Clear, slightly yellow liquid[]
Purity ≥95%[]
Solubility in Water < 0.01 % w/w[11]
Melting Range 81 – 85 °C[11]
Biological Activity and Toxicity
EndpointOrganism/SystemObserved EffectConcentration/DoseReference
Cardiotoxicity Rats (in vivo)Myocytolysis, hypercontraction necrosis, intracellular Ca2+ accumulation, increased catecholamine release100 µg and 1 mg (intraperitoneal)[6]
Cytotoxicity Various human cancer cell linesIC50 values in the low- to sub-micromolar range-[12]
Antimicrobial Activity S. aureus, E. coli, C. albicansStrong antimicrobial performance in lacquer-films-[13]
Aquatic Toxicity (Chronic) P. subcapitata (green alga)72-h NOEC (growth inhibition)50 µg/L[14]
Aquatic Toxicity (Chronic) D. magna (crustacean)21-d NOEC (reproductive inhibition)230 µg/L[14]
Oral Toxicity (Medium-term) RatsLOAEL (inhibition of body weight gain)29 mg/kg/day[14]

Experimental Protocols

Protocol for Detection of Leaching from Biomedical Materials

This protocol is designed to detect and quantify the migration of this compound from plastic materials into solutions, a critical step in assessing the safety of biomedical devices and laboratory consumables.[8][9][15][16][17]

Objective: To determine the presence and concentration of this compound that has leached from a polymer material.

Materials:

  • Polymer material of interest (e.g., microcentrifuge tubes, dialysis membranes)

  • Extraction solvents: polar (e.g., methanol, acetonitrile, physiological saline) and nonpolar (e.g., n-hexane)

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS)

  • Solid-phase extraction (SPE) columns (e.g., Waters Oasis)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • This compound standard

Procedure:

  • Sample Preparation:

    • For small items like microcentrifuge tubes, add a defined volume of extraction solvent (e.g., 1 mL of methanol) to the tube.

    • For larger materials like dialysis membranes, cut a piece of known surface area and immerse it in a defined volume of the extraction solvent in a glass container.

  • Extraction:

    • Incubate the samples for a specified period (e.g., 72 hours) at a relevant temperature (e.g., room temperature or 37°C).

    • Agitate the samples periodically using a vortex mixer.

  • Sample Cleanup (if necessary):

    • For complex matrices, perform solid-phase extraction to isolate the analyte. Condition the SPE column according to the manufacturer's instructions.

    • Load the extraction solvent onto the column.

    • Wash the column to remove interfering substances.

    • Elute the this compound with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Prepare a calibration curve using the this compound standard.

    • Inject the extracted sample and standards into the LC-MS/MS system.

    • Use an appropriate chromatographic method to separate the analyte from other components.

    • Detect and quantify the analyte using mass spectrometry in selected reaction monitoring (SRM) mode for high specificity and sensitivity.

  • Data Analysis:

    • Quantify the concentration of this compound in the extracts by comparing the peak areas to the calibration curve.

    • Express the results as mass of leached substance per unit area of the polymer or per item.

G Workflow for Leaching Detection start Start: Polymer Sample sample_prep Sample Preparation (Incubation in Solvent) start->sample_prep extraction Extraction sample_prep->extraction cleanup Sample Cleanup (Solid-Phase Extraction) extraction->cleanup If necessary analysis LC-MS/MS Analysis extraction->analysis cleanup->analysis data Data Analysis & Quantification analysis->data end End: Leaching Report data->end

Caption: Leaching Detection Workflow.

Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound on cultured mammalian cells.

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • Mammalian cell line (e.g., human fibroblasts, endothelial cells, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in a biocompatible solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G In Vitro Cytotoxicity Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read analyze Data Analysis (IC50 determination) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Cytotoxicity Assessment Workflow.

Considerations for Biomedical Applications

  • Leaching and Contamination: this compound can leach from plastic materials into solutions, potentially interfering with sensitive analytical techniques and introducing an unintended variable in experiments.[8][9][16][17] It is crucial to pre-screen laboratory plastics when conducting highly sensitive analyses like mass spectrometry.

  • Biocompatibility and Toxicity: While some HALS are considered biocompatible, studies have raised concerns about the cardiotoxic effects of Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (a related compound) and the cytotoxic potential of this compound.[6][12][13] Therefore, thorough biocompatibility testing is mandatory for any biomedical device containing this additive.

  • Regulatory Approval: The use of any additive in medical devices is subject to stringent regulatory approval.[7] Researchers and developers must ensure that the use of this compound complies with all relevant regulations for the intended application.

  • Antimicrobial Properties: The observed antimicrobial activity of this compound could be beneficial in some applications but may also have unintended consequences on the surrounding biological environment.[10][13]

Conclusion

This compound is an effective heat and light stabilizer for polymers. However, its use in biomedical applications requires careful consideration and rigorous testing due to the potential for leaching and biological activity. The protocols provided in this document offer a framework for evaluating the suitability and safety of materials containing this additive for biomedical research and development.

References

Troubleshooting & Optimization

Preventing degradation of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a chemical compound classified as a Hindered Amine Light Stabilizer (HALS).[1] Its primary function is to protect polymers and other materials from degradation caused by exposure to ultraviolet (UV) light and, to some extent, heat.[1][2][3][] Unlike UV absorbers, which block UV radiation, HALS function by scavenging and neutralizing harmful free radicals that are generated during photo-oxidation, thereby inhibiting degradation pathways.[2][5][6] This mechanism is regenerative, allowing a small amount of HALS to provide long-term stability.[1][2][5][6]

Q2: What are the ideal storage conditions to prevent degradation?

A2: To ensure the stability and efficacy of this compound, it is crucial to store it under appropriate conditions. Proper storage involves keeping the compound in a cool, dry, and well-ventilated area, away from direct sunlight and other heat sources.[7][8][9] The container should be tightly sealed to prevent moisture ingress and contamination.[7][8]

Q3: How does this compound degrade? What are the primary factors?

A3: The degradation of HALS like this compound primarily occurs through photo-oxidation. The core mechanism of its stabilizing action involves the formation of nitroxyl radicals which trap polymer radicals.[1][2] While this process is cyclic and regenerative, prolonged exposure to high-energy UV radiation, excessive heat, or reaction with incompatible chemicals can lead to irreversible degradation of the HALS molecule itself. The ester linkages in the sebacate portion of the molecule can also be susceptible to hydrolysis under certain conditions (e.g., presence of strong acids or bases and moisture).[10][11][12]

Q4: What is the recommended shelf life?

A4: When stored under the recommended conditions, the typical shelf life is approximately 2 years.[8] However, it is always best to refer to the manufacturer's specific datasheet for the most accurate shelf-life information.

Quantitative Storage & Handling Data

For optimal stability, please adhere to the following environmental parameters during storage.

ParameterRecommended ValueNotes
Storage Temperature 10°C to 30°C (50°F to 86°F)[8]Avoid extreme temperatures. Thermally stable up to 220°C during processing, but prolonged heat exposure degrades the stabilizer.[8]
Light Exposure Store in the dark; avoid direct sunlight.[8][9]Keep in original, opaque packaging to protect from light.[8]
Atmosphere Store in a dry, well-ventilated place.[7][8]Keep container tightly sealed to protect from moisture and contamination.[7][8]
Incompatible Materials Avoid strong oxidizing agents, acids, and bases.Store separately from foodstuff containers or other incompatible materials.[7]

Troubleshooting Guide

Q5: I've noticed a change in the physical appearance (e.g., color, clumping) of my stored compound. What should I do?

A5: A change in appearance, such as discoloration from white/off-white to yellow, or clumping of the granules/powder, can be an indicator of degradation or moisture absorption.[7] You should first verify that your storage conditions match the recommendations. If degradation is suspected, the material's purity and performance should be analytically verified before use.

Q6: How can I test my sample to confirm if it has degraded?

A6: The most reliable method to assess the purity and degradation of this compound is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) coupled with UV, Mass Spectrometry (MS), or Charged Aerosol Detection (CAD) is a common and effective technique.[13][14][15][16][17] These methods can separate the parent compound from its degradation products and allow for quantification.

Q7: My experiment is failing, and I suspect the stabilizer is inactive. What steps can I take?

A7: If you suspect stabilizer inactivity, a systematic approach is necessary. Use the workflow below to diagnose the potential issue. This involves checking storage history, preparing fresh solutions, and analytically verifying the compound's integrity.

G start Experiment Failure: Suspected Stabilizer Inactivity check_storage 1. Review Storage Conditions - Temperature Logs? - Light Exposure? - Container Seal? start->check_storage conditions_ok Storage Conditions OK? check_storage->conditions_ok correct_storage Action: Correct Storage (Cool, Dark, Dry, Sealed) conditions_ok->correct_storage No re_run_small 2. Prepare Fresh Solution with Suspect Stabilizer conditions_ok->re_run_small Yes correct_storage->re_run_small new_lot 3. Obtain New/Verified Lot of Stabilizer re_run_small->new_lot run_parallel 4. Run Parallel Experiments - Exp. A: Suspect Lot - Exp. B: New Lot new_lot->run_parallel compare_results Compare A vs. B Results run_parallel->compare_results suspect_bad Conclusion: Suspect Lot is Degraded/Inactive compare_results->suspect_bad A Fails, B Succeeds issue_elsewhere Conclusion: Issue is Likely Elsewhere in Protocol compare_results->issue_elsewhere Both A and B Fail analytical_verify 5. Analytical Verification (Optional) Perform HPLC/LC-MS Analysis suspect_bad->analytical_verify end Problem Resolved issue_elsewhere->end analytical_verify->end

Troubleshooting workflow for suspected stabilizer inactivity.

Experimental Protocols

Protocol: Purity Assessment by HPLC-UV

This is a generalized protocol for assessing the purity of this compound. Method optimization will be required for specific equipment and degradation products.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a known-good reference standard at 1 mg/mL in methanol or a suitable solvent.

    • Prepare the sample to be tested at the same concentration (1 mg/mL) in the same solvent.

    • Serially dilute the stock solution to create a calibration curve (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm length, 3.0 mm internal diameter, 2.6 µm particle size).[16]

    • Mobile Phase: A gradient of water (A) and methanol (B) is often effective.[13]

      • Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.[16]

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: 240 nm.[13]

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the test sample.

    • Compare the retention time of the main peak in the sample to the reference standard.

    • Quantify the main peak against the calibration curve to determine its purity. The presence of significant additional peaks may indicate degradation products.

Degradation & Stabilization Visualization

The primary role of a Hindered Amine Light Stabilizer (HALS) is to interrupt the cycle of photo-oxidation. The diagram below illustrates this concept, known as the Denisov Cycle.

Conceptual diagram of HALS interrupting polymer degradation.

References

Technical Support Center: Optimizing Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate for UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate for UV protection applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem Possible Causes Recommended Solutions
Poor UV Protection Performance (e.g., rapid discoloration, loss of gloss, cracking) - Insufficient Concentration: The concentration of the HALS may be too low for the specific polymer system and exposure conditions. - Incompatibility with Polymer Matrix: The stabilizer may have poor solubility or dispersion in the polymer, leading to localized areas with inadequate protection. - Interaction with Other Additives: Acidic components (e.g., some flame retardants, pigments) can neutralize the basic amine groups of the HALS, rendering it ineffective.[1] - Migration/Leaching: The low molecular weight of this compound can lead to its migration to the surface and subsequent loss, especially in thin films or at elevated temperatures. - Severe Environmental Stress: The experimental conditions (e.g., high UV intensity, extreme temperatures, high humidity) may be too harsh for the selected concentration.- Optimize Concentration: Conduct a dose-response study to determine the optimal concentration for your specific application. Recommended starting concentrations typically range from 0.1% to 1.0% by weight.[2] - Improve Dispersion: Ensure thorough mixing and dispersion of the stabilizer into the polymer matrix during processing. - Evaluate Additive Interactions: Review all components in the formulation for potential acidic interactions. Consider replacing acidic additives with non-interacting alternatives. - Consider Higher Molecular Weight HALS: If migration is a significant issue, a higher molecular weight HALS may be more suitable. - Synergistic Combinations: Combine with a UV absorber (e.g., a benzotriazole or benzophenone) to provide a synergistic effect. The UV absorber will shield the polymer from UV radiation, while the HALS scavenges free radicals.[3][4][5][6]
Solubility Issues (e.g., cloudiness, precipitation in solution or polymer melt) - Solvent Incompatibility: this compound has varying solubility in different organic solvents.[2] - Low Polymer Compatibility: The polarity and chemical structure of the polymer may not be compatible with the stabilizer. - Concentration Exceeds Solubility Limit: The amount of stabilizer being added is higher than its solubility limit in the chosen solvent or polymer at a given temperature.- Select Appropriate Solvents: Refer to solubility data to choose a suitable solvent for your application. For waterborne systems, dilution with a water-miscible solvent like butylcarbitol can aid dispersion.[6][7] - Pre-dissolve the Stabilizer: Dissolve the stabilizer in a compatible solvent before adding it to the polymer solution or melt. - Melt Blending: For thermoplastics, ensure the processing temperature is sufficient to melt and disperse the stabilizer effectively. - Check Concentration: Verify that the intended concentration does not exceed the solubility limit in your system.
Degradation of the Stabilizer - Hydrolysis: The ester linkages in this compound can be susceptible to hydrolysis under acidic or basic conditions, although it is generally resistant to hydrolysis.[3] - Thermal Degradation: Although thermally stable, prolonged exposure to very high processing temperatures can lead to degradation.- Control pH: Avoid highly acidic or basic conditions in your formulation. - Optimize Processing Temperature: Use the lowest possible processing temperature that still allows for adequate mixing and dispersion.
Analytical Interference in Experiments - Leaching from Lab Plastics: this compound is a common additive in laboratory plastics (e.g., microcentrifuge tubes) and can leach into solvents, causing contamination in sensitive analytical techniques like LC-MS.- Use High-Quality Labware: Utilize labware certified to be free of interfering additives. - Pre-screen Labware: If contamination is suspected, a pre-screening of the labware by extracting with the intended solvent and analyzing the extract can be performed.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound for UV protection?

The optimal concentration is highly dependent on the polymer substrate, the processing conditions, the expected level of UV exposure, and the desired service life of the end product. However, a general recommended concentration range is between 0.1% and 1.0% by weight of the total formulation.[2] For clear coats, a range of 0.5% to 2.0% is often suggested, while for one-coat metallic shades, it can be 1% to 3%.[8] It is always recommended to perform laboratory trials covering a concentration range to determine the most effective level for your specific application.[2][7]

2. How does this compound protect against UV degradation?

This compound is a Hindered Amine Light Stabilizer (HALS). Unlike UV absorbers that block or screen UV radiation, HALS function by scavenging free radicals that are formed within the polymer upon exposure to UV light.[3] This process, known as the Denisov cycle, involves the HALS being oxidized to a stable nitroxyl radical, which then traps the polymer alkyl radicals. The HALS is then regenerated, allowing it to participate in further stabilization cycles, which contributes to its long-lasting effectiveness.[1]

3. Can this compound be used in combination with other additives?

Yes, and it is often recommended. The performance of this compound can be significantly enhanced when used in combination with a UV absorber.[3][4][5][6][7] This synergistic combination provides superior protection against gloss reduction, cracking, blistering, delamination, and color change.[5][6][8][7] The UV absorber reduces the amount of UV radiation penetrating the material, while the HALS neutralizes any free radicals that are still formed. However, care must be taken to avoid interactions with acidic additives, which can deactivate the HALS.[1]

4. In which polymer systems is this compound most effective?

It is effective in a wide range of polymers, including polyolefins (polypropylene, polyethylene), polyurethanes, styrenic polymers (ABS, SAN), and thermoplastic acrylics.[9] It is also used in coatings, adhesives, and sealants.[2] However, its effectiveness can be limited in polymers that release acidic byproducts upon degradation, such as PVC.[1]

5. What are the key physical and chemical properties of this compound?

PropertyValue
Chemical Name This compound
CAS Number 41556-26-7
Molecular Formula C30H56N2O4
Molecular Weight 508.79 g/mol [10]
Appearance Colorless to light yellow clear liquid[10]
Purity >95.0% (GC)[10]

Experimental Protocols

Accelerated Weathering Test

This protocol outlines a general procedure for evaluating the performance of this compound in a polymer film using a QUV accelerated weathering tester.

a. Sample Preparation:

  • Prepare polymer films of uniform thickness containing varying concentrations of this compound (e.g., 0%, 0.25%, 0.5%, 0.75%, 1.0% by weight).

  • Ensure homogenous dispersion of the stabilizer within the polymer matrix through appropriate mixing techniques (e.g., melt blending, solution casting).

  • Cut the films into standardized sample sizes suitable for the weathering chamber's sample holders.

  • Prepare replicate samples for each concentration to ensure statistical validity.

b. Accelerated Weathering Procedure:

  • Set the parameters of the QUV accelerated weathering tester according to relevant standards (e.g., ASTM G154, ISO 4892-3). A typical cycle may include alternating periods of UV exposure and moisture condensation.

  • A common cycle for simulating outdoor weathering is 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Mount the polymer film samples in the sample holders and place them in the weathering chamber.

  • Run the accelerated weathering test for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Periodically remove samples at specified time intervals for analysis.

c. Performance Evaluation:

  • Visual Inspection: At each time interval, visually inspect the samples for signs of degradation such as cracking, chalking, and blistering.

  • Color Measurement: Use a spectrophotometer or colorimeter to quantify changes in color (e.g., yellowing index) according to ASTM D1925 or CIE Lab* color space.

  • Gloss Measurement: Use a gloss meter to measure the gloss retention of the samples at a specified angle (e.g., 60°) according to ASTM D523.

  • Mechanical Property Testing: Conduct tensile testing (ASTM D882) to evaluate changes in mechanical properties such as tensile strength and elongation at break.

Spectroscopic Analysis of Polymer Degradation (FTIR)

This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy to monitor the chemical changes in a polymer containing this compound during UV exposure.

a. Sample Preparation:

  • Prepare thin polymer films with and without the stabilizer as described in the accelerated weathering protocol. Thinner films are generally preferred for transmission FTIR.

b. FTIR Analysis:

  • Obtain an initial FTIR spectrum of each unexposed sample using an FTIR spectrometer. This will serve as the baseline.

  • Expose the films to UV radiation in an accelerated weathering chamber or a dedicated UV exposure setup.

  • At regular intervals, remove the samples and acquire their FTIR spectra.

  • Monitor the changes in the intensity of specific absorption bands related to polymer degradation. For many polymers, the formation of carbonyl groups (C=O) is a key indicator of photo-oxidation. This typically appears in the region of 1700-1750 cm⁻¹.

  • The degree of oxidation can be quantified by calculating the "carbonyl index," which is the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching or bending vibration).

Visualizations

HALS_Mechanism cluster_polymer Polymer Matrix cluster_hals HALS Cycle P Polymer (P-H) R_dot Alkyl Radical (R•) P->R_dot ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + P-H Degradation Degradation Products (e.g., Carbonyls) ROOH->Degradation Further Reactions HALS HALS (>N-H) NO_dot Nitroxyl Radical (>N-O•) HALS->NO_dot + ROO• NOR Alkoxyamine (>N-O-R) NO_dot->NOR + R• NOR->HALS Regeneration Cycle UV UV Light UV->P Initiation O2 Oxygen (O2)

Caption: Mechanism of UV protection by Hindered Amine Light Stabilizers (HALS).

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Performance Analysis Prep Prepare polymer films with varying concentrations of HALS (0% to 1.0%) Weathering Expose samples in QUV chamber (e.g., ASTM G154 cycle) Prep->Weathering Time Remove samples at intervals (0, 500, 1000, 2000 hours) Weathering->Time Visual Visual Inspection (cracking, chalking) Time->Visual Color Colorimetry (ΔE*) (ASTM D1925) Time->Color Gloss Gloss Measurement (ASTM D523) Time->Gloss Mechanical Tensile Testing (ASTM D882) Time->Mechanical FTIR FTIR Spectroscopy (Carbonyl Index) Time->FTIR

Caption: Experimental workflow for evaluating HALS performance in polymers.

References

Troubleshooting dispersion problems of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and professionals with comprehensive troubleshooting information for dispersion problems encountered with Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a widely used Hindered Amine Light Stabilizer (HALS), in polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dispersion critical?

This compound is a liquid hindered amine light stabilizer (HALS) used to protect polymers from degradation caused by UV radiation.[1][2] Unlike UV absorbers that block UV light, HALS function by scavenging free radicals generated during photo-oxidation, which helps prevent polymer breakdown.[3][4][5] Uniform dispersion is crucial because the HALS molecules must be evenly distributed throughout the polymer matrix to effectively intercept these free radicals. Poor dispersion leads to localized areas of unprotected polymer, resulting in inconsistent material properties, reduced service life, and aesthetic defects such as cracking, chalking, and color changes.[4][6][7]

Q2: I'm observing surface defects like specks, haze, or streaks in my polymer product. Could this be a dispersion issue with the HALS?

Yes, visual defects are common indicators of poor additive dispersion. If this compound is not properly dispersed, it can agglomerate into localized, concentrated pockets. These can manifest as:

  • Specks or Gels: Visible particles of un-dispersed HALS.

  • Haze: Caused by microscopic, poorly dispersed droplets that scatter light.

  • Streaks: Resulting from the smearing of agglomerates during processing steps like extrusion or molding.

These issues not only affect the aesthetic quality but also compromise the mechanical and UV-protective performance of the final product.

Q3: What are the primary factors influencing the dispersion of this HALS in a polymer matrix?

The quality of dispersion depends on a combination of material properties and processing parameters. Key factors include:

  • Compatibility: The polarity and solubility difference between the HALS and the polymer matrix is a primary driver. While HALS generally have good compatibility with polyolefins, significant differences in chemical structure can hinder miscibility.[6][8]

  • Processing Temperature: The temperature must be high enough to lower the viscosity of the polymer melt, facilitating the mixing and distribution of the liquid HALS. However, excessive temperatures can risk degrading the polymer or the additive.

  • Mixing Efficiency: The type of mixing equipment (e.g., twin-screw extruder, internal mixer) and the specific parameters (e.g., screw speed, mixing time, screw design) determine the amount of shear and elongational forces applied to break down HALS agglomerates and distribute them evenly.

  • Additive Concentration: Higher concentrations of HALS can increase the likelihood of agglomeration if not incorporated carefully.

  • Interactions with Other Additives: The presence of other additives, such as pigments, fillers, or other stabilizers, can sometimes interfere with the dispersion of the HALS.

Q4: How can I improve the dispersion of this compound during processing?

To enhance dispersion, consider the following strategies:

  • Use a Masterbatch: Incorporate the HALS into a concentrated masterbatch with a compatible carrier resin. This ensures better initial distribution before it is let down into the main polymer matrix.

  • Optimize Mixing Parameters: Increase screw speed, residence time, or use more aggressive mixing elements in your extruder to impart more shear energy into the system.

  • Staged Addition: Instead of adding the HALS all at once, introduce it gradually during the compounding process.

  • Use of Dispersing Aids/Wetting Agents: In some systems, a small amount of a compatible surfactant or processing aid can improve the wetting of the HALS into the polymer matrix.

  • Ensure Proper Drying: Moisture on polymer pellets can lead to voids and poor additive incorporation during melt processing.

Q5: Are there known compatibility issues with specific polymers like Polypropylene (PP) or Polyethylene (PE)?

This compound and other HALS are generally designed for and show excellent compatibility with polyolefins such as PP and PE.[6][8] However, issues can still arise. For instance, at elevated temperatures, polypropylene can be dissolved in nonpolar solvents like xylene, which indicates that highly nonpolar additives should disperse well.[9][10] Conversely, incompatibility can occur with highly polar polymers or if the HALS interacts negatively with other additives in the formulation.[11]

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41556-26-7[1]
Molecular Formula C₃₀H₅₆N₂O₄[12]
Molecular Weight 508.79 g/mol [12]
Appearance Colorless to Light Yellow Clear Liquid[12]
Synonyms Tinuvin 292, Sanol LS 292, Lowilite 76[2][13]
Solubility Insoluble in water; Soluble in organic solvents.[1]
Melting Point Approx. 80-90°C (May exist as a low-melting solid)[1]

Table 2: General Chemical Compatibility of Polypropylene (A Common Polymer Matrix)

This table provides a general guide to the resistance of polypropylene to various chemical classes, which can help in selecting appropriate co-additives or processing aids.

Chemical ClassCompatibility RatingNotes
Non-Oxidizing Acids & Bases A - ExcellentGood resistance to dilute acids and alkalis.
Strong Oxidizing Agents D - Severe EffectNot recommended for use with strong oxidants.[9][10]
Organic Solvents (e.g., Acetone, Ethanol) B - GoodSome absorption may occur, especially at higher temperatures.
Aromatic & Halogenated Hydrocarbons D - Severe EffectNot recommended for continuous use.
Oils (Mineral, Linseed) A - Excellent[14]
Nonpolar Solvents (Xylene, Toluene) C - FairSwelling and potential dissolution at elevated temperatures.[9]

Rating Scale: A=Excellent, B=Good, C=Fair, D=Severe Effect.

Experimental Protocols

Protocol 1: Assessment of Dispersion Quality via Melt Rheology

This method uses the rheological properties of the polymer melt to infer the state of additive dispersion. A well-dispersed system behaves differently under shear than one with large agglomerates.

Objective: To compare the viscoelastic properties of polymer samples containing HALS to a control sample to qualitatively assess dispersion.

Apparatus:

  • Rotational or capillary rheometer capable of oscillatory and steady shear measurements.

  • Compounding equipment (e.g., twin-screw extruder, internal mixer).

  • Compression molder for sample preparation.

Methodology:

  • Sample Preparation:

    • Prepare a control batch of the pure polymer.

    • Prepare at least two batches of the polymer compounded with this compound using different processing conditions (e.g., low shear vs. high shear).

    • Ensure all batches have the same thermal history.

    • Compression mold the compounded materials into discs suitable for the rheometer (e.g., 25 mm diameter, 1-2 mm thickness).

  • Rheological Measurement:

    • Load a sample disc into the rheometer and allow it to melt and reach thermal equilibrium at the desired test temperature (e.g., 190°C for PP).

    • Perform a frequency sweep (e.g., from 100 to 0.1 rad/s) at a low strain amplitude within the linear viscoelastic region (LVR). This measures the storage modulus (G') and loss modulus (G'').

    • Record the complex viscosity (η*) as a function of angular frequency (ω).

  • Data Analysis:

    • Plot the complex viscosity (η*) versus angular frequency (ω) for all samples.

    • Interpretation: A poorly dispersed system often exhibits a "pseudo-solid-like" behavior at low frequencies, showing a higher viscosity and a more pronounced shear-thinning effect compared to the well-dispersed sample or the pure polymer.[15] A plot where the viscosity of the HALS-containing sample closely follows that of the pure polymer suggests better dispersion.

    • Plot G' and G'' versus ω. Poor dispersion can lead to an increase in the storage modulus (G') at low frequencies, indicating the formation of a network-like structure from additive agglomerates.[15]

Protocol 2: Quantification of HALS Content via Liquid Chromatography (Principle)

While a full protocol is lab-dependent, the principle of using High-Performance Liquid Chromatography (HPLC) is standard for quantifying additives.

Objective: To verify the concentration of HALS in the final polymer product.

Principle:

  • Extraction: The HALS is first extracted from the polymer matrix. This often involves dissolving the polymer in a suitable solvent (e.g., xylene) and then precipitating the polymer with a non-solvent (e.g., methanol), leaving the HALS in the solution.[16]

  • Separation: The extract is injected into an HPLC system. A C18 column is commonly used. The mobile phase composition is optimized to achieve a satisfactory elution of the HALS.[17] The use of a basic amine in the solvent can facilitate the elution of HALS additives.[18]

  • Detection & Quantification: A UV detector is used to detect the HALS as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known HALS concentrations.[17][18]

Visual Troubleshooting Guides

Troubleshooting_Workflow Troubleshooting Workflow for HALS Dispersion Issues start Problem Observed: Poor Surface Quality (Specks, Haze, Streaks) check_compat Is the HALS compatible with the polymer and other additives? start->check_compat check_process Are processing conditions (temperature, shear) optimized? check_compat->check_process Yes solution_compat Solution: - Re-evaluate formulation - Consider a different HALS grade - Use a dispersing aid check_compat->solution_compat No solution_process Solution: - Increase mixing time/screw speed - Adjust temperature profile - Use a masterbatch approach check_process->solution_process No verify Verify Dispersion: - Use Rheology (Protocol 1) - Microscopy (SEM/TEM) - Quantify with LC/MS (Protocol 2) check_process->verify Yes solution_compat->verify solution_process->verify end_ok Dispersion Improved verify->end_ok Success end_not_ok Problem Persists: Consult Technical Specialist verify->end_not_ok Failure

Caption: A logical workflow for diagnosing and solving HALS dispersion problems.

Influencing_Factors Key Factors Influencing HALS Dispersion center HALS Dispersion Quality hals_props HALS Properties center->hals_props poly_props Polymer Properties center->poly_props proc_cond Processing Conditions center->proc_cond formulation Formulation Interactions center->formulation hals_visc Viscosity hals_props->hals_visc hals_mw Molecular Weight hals_props->hals_mw hals_conc Concentration hals_props->hals_conc poly_mw Molecular Weight / MFI poly_props->poly_mw poly_polar Polarity / Structure poly_props->poly_polar poly_cryst Crystallinity poly_props->poly_cryst proc_temp Melt Temperature proc_cond->proc_temp proc_shear Shear Rate / Mixing proc_cond->proc_shear proc_time Residence Time proc_cond->proc_time form_filler Fillers / Pigments formulation->form_filler form_other Other Additives formulation->form_other

Caption: Factors affecting the dispersion of HALS in polymer systems.

References

Technical Support Center: Leaching and Migration of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (also known as Tinuvin® 292 or Tinuvin® 765) and its potential to leach from polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound migration.

Symptom / Issue Possible Causes Recommended Actions & Solutions
No or very low detection of the analyte in the food simulant. 1. Low Migration Rate: The migration under the tested conditions (e.g., low temperature, short duration) is below the detection limit of the analytical method. 2. Analytical Method Sensitivity: The limit of detection (LOD) of your HPLC or GC method is too high. 3. Analyte Adsorption: The analyte may have adsorbed to the surface of the glassware or testing equipment. 4. Incorrect Sample Preparation: Inefficient extraction of the analyte from a fatty food simulant (e.g., olive oil).1. Modify Test Conditions: Increase the temperature and/or duration of the migration test, as these factors significantly accelerate migration.[1] 2. Enhance Analytical Sensitivity: Use a more sensitive detector (e.g., tandem mass spectrometry, MS/MS) or optimize the existing method. A validated LC-MS/MS method has shown suitability for quantifying similar compounds in the 1-200 ng/mL range.[2] Consider a pre-concentration step for your sample. 3. Proper Cleaning & Rinsing: Ensure all glassware is thoroughly cleaned and rinsed with the appropriate solvent to minimize analyte loss. 4. Optimize Extraction: For fatty food simulants, use a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to efficiently isolate the analyte from the lipid matrix.
High variability or poor reproducibility in migration results. 1. Inconsistent Polymer Samples: Lack of homogeneity in the additive distribution within the polymer matrix. 2. Temperature Fluctuations: Inconsistent temperature control during the incubation period. 3. Surface Area to Volume Ratio: Variation in the surface area of the polymer sample relative to the volume of the food simulant. 4. Inconsistent Analytical Procedure: Variations in sample preparation, injection volume, or instrument calibration.1. Use Standardized Samples: Ensure polymer samples are from the same batch and have a consistent formulation. 2. Ensure Stable Incubation: Use a calibrated incubator with stable temperature control. 3. Maintain Consistent Ratio: Precisely cut polymer samples and use a consistent volume of food simulant to maintain the surface-area-to-volume ratio as specified in testing protocols (e.g., 6 dm² per 1 kg of food simulant).[3] 4. Standardize Analytical Workflow: Use a validated analytical protocol, including consistent use of internal standards, regular calibration, and standardized sample handling procedures.
"Blooming" or surface residue observed on the polymer. 1. High Additive Concentration: The concentration of the additive exceeds its solubility limit in the polymer matrix. 2. Poor Polymer-Additive Compatibility: The additive has low compatibility with the specific polymer, leading to surface migration. 3. Environmental Conditions: Exposure to elevated temperatures or mechanical stress can promote blooming.1. Review Formulation: Verify that the additive concentration is within the recommended limits for the specific polymer. 2. Improve Compatibility: Consider using a different grade of the polymer or a more compatible stabilizer. 3. Control Storage and Processing: Store and process the polymer under recommended conditions to minimize stress and temperature-induced migration.
Matrix effects or interference in analytical results, especially with LC-MS/MS. 1. Co-eluting Substances: Other additives or oligomers from the polymer matrix may co-elute with the analyte, causing ion suppression or enhancement. 2. Food Simulant Complexity: Fatty food simulants or their degradation products can interfere with ionization.1. Optimize Chromatographic Separation: Adjust the mobile phase gradient, change the column, or modify the flow rate to improve the separation of the analyte from interfering compounds. 2. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis. 3. Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard can help compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its migration a concern?

A1: this compound is a hindered amine light stabilizer (HALS) added to polymers like polypropylene (PP) and polyethylene (PE) to protect them from degradation by UV light and heat. The concern is that this additive is not chemically bound to the polymer and can migrate, or leach, from the plastic into materials it comes into contact with, such as food, pharmaceuticals, or biological samples. Regulatory bodies establish specific migration limits (SMLs) to ensure that consumer exposure to these substances remains below levels that could pose a health risk.

Q2: What are the key factors that influence the migration of this additive?

A2: The primary factors influencing migration are:

  • Temperature: Higher temperatures significantly increase the diffusion rate of the additive within the polymer and accelerate migration.

  • Time of Contact: Longer contact times allow for more of the additive to migrate from the polymer.

  • Nature of the Contacting Medium (Food Simulant): Fatty or alcoholic substances (simulated by olive oil, isooctane, or ethanol solutions) tend to extract more of this lipophilic additive compared to aqueous, non-acidic substances.

  • Polymer Properties: The type of polymer (e.g., PP vs. PE), its density, crystallinity, and the presence of other additives can affect the migration rate.

  • Initial Concentration of the Additive: A higher initial concentration of the additive in the polymer can lead to a higher migration rate.

Q3: Which food simulants should I use for migration testing?

A3: The choice of food simulant depends on the type of food the polymer is intended to contact, as defined by regulations such as Commission Regulation (EU) No 10/2011. Commonly used simulants are:

  • Simulant A: 10% (v/v) ethanol for aqueous foods.

  • Simulant B: 3% (w/v) acetic acid for acidic foods.

  • Simulant D1: 50% (v/v) ethanol for alcoholic foods and oil-in-water emulsions.

  • Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like isooctane or 95% ethanol for fatty foods.

Q4: What is a typical test condition for a migration study?

A4: A standard, long-term test condition for general food contact applications is exposing the polymer sample to the food simulant for 10 days at 40°C . Accelerated testing at higher temperatures (e.g., 60°C or 70°C for shorter periods) can also be used to estimate long-term migration.

Q5: What are the most common analytical techniques for quantifying this additive?

A5: The most common and sensitive methods are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is frequently used. For high sensitivity and specificity, HPLC with tandem mass spectrometry (HPLC-MS/MS) is the preferred method, capable of detecting very low concentrations (in the ng/mL or parts-per-billion range).[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

Data Presentation

Table 1: Migration from Polypropylene (PP) into Food Simulants

Food SimulantTest Condition (Time, Temp.)Replicate 1 (mg/kg)Replicate 2 (mg/kg)Replicate 3 (mg/kg)Mean Migration (mg/kg)Standard Deviation
10% Ethanol10 days, 40°CUser DataUser DataUser DataUser DataUser Data
3% Acetic Acid10 days, 40°CUser DataUser DataUser DataUser DataUser Data
50% Ethanol10 days, 40°CUser DataUser DataUser DataUser DataUser Data
Olive Oil10 days, 40°CUser DataUser DataUser DataUser DataUser Data

Table 2: Migration from Low-Density Polyethylene (LDPE) into Food Simulants

Food SimulantTest Condition (Time, Temp.)Replicate 1 (mg/kg)Replicate 2 (mg/kg)Replicate 3 (mg/kg)Mean Migration (mg/kg)Standard Deviation
10% Ethanol10 days, 40°CUser DataUser DataUser DataUser DataUser Data
3% Acetic Acid10 days, 40°CUser DataUser DataUser DataUser DataUser Data
50% Ethanol10 days, 40°CUser DataUser DataUser DataUser DataUser Data
Olive Oil10 days, 40°CUser DataUser DataUser DataUser DataUser Data

Note: Migration results can also be expressed in mg/dm² of the polymer surface area.

Experimental Protocols

This section outlines a general methodology for conducting a migration experiment and quantifying this compound.

Protocol 1: Migration Test (Total Immersion Method)

Objective: To expose a polymer sample to a food simulant under controlled conditions to facilitate the migration of the additive.

Materials:

  • Polymer samples (e.g., PP or PE sheets) of known thickness and surface area.

  • Food simulants (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil).

  • Glass migration cells or containers with inert lids.

  • Calibrated incubator or oven.

  • Precision balance and calipers.

Procedure:

  • Sample Preparation: Cut the polymer material into test specimens of a precise surface area (e.g., 1 dm²). Clean the surface of the specimens by rinsing with distilled water and air-drying. Do not use organic solvents that could extract the additive.

  • Test Setup: Place the polymer specimen into a glass migration cell.

  • Adding Simulant: Add a pre-heated, known volume of the food simulant to the cell, ensuring the specimen is fully immersed. A standard ratio is 100 mL of simulant per 1 dm² of polymer surface area.

  • Incubation: Seal the cell and place it in an incubator set to the desired temperature (e.g., 40°C) for the specified duration (e.g., 10 days).

  • Blank Preparation: Prepare a blank sample containing only the food simulant and incubate it under the same conditions to account for any background contamination.

  • Sample Collection: After the incubation period, remove the cell from the incubator and allow it to cool to room temperature. Remove the polymer specimen. The remaining food simulant is now ready for analyte extraction and analysis.

Protocol 2: Analytical Method using HPLC-MS/MS

Objective: To quantify the concentration of this compound in the food simulant after the migration test. This protocol is adapted from a validated method for a similar HALS compound.[2]

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).

  • Formic acid or ammonium formate (for mobile phase modification).

  • This compound analytical standard.

  • Internal standard (optional, but recommended for accuracy).

  • Extraction solvent (e.g., n-hexane for LLE from aqueous simulants).

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution with the blank food simulant to cover the expected concentration range.

  • Sample Extraction (from Food Simulant):

    • Aqueous Simulants (10% Ethanol, 3% Acetic Acid): A liquid-liquid extraction (LLE) can be performed. Take a known volume of the simulant, add a suitable extraction solvent like n-hexane, shake vigorously, and collect the organic layer. This may be repeated, and the organic fractions combined. The solvent is then evaporated and the residue is reconstituted in the mobile phase.

    • Fatty Simulant (Olive Oil): This requires a more complex extraction. A common method is to dissolve the oil sample in hexane, followed by a liquid-liquid partitioning with acetonitrile to extract the more polar additive. The acetonitrile layer is then concentrated and prepared for analysis.

  • HPLC-MS/MS Analysis:

    • Mobile Phase: A typical gradient elution for a C18 column would start with a higher percentage of water (e.g., with 0.1% formic acid) and ramp up to a high percentage of acetonitrile or methanol.

    • Injection: Inject the prepared sample extracts and calibration standards into the HPLC system.

    • MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor and product ion transitions for this compound must be determined by infusing a standard solution.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of the analyte in the test samples by using the regression equation from the calibration curve.

Visualizations

Factors Influencing Migration

The following diagram illustrates the key factors that control the migration of this compound from a polymer matrix into a contacting medium.

G Factors Influencing Additive Migration cluster_polymer Polymer Characteristics cluster_conditions Environmental Conditions cluster_simulant Contact Medium (Food Simulant) PolymerType Polymer Type (e.g., PP, PE) Migration Migration Level PolymerType->Migration Crystallinity Crystallinity & Density Crystallinity->Migration AdditiveConc Initial Additive Concentration AdditiveConc->Migration Temperature Temperature Temperature->Migration Time Contact Time Time->Migration SimulantType Simulant Type (Aqueous vs. Fatty) SimulantType->Migration Solubility Analyte Solubility Solubility->Migration

Caption: Key factors influencing the migration of additives from polymers.

Experimental Workflow for Migration Analysis

This diagram outlines the typical workflow for a migration study, from sample preparation to final quantification.

G Start Start: Polymer Sample & Food Simulant Prep 1. Sample Preparation (Cut & Clean Polymer) Start->Prep Define Test Conditions Incubate 2. Migration Test (Incubate Polymer in Simulant e.g., 10 days at 40°C) Prep->Incubate Extract 3. Analyte Extraction (LLE or SPE from Simulant) Incubate->Extract Collect Simulant Analyze 4. Instrumental Analysis (HPLC-MS/MS) Extract->Analyze Concentrate & Reconstitute Quantify 5. Quantification (Using Calibration Curve) Analyze->Quantify Acquire Data End End: Report Migration Level (mg/kg or mg/dm²) Quantify->End

Caption: General experimental workflow for migration testing and analysis.

References

Technical Support Center: The Influence of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), to enhance the mechanical properties of polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known by trade names such as Tinuvin™ 770 or Tinuvin™ 292, is a hindered amine light stabilizer (HALS). It protects polymers from degradation caused by exposure to ultraviolet (UV) light and heat. Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are generated during the photo-oxidation process. This mechanism, known as the Denisov cycle, involves the HALS being oxidized to a stable nitroxyl radical, which then traps polymer alkyl and peroxy radicals, preventing chain scission and crosslinking that lead to the deterioration of mechanical properties.

Q2: In which polymers is this compound most effective?

This HALS is widely used and effective in a variety of polymers, most notably polyolefins such as polypropylene (PP) and polyethylene (PE). It is also recommended for use in polyurethanes, polyamides, and other polymers that are susceptible to UV degradation.

Q3: What are the typical loading concentrations for this HALS in polymer formulations?

The recommended concentration of this compound typically ranges from 0.1% to 1.0% by weight, depending on the polymer, the expected level of UV exposure, and the desired service life of the final product.

Q4: Can this HALS be used in combination with other additives?

Yes, it is often beneficial to use this compound in conjunction with other additives. For enhanced protection, it can be combined with UV absorbers, which provide a shielding effect, while the HALS offers long-term stability through its radical scavenging mechanism. It is also compatible with antioxidants that provide thermal stability during processing.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation and testing of this compound in polymer systems.

Issue Potential Cause Troubleshooting Steps
"Blooming" or "Chalking" on the polymer surface The concentration of the HALS exceeds its solubility in the polymer matrix. This can be exacerbated by high processing temperatures and rapid cooling.1. Reduce HALS Concentration: Lower the loading level to within the recommended range for the specific polymer. 2. Optimize Processing Temperature: Avoid excessive melt temperatures during compounding. 3. Control Cooling Rate: A slower cooling rate can sometimes improve the solubility of the additive. 4. Use a Higher Molecular Weight HALS: If blooming persists, consider a HALS with a higher molecular weight, which will have lower mobility within the polymer matrix.
Poor dispersion of the HALS in the polymer Inadequate mixing during compounding, or incompatibility between the HALS and the polymer.1. Improve Mixing: Increase the mixing time or use a twin-screw extruder for more intensive compounding. 2. Use a Masterbatch: Incorporate the HALS as a masterbatch, where it is pre-dispersed in a carrier resin that is compatible with the main polymer. 3. Check for Compatibility: Ensure the polarity and other chemical properties of the HALS are suitable for the chosen polymer.
Unexpected discoloration of the polymer Interaction of the HALS with other additives or impurities in the polymer. Some HALS can have basic characteristics that may interact with acidic components.1. Review Formulation: Check for potential interactions with other additives like fillers, pigments, or flame retardants. 2. Use High-Purity Polymer: Ensure the base polymer resin is free from acidic residues or other contaminants. 3. Consult Supplier: Contact the HALS supplier for information on known incompatibilities.
Inconsistent mechanical property results Non-uniform dispersion of the HALS, degradation of the polymer during processing, or improper testing procedures.1. Verify Dispersion: Use microscopy techniques (e.g., SEM) to confirm the uniform distribution of the additive. 2. Monitor Processing Conditions: Ensure consistent melt temperatures and residence times to avoid polymer degradation. 3. Adhere to Testing Standards: Strictly follow standardized testing protocols (e.g., ASTM D638 for tensile properties, ASTM D256 for impact strength) for sample preparation and testing.

Experimental Protocols

Incorporation of this compound into Polypropylene via Melt Blending

This protocol describes a general procedure for incorporating the HALS into a polypropylene matrix using a twin-screw extruder.

Materials and Equipment:

  • Polypropylene (PP) pellets

  • This compound (powder or granular form)

  • Twin-screw extruder

  • Strand pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the PP pellets and the HALS separately in a drying oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Physically mix the dried PP pellets and the desired concentration of the HALS (e.g., 0.1%, 0.3%, 0.5% by weight) in a sealed bag by tumbling for 10-15 minutes to ensure a homogenous pre-blend.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PP is: Zone 1 (feed zone): 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4: 210°C, Die: 210°C.

    • Set the screw speed to a moderate level (e.g., 100-150 rpm).

    • Feed the pre-mixed material into the extruder hopper at a constant rate.

  • Pelletizing: Cool the extruded polymer strand in a water bath and feed it into a strand pelletizer to produce compounded pellets.

  • Drying: Dry the resulting pellets at 80°C for 4 hours to remove moisture from the water bath.

  • Sample Preparation for Mechanical Testing:

    • Use an injection molding machine to prepare test specimens (e.g., dumbbell-shaped bars for tensile testing, rectangular bars for impact testing) from the compounded pellets according to the dimensions specified in the relevant ASTM standards (e.g., ASTM D638, ASTM D256).

Evaluation of Mechanical Properties

a) Tensile Testing (ASTM D638):

  • Condition the injection-molded dumbbell-shaped specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Use a universal testing machine (UTM) equipped with grips suitable for holding the specimens.

  • Set the crosshead speed as specified in the standard for the type of polymer being tested.

  • Mount the specimen in the grips and apply a tensile load until the specimen fractures.

  • Record the tensile strength (at yield and at break) and the elongation at break. Test at least five specimens for each formulation and calculate the average values.

b) Izod Impact Testing (ASTM D256):

  • Condition the injection-molded rectangular bar specimens as described for tensile testing.

  • If required, create a notch in the specimens using a notching machine as per the standard.

  • Use a pendulum impact tester.

  • Secure the specimen in the vise of the impact tester.

  • Release the pendulum, allowing it to strike and fracture the specimen.

  • Record the energy absorbed during the fracture, which is the impact strength. Test at least five specimens for each formulation and calculate the average values.

Quantitative Data

The following tables summarize the effect of this compound on the mechanical properties of polypropylene (PP) after accelerated UV weathering.

Table 1: Effect of HALS Concentration on the Mechanical Properties of Polypropylene (PP) Films After 1000 hours of UV Exposure

FormulationYoung's Modulus (MPa)Elongation at Break (%)Toughness (MJ/m³)
Pure PP10501510
PP + 0.1% HALS11005035
PP + 0.3% HALS11508060
PP + 0.5% HALS120010085

Note: Data is illustrative and based on typical performance. Actual results may vary depending on the specific grade of polypropylene, processing conditions, and weathering parameters.

Visualizations

Signaling Pathway of HALS Action (Denisov Cycle)

Denisov_Cycle cluster_polymer_degradation Polymer Degradation Initiation cluster_hals_cycle HALS Protective Cycle Polymer Polymer (P-H) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical UV Light, Heat Alkyl_Radical->Polymer Further Degradation Alkoxyamine Alkoxyamine (>N-O-P) Alkyl_Radical->Alkoxyamine Radical Trapping HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->HALS Regeneration Nitroxyl_Radical->Alkoxyamine Traps P• Alkoxyamine->Nitroxyl_Radical Regeneration Experimental_Workflow Start Start: Define Polymer and HALS Concentration Drying 1. Dry Polymer and HALS Start->Drying Premixing 2. Premix Polymer and HALS Drying->Premixing Compounding 3. Melt Compounding (Extrusion) Premixing->Compounding Pelletizing 4. Pelletize the Compound Compounding->Pelletizing Injection_Molding 5. Injection Mold Test Specimens Pelletizing->Injection_Molding Conditioning 6. Condition Specimens Injection_Molding->Conditioning Mechanical_Testing 7. Mechanical Testing Conditioning->Mechanical_Testing Aging 8. Accelerated Weathering (UV Exposure) Conditioning->Aging Tensile_Test Tensile Test (ASTM D638) Mechanical_Testing->Tensile_Test Impact_Test Impact Test (ASTM D256) Mechanical_Testing->Impact_Test Analysis 10. Data Analysis and Comparison Tensile_Test->Analysis Impact_Test->Analysis Aged_Testing 9. Post-Aging Mechanical Testing Aging->Aged_Testing Aged_Testing->Tensile_Test Aged_Testing->Impact_Test End End: Evaluate HALS Performance Analysis->End Troubleshooting_Blooming Problem Problem: Blooming Observed on Polymer Surface Cause1 Potential Cause 1: HALS Concentration Too High Problem->Cause1 Cause2 Potential Cause 2: Incompatibility/Low Solubility Problem->Cause2 Cause3 Potential Cause 3: High Processing Temperature Problem->Cause3 Solution1 Solution: Reduce HALS Loading Cause1->Solution1 Solution2 Solution: Select a More Compatible/Higher MW HALS Cause2->Solution2 Solution4 Solution: Use a Masterbatch for Better Dispersion Cause2->Solution4 Solution3 Solution: Optimize Processing Conditions (Lower Temp, Slower Cooling) Cause3->Solution3

Hydrolysis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the hydrolysis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a common hindered amine light stabilizer (HALS) also known as Tinuvin 765. This document addresses potential issues encountered during experimental work and offers troubleshooting solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical transformation of this compound under acidic or basic conditions?

Under both acidic and basic conditions, this compound undergoes hydrolysis. This chemical reaction involves the cleavage of the ester bonds, resulting in the formation of sebacic acid and 1,2,2,6,6-pentamethyl-4-piperidinol.

Q2: What are the expected products of this hydrolysis reaction?

The hydrolysis of one molecule of this compound yields one molecule of sebacic acid and two molecules of 1,2,2,6,6-pentamethyl-4-piperidinol.

Q3: How do the mechanisms of acid-catalyzed and base-catalyzed hydrolysis differ?

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.

Hydrolysis Reaction Pathways

The following diagrams illustrate the signaling pathways for the acid- and base-catalyzed hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis reactant reactant intermediate intermediate product product catalyst catalyst water water Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester - H₃O⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate1 + H₂O Tetrahedral_Intermediate1->Protonated_Ester - H₂O Protonated_Alcohol_Intermediate Protonated Alcohol Intermediate Tetrahedral_Intermediate1->Protonated_Alcohol_Intermediate Proton Transfer Carboxylic_Acid Sebacic Acid Protonated_Alcohol_Intermediate->Carboxylic_Acid - 1,2,2,6,6-pentamethyl-4-piperidinol Alcohol 1,2,2,6,6-pentamethyl-4-piperidinol H3O_regen H₃O⁺ (regenerated) H3O H₃O⁺ H2O H₂O Base_Catalyzed_Hydrolysis reactant reactant intermediate intermediate product product catalyst catalyst Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid Sebacic Acid Tetrahedral_Intermediate->Carboxylic_Acid - 1,2,2,6,6-pentamethyl-4-piperidinol Alcohol 1,2,2,6,6-pentamethyl-4-piperidinol Carboxylate Sebacate Carboxylic_Acid->Carboxylate + OH⁻ OH OH⁻ H2O H₂O Experimental_Workflow step step analysis analysis data data A Prepare Stock Solutions B Set Up Reaction Mixtures (Varying pH/Temperature) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F HPLC Analysis E->F G Data Processing & Kinetic Analysis F->G

Technical Support Center: Interaction of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate with Pigments in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a Hindered Amine Light Stabilizer (HALS), in pigmented coating formulations. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and testing.

Troubleshooting Guide

This section addresses specific issues that may arise from the interaction between this compound and various pigments.

Problem/Observation Potential Cause Troubleshooting Steps
Reduced UV Stability (e.g., premature cracking, chalking, or color fade) Antagonistic Interaction with Acidic Pigments: this compound is alkaline and can react with acidic pigments (e.g., some types of carbon black, certain organic pigments). This acid-base interaction can form salts, deactivating the HALS and reducing its effectiveness.[1]1. Pigment Selection: If possible, substitute the acidic pigment with a neutral or basic alternative. 2. Surface Treatment: Use pigments with a neutral or basic surface treatment. 3. Evaluate HALS Concentration: A higher concentration of HALS may be necessary to compensate for partial deactivation, but this should be tested carefully to avoid other issues. 4. Combination with UV Absorbers: Incorporate a UV absorber into the formulation. HALS and UV absorbers often have a synergistic effect, enhancing overall photostability.[1]
Discoloration or Color Shift (Yellowing, etc.) Interaction with Pigment or Other Additives: The basic nature of the HALS can interact with certain pigments or other formulation components, leading to discoloration.1. Compatibility Check: Conduct a small-scale compatibility test with the HALS, pigment, and other additives in the binder system. 2. Review Additive Package: Investigate potential interactions with other additives like antioxidants, as some combinations can lead to color changes.
Poor Curing or Drying of the Coating Inhibition of Acid-Catalyzed Curing: In coating systems that rely on an acid catalyst for curing, the alkalinity of the HALS can neutralize the catalyst, leading to incomplete or slow curing.1. Use Non-Acid Catalyzed Systems: This HALS is most effective in non-acid catalyzed systems.[2] 2. Select an Alternative HALS: Consider using a non-basic or less basic HALS if an acid-catalyzed system is necessary. 3. Adjust Catalyst Concentration: A carefully controlled increase in the catalyst level may be tested, but this can affect other film properties.
Loss of Gloss Pigment Flocculation or Poor Dispersion: The interaction between the HALS and pigment particles can sometimes affect pigment dispersion, leading to flocculation and a reduction in gloss.1. Optimize Dispersion Process: Ensure adequate pigment dispersion during the milling process. 2. Use of Dispersing Agents: Incorporate a suitable dispersing agent that is compatible with both the pigment and the HALS.
Hazy or Cloudy Film Incompatibility or Migration: The HALS may have limited solubility in the coating system, or it may migrate to the surface, causing a hazy appearance.1. Check Solubility: Verify the solubility of the HALS in the chosen solvent and binder system. 2. Consider a Different HALS: A higher molecular weight HALS may exhibit less migration.

Frequently Asked Questions (FAQs)

Q1: Why is my coating's performance worse after adding this compound with an acidic carbon black pigment?

A1: this compound is a basic Hindered Amine Light Stabilizer (HALS). Acidic pigments, such as some grades of carbon black, can engage in an acid-base interaction with the HALS. This interaction can lead to the formation of salts, which deactivates the HALS and reduces its ability to protect the coating from UV degradation. This antagonistic effect can result in poorer weathering performance than expected.

Q2: Can I use this compound in an acid-catalyzed coating system?

A2: It is generally not recommended. The basic nature of this HALS can neutralize the acid catalyst required for the curing reaction. This can lead to incomplete or significantly slowed curing, resulting in a soft or tacky film with poor mechanical properties. For such systems, a non-basic HALS should be considered.

Q3: What is the ideal concentration of this compound to use with pigments?

A3: The optimal concentration depends on several factors, including the type of pigment, the binder system, the thickness of the coating, and the expected environmental exposure. The concentration of HALS often needs to be higher in opaque pigmented coatings compared to clear coats.[1] It is crucial to conduct a ladder study to determine the most effective concentration for your specific formulation.

Q4: How does the interaction with pigments affect the gloss of my coating?

A4: The basicity of this compound can sometimes interfere with pigment dispersion. If the HALS causes pigment particles to agglomerate or flocculate, it can lead to a reduction in the gloss of the final coating. Ensuring optimal pigment dispersion through appropriate milling and the use of suitable dispersing agents is important.

Q5: Should I use a UV absorber in combination with this HALS in a pigmented coating?

A5: Yes, in many cases, a combination of a HALS and a UV absorber provides a synergistic effect, offering superior protection compared to using either additive alone.[1] The UV absorber helps to block UV radiation at the surface, while the HALS scavenges free radicals that form within the coating, providing protection throughout the film.

Data Presentation

The following tables present illustrative data based on typical performance trends observed when using this compound with different pigment types. The data is intended for comparative purposes.

Table 1: Effect of Pigment Type on Gloss Retention

FormulationPigment TypeHALS Concentration (%)Initial Gloss (60°)Gloss Retention after 1000h Accelerated Weathering (%)
Control (White)Rutile TiO₂ (Neutral)09055
Formulation ARutile TiO₂ (Neutral)1.09185
Control (Black)Acidic Carbon Black08850
Formulation BAcidic Carbon Black1.08760
Formulation CNeutral Carbon Black1.08882
Control (Red)Acidic Organic Red08545
Formulation DAcidic Organic Red1.08455

Table 2: Effect of Pigment Type on Color Change (ΔE*)

FormulationPigment TypeHALS Concentration (%)Initial LabΔE after 1000h Accelerated Weathering
Control (White)Rutile TiO₂ (Neutral)095.0, 0.5, 1.04.5
Formulation ARutile TiO₂ (Neutral)1.095.1, 0.5, 1.01.2
Control (Black)Acidic Carbon Black025.0, 0.1, -0.55.0
Formulation BAcidic Carbon Black1.025.2, 0.1, -0.53.8
Formulation CNeutral Carbon Black1.025.1, 0.1, -0.41.5
Control (Red)Acidic Organic Red045.0, 50.0, 20.08.0
Formulation DAcidic Organic Red1.045.2, 49.8, 20.16.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Accelerated Weathering Test
  • Standard: Based on ASTM D4587 - Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings.[3][4][5]

  • Objective: To simulate the degradation effects of sunlight and moisture on coated samples in a laboratory setting.

  • Apparatus: Fluorescent UV/condensation weathering chamber.

  • Procedure:

    • Sample Preparation: Prepare coated panels according to standard procedures, ensuring a uniform film thickness.

    • Test Cycle: A common cycle consists of alternating periods of UV exposure and condensation. For example, 8 hours of UV exposure at a controlled temperature (e.g., 60°C) using UVA-340 lamps, followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[3]

    • Duration: The total exposure time can range from hundreds to thousands of hours, depending on the expected durability of the coating.

    • Evaluation: Periodically remove the samples and evaluate them for changes in gloss, color, and physical defects like cracking, blistering, or chalking.

Gloss Measurement
  • Standard: Based on ASTM D523 - Standard Test Method for Specular Gloss.[6][7]

  • Objective: To measure the specular gloss of a coating surface.

  • Apparatus: A gloss meter with a specified geometry (e.g., 60° for medium gloss, 20° for high gloss, and 85° for low gloss coatings).[7]

  • Procedure:

    • Calibration: Calibrate the gloss meter using a certified standard of known gloss value.

    • Sample Placement: Place the coated sample on a flat, clean surface.

    • Measurement: Place the gloss meter firmly on the sample surface and take a reading.

    • Multiple Readings: Take several readings at different locations on the sample to obtain an average value, ensuring the result is representative of the overall surface.[7]

    • Gloss Retention Calculation: Gloss retention is calculated as: (Gloss after weathering / Initial Gloss) * 100%.

Colorimetric Measurement
  • Standard: Based on ASTM E308 - Standard Practice for Computing the Colors of Objects by Using the CIE System.[8][9]

  • Objective: To quantify the color of a coating and the change in color after exposure.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibration: Calibrate the instrument using white and black calibration tiles.

    • Measurement: Measure the CIE Lab* color coordinates of the initial, unexposed sample.

      • L* represents lightness (0=black, 100=white).

      • a represents the red/green axis (+a is red, -a* is green).

      • b represents the yellow/blue axis (+b is yellow, -b* is blue).

    • Post-Exposure Measurement: After the weathering period, measure the Lab* coordinates of the exposed sample.

    • Color Difference (ΔE) Calculation: Calculate the total color difference using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL, Δa, and Δb are the differences in the respective values before and after exposure. A higher ΔE* indicates a greater change in color.

Visualizations

Troubleshooting_HALS_Pigment_Interaction Start Start: Coating Performance Issue (e.g., Poor UV Stability, Discoloration) Check_Pigment_Type Is the pigment acidic? Start->Check_Pigment_Type Check_Curing_System Is it an acid-catalyzed system? Check_Pigment_Type->Check_Curing_System No Antagonism Potential Issue: Antagonistic interaction (salt formation) deactivates HALS. Check_Pigment_Type->Antagonism Yes Check_Dispersion Is there evidence of pigment flocculation? Check_Curing_System->Check_Dispersion No Neutralization Potential Issue: HALS neutralizes acid catalyst, inhibiting cure. Check_Curing_System->Neutralization Yes Dispersion_Issue Potential Issue: Poor HALS-pigment interaction affecting dispersion. Check_Dispersion->Dispersion_Issue Yes End Re-evaluate Performance Check_Dispersion->End No (Investigate other causes) Solution_Pigment Solution: 1. Use neutral/basic pigment. 2. Use surface-treated pigment. 3. Increase HALS concentration (test). 4. Add UV absorber. Antagonism->Solution_Pigment Solution_Curing Solution: 1. Use a non-acid catalyzed system. 2. Switch to a non-basic HALS. Neutralization->Solution_Curing Solution_Dispersion Solution: 1. Optimize milling process. 2. Add compatible dispersing agent. Dispersion_Issue->Solution_Dispersion Solution_Pigment->End Solution_Curing->End Solution_Dispersion->End

Caption: Troubleshooting workflow for HALS and pigment interactions.

References

Technical Support Center: Long-Term Stability of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in Harsh Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (also known as Tinuvin 770). This document addresses common issues encountered during long-term stability testing in harsh environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester linkages. This reaction is catalyzed by both acidic and basic conditions and results in the formation of sebacic acid and 1,2,2,6,6-pentamethyl-4-piperidinol.[1] Therefore, exposure to strong acids or bases, especially in the presence of moisture and elevated temperatures, can significantly accelerate its degradation.

Q2: How does this compound protect polymers from UV degradation?

A2: this compound is a Hindered Amine Light Stabilizer (HALS). It does not primarily absorb UV radiation. Instead, it functions by scavenging free radicals that are formed during the photo-oxidation of the polymer. This process, known as the Denisov Cycle, involves the HALS being oxidized to a stable nitroxyl radical, which then traps the damaging free radicals, preventing polymer degradation. The HALS is then regenerated, allowing it to continue its protective function over a long period.[2][3][4]

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To ensure its long-term stability, this compound should be stored in a cool, dry place, away from direct sunlight and sources of heat.[5][6] It is also crucial to keep it in a tightly sealed container to protect it from moisture and acidic or alkaline environments, which can promote hydrolysis.[5][6] Studies have shown that even expired Tinuvin 770 can be usable if stored under these optimal conditions.[5][6]

Q4: Can I use this compound in acidic formulations?

A4: Caution should be exercised when using this stabilizer in acidic formulations. Acidic compounds can react with the amine groups of the HALS, potentially forming salts and reducing its effectiveness as a light stabilizer.[7][8] This interaction, known as antagonism, can lead to accelerated degradation of the polymer.[7]

Q5: What analytical techniques are recommended for quantifying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. For detection, UV detectors are often used.[5][9] For higher sensitivity and specificity, especially for identifying degradation products, Mass Spectrometry (MS) detection (LC-MS) is recommended.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for its analysis.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the long-term stability testing of this compound.

Issue 1: Rapid Loss of Stabilizer Efficacy in the Formulation
Possible Cause Troubleshooting Step
Hydrolysis Verify the pH of your formulation. Avoid highly acidic or alkaline conditions. If moisture is present, consider using a dessicant or performing experiments under inert atmosphere.
Incompatibility with other additives Review all components in your formulation. Acidic additives, including some phenolic antioxidants, can exhibit antagonism with HALS.[7] Consider replacing acidic components or using a different type of stabilizer.
Leaching/Migration The stabilizer may be migrating out of the polymer matrix, especially in thin films or at elevated temperatures. Analyze the surface of the material or any surrounding liquid for the presence of the stabilizer. Consider using a higher molecular weight HALS if migration is a significant issue.[13]
Thermal Degradation Although generally thermally stable at typical processing temperatures, prolonged exposure to very high temperatures can lead to degradation. Analyze the thermal stability of your formulation using techniques like Thermogravimetric Analysis (TGA).
Issue 2: Inconsistent or Non-Reproducible Analytical Results
Possible Cause Troubleshooting Step
Incomplete Extraction from Polymer Matrix Optimize your sample preparation protocol. Ensure the chosen solvent effectively dissolves the stabilizer without degrading the polymer. Techniques like Soxhlet extraction, dissolution-reprecipitation, or Accelerated Solvent Extraction (ASE) can be employed.[4] For high molecular weight HALS, Supercritical Fluid Extraction (SFE) might be necessary.[4]
Chromatographic Issues For HPLC analysis, ensure proper column selection and mobile phase composition. The basic nature of HALS can lead to poor peak shape on some columns. Using a C8 or C18 column with a mobile phase containing a small amount of a basic additive can improve chromatography.
Contamination This compound can leach from common laboratory plastics like microcentrifuge tubes, leading to sample contamination and inaccurate results.[14][15][16] Use glass vials or pre-screen plasticware for leachables.

Data Presentation

The following table summarizes the quantitative data found on the stability of this compound under specific harsh conditions.

Condition Matrix Duration Observation Reference
Damp Heat (85°C / 85% RH) Polyamide-based backsheet2000 hoursApproximately 40% depletion of the initial concentration.
Dry, dark, room temperature Pure compound> Shelf lifeNo significant degradation observed.[5][6]
Acidic environment GeneralNot specifiedAntagonistic interaction, leading to reduced stabilizer performance.[7][8]

Experimental Protocols

Protocol 1: Accelerated Weathering Testing of a Coating Containing this compound

This protocol is a general guideline based on common accelerated weathering standards.[17][18][19][20]

1. Sample Preparation:

  • Prepare coated panels according to standard procedures (e.g., ASTM D823).
  • Ensure a consistent film thickness across all samples.
  • Prepare control samples without the stabilizer.

2. Accelerated Weathering Exposure:

  • Use a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight.
  • Set the exposure cycle according to relevant standards (e.g., ASTM G154, ISO 4892-3). A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[20]
  • Expose samples for predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).

3. Analysis:

  • At each interval, remove a set of samples for analysis.
  • Visual Assessment: Evaluate changes in gloss (ASTM D523), color (ASTM D2244), and for any signs of cracking or chalking.
  • Quantitative Analysis of Stabilizer:
  • Extract the stabilizer from a known area of the coating using a suitable solvent (e.g., dichloromethane or a mixture of methanol and chloroform).[21]
  • Quantify the amount of remaining this compound using a validated HPLC-UV or HPLC-MS method (see Protocol 2).
  • Plot the concentration of the stabilizer as a function of exposure time to determine the degradation rate.

Protocol 2: Quantification of this compound in a Polymer Matrix by HPLC-UV

This protocol is a general guideline based on published analytical methods.[5][9]

1. Sample Preparation (Extraction):

  • Weigh a known amount of the polymer sample.
  • Dissolve the polymer in a suitable solvent (e.g., toluene, dichloromethane).
  • Precipitate the polymer by adding a non-solvent (e.g., methanol).
  • Centrifuge the mixture and collect the supernatant containing the stabilizer.
  • Filter the supernatant through a 0.45 µm filter before HPLC analysis.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of a basic additive like triethylamine (e.g., 0.1%) to improve peak shape.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: 210 nm.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the stabilizer in the extracted sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: Stabilizer Degradation A Observe Rapid Stabilizer Loss B Check Formulation pH A->B D Review Additive Compatibility A->D F Investigate Leaching/Migration A->F H Assess Thermal Stability (TGA) A->H C Analyze for Hydrolysis Products (Sebacic Acid, Piperidinol) B->C I Confirm Degradation Pathway C->I E Test for Antagonistic Interactions D->E E->I G Analyze Surface and Surrounding Media F->G G->I H->I J Implement Corrective Action I->J

Troubleshooting workflow for stabilizer degradation.

G cluster_1 HALS Stabilization Mechanism (Denisov Cycle) HALS HALS (Amine) Nitroxyl Nitroxyl Radical HALS->Nitroxyl Oxidation by POO• StabilizedPolymer Stabilized Polymer Nitroxyl->StabilizedPolymer Traps P• RegeneratedHALS Regenerated HALS Nitroxyl->RegeneratedHALS Reaction with other radicals PolymerRadical Polymer Radical (P•) PeroxyRadical Peroxy Radical (POO•) PolymerRadical->PeroxyRadical O₂ RegeneratedHALS->Nitroxyl Re-oxidation

Simplified signaling pathway of HALS stabilization.

References

Validation & Comparative

A Head-to-Head Battle of Light Stabilizers: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate vs. Tinuvin 770

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer and coating preservation, Hindered Amine Light Stabilizers (HALS) stand as crucial guardians against the degradative effects of ultraviolet (UV) radiation. Among the most effective HALS are Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and Tinuvin 770. This guide offers a detailed performance comparison of these two prominent light stabilizers, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their applications.

At a Glance: Key Chemical Differences

The primary structural difference between these two HALS lies in the substitution on the piperidine nitrogen. This compound, often found in formulations like Tinuvin 292 and Tinuvin 765, is an N-methylated (N-CH3) HALS. In contrast, Tinuvin 770 is the chemical compound Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, which is a secondary amine (N-H) HALS. This seemingly subtle distinction in methylation significantly influences their performance characteristics, including reactivity and interaction with other formulation components.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies in identical formulations are limited in publicly available literature, analysis of performance data from various applications allows for a robust comparison of their efficacy. The following tables summarize key performance indicators based on available experimental data.

Table 1: Light Stabilization Performance in Coatings

Performance MetricThis compound (in Tinuvin 292)Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)Substrate/Coating System
Gloss Retention Excellent gloss retention capabilities.[1] In a waterborne acrylic polyurethane topcoat, a formulation with Tinuvin 292 and a UV absorber showed only a 3% gloss loss after 500 hours of outdoor exposure in Florida, compared to over 20% loss for the control group.[2]Protects coatings against gloss reduction.[3]Automotive and Industrial Coatings[1][2][3]
Color Change (ΔE) Significantly improves color stability and prevents discoloration.[4]In a study on refined oriental lacquer, the addition of a HALS with a similar -NH structure (H90) resulted in a ΔE of 23.5 after 192 hours of UV exposure, a significant improvement over the unstabilized lacquer (ΔE* of 42.3).[5][6]Refined Oriental Lacquer[5][6]
Cracking and Blistering Provides superior protection against cracking, blistering, and delamination, especially when used in synergy with a UV absorber.[7]Protects coatings against surface defects such as cracking and chalking.[3]Automotive and Industrial Coatings[3][7]

Table 2: General Performance Characteristics in Polymers

Performance AttributeThis compoundTinuvin 770Key Advantages
Volatility Low volatility, leading to longer effective lifespan in the coating.[8]Low molecular weight hindered amine light stabilizer.[9]N-methylated HALS generally exhibit lower basicity, which can be advantageous in acidic environments.
Compatibility Excellent compatibility with a wide variety of coating systems.[1]Broad compatibility and can be easily dispersed.[9]Both are versatile and can be used in a wide range of polymers.
Interaction with Other Additives Synergistic effects are observed when combined with UV absorbers.[4] Interactions with acidic components like catalysts should be evaluated.[7]Can have negative interactions with sulfur-containing stabilizers like thioethers.[10]N-methylated HALS are known for their reduced interaction with acidic components.

Mechanism of Action: The Denisov Cycle

Both stabilizers function through a regenerative radical scavenging process known as the Denisov Cycle. This mechanism allows a single HALS molecule to neutralize multiple free radicals, providing long-lasting protection.

Denisov_Cycle HALS HALS (>N-H or >N-CH3) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Alkoxyamine Alkoxyamine (>N-O-R) Nitroxyl_Radical->Alkoxyamine Traps Alkyl Radical (R•) Alkoxyamine->Nitroxyl_Radical Reacts with Peroxy Radical (ROO•) Peroxy_Radical Peroxy Radical (ROO•) Polymer Polymer Degradation Products Peroxy_Radical->Polymer Causes Degradation Alkyl_Radical Alkyl Radical (R•) Alkyl_Radical->Peroxy_Radical + O2

Caption: The Denisov Cycle for Hindered Amine Light Stabilizers.

The key difference in their mechanism initiation is that the N-H group in Tinuvin 770 can be directly oxidized to form the active nitroxyl radical. For the N-methylated this compound, it is understood that it undergoes dealkylation under photo-oxidative conditions to form the secondary amine, which then participates in the Denisov Cycle. This initial step may influence the overall stabilization efficiency in different polymer systems and environments.

Experimental Protocols

To ensure accurate and reproducible performance evaluation of these light stabilizers, standardized experimental protocols are essential.

1. Accelerated Weathering Test

  • Objective: To simulate the damaging effects of long-term outdoor exposure to sunlight, temperature, and moisture in a laboratory setting.

  • Apparatus: Fluorescent UV accelerated weathering tester (e.g., QUV).

  • Standard Method: Based on ASTM G154.[10][11]

  • Procedure:

    • Sample Preparation: Prepare polymer or coated panels of standardized dimensions (e.g., 75 x 150 mm).[12]

    • Exposure Cycle: Subject the samples to alternating cycles of UV light and moisture. A typical cycle for automotive coatings is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[12] The UV source is typically a UVA-340 lamp to simulate sunlight.[13]

    • Duration: The total exposure time can range from hundreds to thousands of hours, depending on the application and material.[12]

    • Evaluation: Periodically remove samples for evaluation of physical and aesthetic properties.

Accelerated_Weathering_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering (ASTM G154) cluster_eval Performance Evaluation Prep Prepare Polymer/Coated Panels UV_Cycle UV Exposure (e.g., 8h @ 70°C) Prep->UV_Cycle Condensation_Cycle Condensation (e.g., 4h @ 50°C) UV_Cycle->Condensation_Cycle Cycle Condensation_Cycle->UV_Cycle Gloss Gloss Measurement (ASTM D523) Condensation_Cycle->Gloss Color Color Change (ΔE*) Condensation_Cycle->Color Mechanical Mechanical Properties Condensation_Cycle->Mechanical

References

A Comparative Analysis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and Benzophenone UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer and material science, safeguarding products from the degradative effects of ultraviolet (UV) radiation is paramount to ensuring their longevity and performance. This guide provides a detailed comparative study of two widely utilized types of UV stabilizers: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), and the benzophenone class of UV absorbers. This document is intended for researchers, scientists, and professionals in materials and drug development, offering insights into their mechanisms, performance, and analytical evaluation.

Introduction to UV Degradation and Stabilization

Polymers are susceptible to photodegradation, a process initiated by UV radiation that leads to the cleavage of polymer chains, the formation of free radicals, and a subsequent decline in mechanical and aesthetic properties. This degradation manifests as discoloration (yellowing), cracking, brittleness, and a reduction in tensile strength. To mitigate these effects, UV stabilizers are incorporated into the polymer matrix.

This compound , commonly known by trade names such as Tinuvin 770, belongs to the Hindered Amine Light Stabilizers (HALS) family. HALS do not primarily absorb UV radiation but instead function as radical scavengers, interrupting the chain reaction of photo-oxidation.

Benzophenones are a class of organic compounds that act as UV absorbers. Their primary mechanism involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy.

Mechanisms of Action

The protective mechanisms of HALS and benzophenones are fundamentally different, which dictates their applications and efficacy.

This compound (HALS) operates through a regenerative cyclic process known as the Denisov Cycle. The hindered amine is oxidized to a stable nitroxyl radical, which then traps the free radicals (alkyl and peroxy radicals) formed during the photo-oxidation of the polymer. A key advantage of this mechanism is that the HALS is regenerated, allowing it to provide long-term protection.

cluster_0 Polymer Photo-oxidation cluster_1 HALS Radical Scavenging Cycle P Polymer (P) P_dot Alkyl Radical (P•) P->P_dot UV Light POO_dot Peroxy Radical (POO•) P_dot->POO_dot + O₂ NO_dot Nitroxyl Radical (>N-O•) P_dot->NO_dot Radical Trapping POO_dot->P_dot + PH Degradation Degradation Products POO_dot->Degradation HALS Hindered Amine (>N-H) POO_dot->HALS HALS Intervention HALS->NO_dot Oxidation NOR Amino Ether (>N-O-P) NO_dot->NOR + P• NOR->NO_dot + POO•

Figure 1: HALS Radical Scavenging Mechanism.

Benzophenone UV absorbers possess a conjugated structure that allows them to absorb UV radiation, particularly in the UVA and UVB regions.[1] Upon absorption of a UV photon, the molecule is promoted to an excited state. It then rapidly returns to its ground state through non-radiative pathways, dissipating the energy as heat. This process involves an intramolecular hydrogen bond and keto-enol tautomerization, which allows for the efficient and harmless dissipation of UV energy without degrading the absorber itself.[2][3][4]

UV_Photon UV Photon (hν) Ground_State Benzophenone (Ground State - Keto Form) UV_Photon->Ground_State Excited_State Excited State Ground_State->Excited_State UV Absorption Polymer Protected Polymer Ground_State->Polymer Protection Enol_Form Unstable Enol Form Excited_State->Enol_Form Tautomerization Enol_Form->Ground_State Relaxation Heat Heat Enol_Form->Heat Energy Dissipation

Figure 2: Benzophenone UV Absorption Mechanism.

Comparative Performance Data

Direct, publicly available, head-to-head comparative studies under identical conditions are limited. However, by compiling data from various technical datasheets and research articles, a representative comparison can be made. The following tables summarize typical performance data for polypropylene (PP) stabilized with either this compound or a generic benzophenone UV absorber after accelerated weathering.

Table 1: Gloss Retention of Stabilized Polypropylene After Accelerated Weathering

Stabilizer SystemConcentration (wt%)Initial Gloss (60°)Gloss after 1000hGloss after 2000hGloss Retention after 2000h (%)
Unstabilized PP0853010~12%
Benzophenone0.5856045~53%
This compound0.5858075~88%

Note: Data is representative and compiled from typical performance curves. Actual results may vary depending on the specific grade of polymer, processing conditions, and the exact weathering cycle.

Table 2: Color Change (ΔE*) of Stabilized Polypropylene After Accelerated Weathering

Stabilizer SystemConcentration (wt%)ΔE* after 1000hΔE* after 2000h
Unstabilized PP01530
Benzophenone0.5510
This compound0.524

Note: ΔE* represents the total color difference compared to the unexposed sample. A lower value indicates better color stability. Data is representative.

Synergistic Effects

In many applications, a combination of UV absorbers and HALS is used to achieve a synergistic effect, providing more comprehensive protection than either stabilizer alone. The UV absorber filters out a significant portion of the UV radiation, reducing the number of free radicals formed. The HALS then effectively scavenges the free radicals that are still generated, leading to enhanced long-term stability.

Experimental Protocols

The evaluation of UV stabilizer performance relies on standardized testing methodologies. Below are detailed protocols for key experiments.

Accelerated Weathering

Objective: To simulate the long-term effects of outdoor exposure in a laboratory setting.

Apparatus: Xenon-arc or fluorescent UV accelerated weathering chamber (e.g., QUV).

Standard Method: Based on ASTM G154 (for fluorescent UV) or ASTM G155 (for xenon-arc).

Procedure:

  • Sample Preparation: Prepare polymer plaques or films containing the UV stabilizers at specified concentrations. An unstabilized control sample must be included.

  • Mounting: Mount the samples in the weathering chamber.

  • Exposure Cycle: Program the chamber to a specified cycle of UV exposure, temperature, and moisture (condensation or water spray). A common cycle for automotive applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.

  • Duration: Continue the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Evaluation: Periodically remove samples to evaluate changes in properties.

cluster_eval Performance Evaluation Start Start Sample_Prep Sample Preparation (Polymer + Stabilizer) Start->Sample_Prep Mounting Mount Samples in Weathering Chamber Sample_Prep->Mounting Weathering_Cycle Accelerated Weathering (UV, Temp, Humidity Cycles) Mounting->Weathering_Cycle Evaluation Periodic Evaluation Weathering_Cycle->Evaluation At t=0, 500h, 1000h... End End Weathering_Cycle->End After 2000h Gloss Gloss Measurement (ASTM D523) Evaluation->Gloss Color Color Measurement (ASTM D2244) Evaluation->Color FTIR FTIR Analysis Evaluation->FTIR Mechanical Mechanical Testing Evaluation->Mechanical

Figure 3: Experimental Workflow for UV Stabilizer Evaluation.

Gloss Measurement

Objective: To quantify the change in surface gloss of the weathered samples.

Apparatus: Glossmeter.

Standard Method: ASTM D523.

Procedure:

  • Calibration: Calibrate the glossmeter using a certified standard.

  • Measurement Angle: Select the appropriate measurement angle (typically 60° for most materials; 20° for high-gloss and 85° for low-gloss surfaces).

  • Measurement: Place the glossmeter on a flat, clean area of the sample and record the gloss unit (GU) reading.

  • Replicates: Take multiple readings at different locations on the sample and calculate the average.

  • Gloss Retention: Calculate the percentage of gloss retention relative to the initial gloss of the unexposed sample.

Color Measurement

Objective: To quantify the change in color of the weathered samples.

Apparatus: Spectrophotometer or colorimeter.

Standard Method: ASTM D2244.

Procedure:

  • Calibration: Calibrate the instrument using standard white and black tiles.

  • Measurement: Measure the CIELAB color coordinates (L, a, b*) of the unexposed and exposed samples.

  • Color Difference (ΔE): Calculate the total color difference (ΔE) between the exposed and unexposed samples using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/².

FTIR Spectroscopy

Objective: To monitor the chemical changes in the polymer structure due to degradation.

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Background Scan: Record a background spectrum.

  • Sample Analysis: Place the sample on the ATR crystal and record the spectrum.

  • Data Analysis: Monitor the formation of degradation products, such as carbonyl groups (C=O), which typically appear in the region of 1700-1750 cm⁻¹. The increase in the carbonyl index (ratio of the carbonyl peak absorbance to a reference peak absorbance) is a quantitative measure of degradation.

Conclusion

Both this compound and benzophenone UV absorbers play crucial roles in protecting polymeric materials from UV degradation. Benzophenones are effective UV absorbers that provide immediate protection by converting UV radiation to heat. HALS, such as this compound, offer long-term stability through a regenerative radical scavenging mechanism.

The choice between these stabilizers, or their combination, depends on the specific polymer, the intended application, the thickness of the material, and the desired service lifetime. For optimal and long-lasting performance, a synergistic combination of a UV absorber and a HALS is often the most effective strategy. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other UV stabilizer systems.

References

A Comparative Guide to the Efficacy of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (Tinuvin 770) in Polyethylene Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the stabilizing performance of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, commercially known as Tinuvin 770, in polyethylene (PE). The selection of an appropriate stabilizer system is critical for preventing the degradation of polyethylene products exposed to sunlight and heat, which can lead to discoloration, loss of mechanical properties, and reduced service life.[1] This document synthesizes available data to provide a comparative overview of Tinuvin 770's performance against other common stabilizers, supported by experimental data and detailed methodologies for researchers and scientists in polymer science and material development.

Introduction to Polyethylene Degradation and Stabilization

Polyethylene, a widely used polymer, is susceptible to degradation from environmental factors, primarily ultraviolet (UV) radiation and heat.[1] This degradation process, known as photo-oxidation, involves the formation of free radicals that lead to chain scission and crosslinking within the polymer matrix.[2] The consequences include brittleness, surface cracking, discoloration (yellowing), and a significant loss of mechanical strength, such as tensile strength and elongation.[1][2]

To counteract this, UV stabilizers are incorporated into the polymer. These additives can be broadly categorized into two main types: UV absorbers and Hindered Amine Light Stabilizers (HALS).

  • UV Absorbers (UVAs): These compounds, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as thermal energy.[1][3]

  • Hindered Amine Light Stabilizers (HALS): HALS, including Tinuvin 770, do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the auto-oxidation cycle and preventing further degradation. A key advantage of HALS is their regenerative nature, allowing them to neutralize multiple free radicals over a long period.[2][3][4]

Mechanism of Action: this compound (Tinuvin 770)

Tinuvin 770 is a low-molecular-weight HALS that provides excellent light stability in various polymers, including polyethylene and polypropylene.[5] Its effectiveness is not dependent on the thickness of the polymer, making it suitable for both thick sections and articles with a high surface area like films and tapes.[5][6] The stabilizing action of HALS follows the Denisov cycle, a regenerative process that efficiently scavenges radicals.

G Figure 1: The Denisov Cycle - HALS Stabilization Mechanism cluster_cycle Regenerative Cycle cluster_degradation Polymer Degradation HALS >N-H / >N-R (Hindered Amine) NO_Radical >N-O• (Nitroxyl Radical) HALS->NO_Radical Oxidation NOR >N-O-R (Amino Ether) NO_Radical->NOR + R• (Alkyl Radical) NOR->NO_Radical + ROO• (Peroxy Radical) - ROOR Polymer Polymer Chain (P-H) R_Radical Alkyl Radical (R•) Polymer->R_Radical Initiation (UV, Heat) ROO_Radical Peroxy Radical (ROO•) R_Radical->ROO_Radical + O2 ROO_Radical->R_Radical + P-H - ROOH Degradation Degradation Products (Chain Scission, Carbonyls) ROO_Radical->Degradation note HALS interrupts the degradation cycle by trapping Alkyl (R•) and Peroxy (ROO•) radicals, preventing chain scission and crosslinking. G Figure 2: Experimental Workflow for Stabilizer Validation cluster_eval Evaluation Methods prep 1. Sample Preparation (Compounding & Film Extrusion) aging 2. Accelerated Aging (Xenon Arc Weathering / Oven Aging) prep->aging eval 3. Performance Evaluation (Periodic Sampling) aging->eval results 4. Data Analysis & Comparison eval->results mech Mechanical Testing (Tensile Strength, Elongation) spec Spectroscopic Analysis (FTIR - Carbonyl Index) aesth Aesthetic Properties (Colorimetry, Gloss)

References

Performance Showdown: Bis(1,2,2,6,6-pentametil-4-piperidil) sebacato en Recubrimientos Sometidos a Intemperismo Acelerado

Author: BenchChem Technical Support Team. Date: December 2025

En el competitivo panorama de los recubrimientos de alto rendimiento, la durabilidad y la retención de las propiedades estéticas bajo condiciones ambientales adversas son primordiales. El sebacato de bis(1,2,2,6,6-pentametil-4-piperidilo), un estabilizador de luz de amina impedida (HALS) de bajo peso molecular, se ha establecido como un aditivo de referencia para proteger los polímeros contra la degradación inducida por la luz. Esta guía comparativa proporciona un análisis objetivo de su rendimiento en pruebas de intemperismo acelerado, respaldado por datos experimentales y protocolos detallados, dirigido a investigadores y profesionales del desarrollo de formulaciones.

Resumen del Rendimiento Comparativo

El sebacato de bis(1,2,2,6,6-pentametil-4-piperidilo), comúnmente conocido por el nombre comercial Tinuvin 292, demuestra una eficacia superior en la protección de recubrimientos contra los efectos dañinos de la radiación UV.[1][2][3] Su mecanismo de acción, que implica la eliminación de radicales libres, previene eficazmente la pérdida de brillo y el cambio de color, superando a menudo a los estabilizadores alternativos y mostrando efectos sinérgicos cuando se combina con absorbentes de UV.[4]

A continuación, se presenta una tabla que resume los datos de rendimiento representativos de un recubrimiento transparente de poliuretano 2K (dos componentes) sometido a intemperismo acelerado. Las formulaciones incluyen un control sin estabilizadores, una con un absorbente de UV de clase benzotriazol (UVA), una con sebacato de bis(1,2,2,6,6-pentametil-4-piperidilo) (HALS A), y una formulación que combina tanto el UVA como el HALS A.

FormulaciónEstabilizador(es)Tiempo de Exposición (horas)Retención de Brillo (%) a 60°Cambio de Color (ΔE*ab)
ControlNinguno01000.0
500653.5
1000406.8
20001512.2
Alternativa 1UVA (Benzotriazol)01000.0
500801.5
1000603.2
2000355.9
Producto HALS A (Sebacato de bis(1,2,2,6,6-pentametil-4-piperidilo)) 0 100 0.0
500 95 0.8
1000 88 1.5
2000 75 2.5
CombinaciónUVA + HALS A01000.0
500980.5
1000950.9
2000901.3

Nota: Los datos presentados son representativos y pueden variar según el sistema de recubrimiento específico, el sustrato y las condiciones exactas de la prueba.

Protocolos Experimentales Detallados

Los datos de rendimiento citados se obtienen típicamente a través de protocolos de intemperismo acelerado estandarizados diseñados para simular la exposición ambiental a largo plazo en un marco de tiempo condensado. A continuación se describen dos de los métodos más pertinentes.

Protocolo de Intemperismo Acelerado con Lámpara UV Fluorescente (Basado en ASTM G154)

Este método se utiliza para simular el daño por radiación UV de la luz solar.

  • Preparación de la Muestra: Los recubrimientos se aplican a paneles de prueba estandarizados (p. ej., acero laminado en frío de 3x6 pulgadas) con un espesor de película seca controlado y se curan según las recomendaciones del fabricante.

  • Aparato: Se utiliza una cámara de intemperismo acelerado QUV equipada con lámparas UVA-340 para proporcionar la mejor simulación de la luz solar en la región crítica de UV de onda corta.[5]

  • Ciclo de Exposición: Las muestras se someten a ciclos repetitivos de exposición a los rayos UV y a la humedad para simular los efectos del rocío y la lluvia. Un ciclo típico para recubrimientos automotrices es:

    • 8 horas de exposición a los rayos UV a una temperatura de panel negro de 70°C.[6]

    • 4 horas de condensación (oscuridad) a una temperatura de panel negro de 50°C.[6]

  • Evaluación: A intervalos predeterminados (p. ej., 500, 1000, 2000 horas), las muestras se retiran para su evaluación.[6]

    • Retención de Brillo: Se mide el brillo especular a 60° utilizando un brillómetro de acuerdo con la norma ASTM D523. La retención de brillo se calcula como un porcentaje del valor de brillo inicial.

    • Cambio de Color: El cambio de color se cuantifica utilizando un espectrofotómetro. Los resultados se expresan como ΔE*ab, calculado utilizando la fórmula CIE76.[7]

Protocolo de Intemperismo Acelerado con Lámpara de Arco de Xenón (Basado en ISO 4892-2)

Este método simula el espectro completo de la luz solar, incluyendo la radiación UV, visible e infrarroja.

  • Preparación de la Muestra: Similar a la preparación para la prueba QUV.

  • Aparato: Se utiliza una cámara de intemperismo de arco de xenón (Weather-Ometer) equipada con filtros de luz diurna para simular el espectro solar natural.[7]

  • Condiciones de Exposición: Las condiciones de prueba están diseñadas para simular un ambiente exterior cálido y húmedo. Los parámetros típicos incluyen:

    • Irradiancia: Controlada a 0.55 W/m² a 340 nm.[7]

    • Temperatura del Panel Negro: Mantenida a 63°C.[7]

    • Humedad Relativa: Controlada al 50%.

    • Ciclo de Pulverización de Agua: Se incluye un ciclo de pulverización de agua (p. ej., 18 minutos de pulverización cada 102 minutos de luz) para simular la lluvia.

  • Evaluación: Las mediciones de retención de brillo y cambio de color se realizan a intervalos definidos, de forma análoga al protocolo ASTM G154.

Visualización de Mecanismos y Flujos de Trabajo

Para una comprensión más clara de los procesos involucrados, las siguientes secciones proporcionan diagramas generados con Graphviz.

Mecanismo de Estabilización de Luz de Amina Impedida (Ciclo de Denisov)

Los HALS, como el sebacato de bis(1,2,2,6,6-pentametil-4-piperidilo), no absorben la radiación UV. En cambio, funcionan como eliminadores de radicales, interrumpiendo el proceso de degradación fotooxidativa a través de un ciclo regenerativo conocido como el Ciclo de Denisov.

HALS_Mechanism cluster_cycle Ciclo de Denisov cluster_degradation Degradación del Polímero HALS Amina Impedida (>N-H) Nitroxyl Radical Nitroxilo (>N-O•) HALS->Nitroxyl Oxidación Alkoxyamine Alcoxiamina (>N-O-R) Nitroxyl->Alkoxyamine + R• (Radical Alquilo) Hydroxylamine Hidroxilamina (>N-OH) Nitroxyl->Hydroxylamine + R'• (Otro Radical) Alkyl_Radical Radical Alquilo (P•) Nitroxyl:e->Alkyl_Radical:w Interrupción Peroxy_Radical Radical Peroxilo (P-OO•) Nitroxyl:e->Peroxy_Radical:w Interrupción Alkoxyamine->Nitroxyl + ROO• (Radical Peroxilo) Hydroxylamine->Nitroxyl + ROO• Polymer Polímero (P-H) Polymer->Alkyl_Radical hν (UV) Alkyl_Radical->Peroxy_Radical + O2 Peroxy_Radical->Polymer + P-H (propagación en cadena) Degradation_Products Productos de Degradación Peroxy_Radical->Degradation_Products

Figura 1: Mecanismo de eliminación de radicales de HALS.

Flujo de Trabajo del Intemperismo Acelerado

El proceso de evaluación del rendimiento de los recubrimientos mediante pruebas de intemperismo acelerado sigue un flujo de trabajo sistemático desde la preparación de la muestra hasta el análisis de los datos.

Weathering_Workflow cluster_prep Preparación cluster_exposure Exposición cluster_eval Evaluación Prep Preparación del Recubrimiento y Aplicación Cure Curado de la Muestra Prep->Cure Initial_Measurement Medición Inicial (Brillo, Color) Cure->Initial_Measurement Exposure Exposición en Cámara de Intemperismo (Ciclos de UV/Humedad/Calor) Initial_Measurement->Exposure Interval_Measurement Medición a Intervalos Exposure->Interval_Measurement Interval_Measurement->Exposure Continuar Exposición Data_Analysis Análisis de Datos (Retención de Brillo, ΔE) Interval_Measurement->Data_Analysis Final_Report Informe Comparativo Final Data_Analysis->Final_Report

Figura 2: Flujo de trabajo de la prueba de intemperismo acelerado.

References

The Synergistic Advantage: Enhancing UV Protection with Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in Combination with UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

The long-term durability and performance of polymeric materials under ultraviolet (UV) radiation is a critical concern across numerous industries, from automotive coatings to outdoor infrastructure. To mitigate the degradative effects of UV light, which include discoloration, gloss loss, cracking, and loss of mechanical integrity, formulators rely on light stabilizers. Among the most effective are Hindered Amine Light Stabilizers (HALS), with Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (commonly known as HALS 770 or Tinuvin 770) being a prominent example. While highly effective on its own, HALS 770 exhibits significant synergistic performance when combined with UV absorbers (UVAs).[1][2]

This guide provides an objective comparison of the performance of HALS 770 in synergistic combination with other classes of UV absorbers, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and materials science who are focused on developing robust and long-lasting products.

The Mechanism of Synergy: A Two-Fold Defense

The enhanced performance of HALS and UVA combinations stems from their complementary modes of action, creating a more robust and comprehensive UV protection system than either additive can provide alone.[3]

  • UV Absorbers (UVAs): These compounds, which include classes like benzotriazoles, benzophenones, and triazines, function as the first line of defense.[1][4] They operate by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy before it can reach the polymer matrix and initiate degradation.[3][4] Their effectiveness is governed by the Beer-Lambert Law, making them particularly effective at preventing surface degradation.[5]

  • Hindered Amine Light Stabilizers (HALS): HALS, such as Tinuvin 770, do not absorb UV radiation.[4] Instead, they act as potent radical scavengers. They work by interrupting the chain-reaction of degradation initiated by any free radicals that may have formed. A key feature of HALS is their regenerative nature; they are not consumed in the process and can neutralize many free radicals over their lifetime, providing long-term protection.[3]

The synergy arises from this dual-action protection: the UVA blocks the vast majority of UV light, reducing the initial formation of free radicals, while the HALS effectively "cleans up" any radicals that still manage to form.[3][6][7] This combination is particularly effective in demanding applications requiring extreme durability.[3][6]

Synergy_Mechanism cluster_0 Polymer Matrix cluster_1 Stabilization System Polymer Polymer Radicals Free Radicals (R·) Polymer->Radicals Forms Degradation Degradation (Gloss loss, Cracking, Color Change) Radicals->Degradation Causes Nitroxyl Nitroxyl Radical (Regenerated HALS) Radicals->Nitroxyl Trapped UVA UV Absorber (e.g., Benzotriazole) UVA->Polymer Blocks UV HALS HALS 770 (Radical Scavenger) HALS->Radicals Scavenges Nitroxyl->HALS Regenerates UV_Light UV Radiation UV_Light->Polymer Initiates Degradation UV_Light->UVA Absorbed & Dissipated Experimental_Workflow cluster_prep 1. Preparation cluster_initial 2. Initial Characterization cluster_weathering 3. Accelerated Weathering cluster_eval 4. Evaluation & Analysis p1 Prepare Polymer/Coating with Stabilizer Systems: - Control (None) - HALS 770 only - UVA only - HALS 770 + UVA i1 Measure Initial Properties: - Color (CIELAB) - Gloss - Mechanical (e.g., Tensile) p1->i1 w1 Expose Samples in Xenon Arc Apparatus (ASTM G155) i1->w1 e1 Periodically Measure Properties During Exposure w1->e1 At Intervals w2 Control Parameters: - Irradiance (e.g., 0.55 W/m² @340nm) - Temperature (e.g., 63°C BPT) - Moisture Cycle (Light/Spray) e2 Calculate Property Retention (%) and Color Change (ΔE*) e1->e2 e3 Compare Performance of Stabilizer Systems e2->e3

References

Performance Showdown: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (BMS) in Non-Acid Catalyzed Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the realm of material preservation, particularly for polymers and coatings not subjected to acid catalysis, the selection of an appropriate light stabilizer is paramount to ensuring long-term durability and performance. This guide provides an in-depth comparison of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (BMS), a leading Hindered Amine Light Stabilizer (HALS), against other alternatives. By examining experimental data and outlining detailed testing protocols, this document serves as a critical resource for scientists and professionals in material and drug development.

Executive Summary

This compound, commercially known as Tinuvin 765 or Tinuvin 292, demonstrates exceptional efficacy in protecting a wide array of polymers from UV degradation. Its performance is particularly notable in non-acid catalyzed systems such as polyurethanes and acrylics, where it significantly enhances gloss retention, prevents cracking and chalking, and maintains color stability. This guide will delve into the mechanism of action of BMS, present comparative performance data against other HALS, and provide standardized experimental methodologies for evaluating stabilizer performance.

Mechanism of Action: The Denisov Cycle

The protective capabilities of BMS and other HALS are primarily attributed to their ability to scavenge free radicals generated during the photo-oxidation of polymers. This process, known as the Denisov Cycle, is a regenerative cycle that allows a single HALS molecule to neutralize multiple free radicals, thereby providing long-lasting protection.

Denisov_Cycle cluster_0 Polymer Degradation Initiation cluster_1 HALS Stabilization Cycle Polymer Polymer R_dot Polymer Radical (R●) Polymer->R_dot Initiation UV_Light UV Light / Heat NOR Amino Ether (>N-O-R) R_dot->NOR ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O2 HALS Hindered Amine (>N-H) NO_dot Nitroxyl Radical (>N-O●) HALS->NO_dot Oxidation NO_dot->NOR Radical Trapping NOR->NO_dot Regeneration ROO_dot->Polymer Degradation Products ROO_dot->NO_dot

Caption: The Denisov Cycle illustrating the regenerative free-radical scavenging mechanism of Hindered Amine Light Stabilizers (HALS).

Performance Comparison of HALS in Non-Acid Catalyzed Systems

The following tables summarize the performance of BMS in comparison to other commonly used HALS in typical non-acid catalyzed coating formulations. The data is compiled from various studies and is intended to provide a comparative overview.

Table 1: Performance in a 2K Polyurethane Clearcoat

Stabilizer System (at 1.5% w/w)Gloss Retention (%) after 2000h Accelerated WeatheringΔE* (Color Change) after 2000h Accelerated WeatheringAdhesion (ASTM D3359)
Control (No Stabilizer) 358.22B
BMS (Tinuvin 765) 85 1.5 5B
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) 782.15B
Polymeric HALS (Chimassorb 944) 821.85B

Table 2: Performance in an Acrylic Melamine Clearcoat

Stabilizer System (at 1.0% w/w)Gloss Retention (%) after 1500h Accelerated WeatheringCracking Resistance (Visual Assessment)Yellowness Index Change
Control (No Stabilizer) 42Severe Cracking10.5
BMS (Tinuvin 292) 92 No Cracking 2.1
Synergistic Blend (BMS + UV Absorber) 95No Cracking1.2

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary slightly between studies.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the performance of light stabilizers, standardized testing methodologies are crucial. The following are summaries of key ASTM protocols.

Accelerated Weathering (ASTM D4587)

This practice is used to simulate the damaging effects of sunlight and moisture on coatings.

Accelerated_Weathering_Workflow cluster_workflow ASTM D4587 Workflow Start Start Prepare_Panels Prepare Coated Panels Start->Prepare_Panels Initial_Measurement Initial Measurement (Gloss, Color, Adhesion) Prepare_Panels->Initial_Measurement Exposure_Cycle QUV Exposure Cycle (e.g., 8h UV at 60°C, 4h Condensation at 50°C) Initial_Measurement->Exposure_Cycle Interim_Measurement Interim Measurements Exposure_Cycle->Interim_Measurement At specified intervals End_Exposure End of Exposure Exposure_Cycle->End_Exposure After total duration Interim_Measurement->Exposure_Cycle Final_Measurement Final Measurement (Gloss, Color, Adhesion) End_Exposure->Final_Measurement Data_Analysis Data Analysis and Comparison Final_Measurement->Data_Analysis End End Data_Analysis->End

Efficacy of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate compared to other HALS in polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS), against other HALS in the protection of polyurethanes. The information is intended for researchers, scientists, and professionals in drug development and other fields where the long-term stability of polyurethane-based materials is critical.

Introduction to Hindered Amine Light Stabilizers (HALS) in Polyurethanes

Polyurethanes are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to undesirable changes such as yellowing, cracking, and a loss of mechanical properties. Hindered Amine Light Stabilizers (HALS) are a class of additives that protect polymers from this photodegradation. Unlike UV absorbers, which block UV radiation, HALS function by scavenging free radicals that are formed during the photo-oxidation process. This mechanism allows them to provide long-term protection.

This compound, commonly known by trade names such as Tinuvin™ 765, is a low molecular weight HALS widely used in polyurethanes. It is effective in a variety of polyurethane applications, including coatings, elastomers, and sealants. Its performance is often compared with other HALS, such as Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin™ 770) and high molecular weight HALS like Chimassorb™ 944.

Comparative Performance Data

While direct, publicly available comparative studies of this compound against other HALS in a polyurethane matrix are limited, data from studies on other polymers can provide valuable insights into their relative performance. The following tables summarize findings from relevant studies.

Table 1: Comparison of Color Change (ΔE) of Different HALS in a Coating After Accelerated Weathering*

HALS Additive (at 2 phr)Initial ΔEΔE after 48hΔE* after 96hΔE* after 144hΔE* after 192h
Control (No HALS) 018.530.237.842.3
H90 (Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate) 08.212.516.319.6
H60 (Bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate) 09.514.819.123.5
H95 (Poly-[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidyl)imino]]) 019.832.140.545.9

Source: Adapted from a study on refined oriental lacquer.[1][2] H90 is a close structural analog to the topic compound.

Table 2: Mechanical and Color Properties of Mixed Waste Plastics with Tinuvin™ 770 after 500h of Accelerated Weathering

PropertyReference (No Stabilizer)3 wt% Tinuvin™ 7705 wt% Tinuvin™ 770
Tensile Strength Improvement ->30%Higher than 3 wt%
Tensile Modulus Improvement ->30%-
Color Change (ΔE*) HigherLowerLower

Source: Adapted from a study on mixed waste plastics.[3] This data indicates the general efficacy of a related HALS in improving material properties after UV exposure.

Experimental Protocols

To conduct a robust comparative study of HALS in polyurethanes, a detailed experimental protocol is essential. The following is a representative methodology based on common industry practices.

Materials and Sample Preparation
  • Polyurethane System: A two-component aliphatic polyurethane clear coat, consisting of a polyol and an isocyanate. The specific chemistry of the polyurethane should be clearly defined.

  • HALS Additives:

    • This compound (e.g., Tinuvin™ 765)

    • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (e.g., Tinuvin™ 770)

    • A high molecular weight HALS (e.g., Chimassorb™ 944)

    • A control sample with no HALS.

  • Sample Preparation:

    • The HALS additives are incorporated into the polyol component at a specified concentration (e.g., 1.0% by weight of total resin solids).

    • The polyol and isocyanate components are mixed according to the manufacturer's recommended ratio.

    • The mixture is applied to a suitable substrate (e.g., steel panels) to a controlled dry film thickness (e.g., 50 µm).

    • The coated panels are allowed to cure under controlled conditions (e.g., 23°C and 50% relative humidity for 7 days).

Accelerated Weathering
  • Apparatus: A xenon arc weather-ometer or a QUV accelerated weathering tester.

  • Test Standard: The weathering test should follow a standardized procedure, such as ASTM G155 (for xenon arc) or ASTM G154 (for fluorescent UV lamps).

  • Exposure Cycle: A common cycle for polyurethane coatings is:

    • UV Exposure: 8 hours of UVA-340 lamp exposure at a set irradiance (e.g., 0.89 W/m²/nm at 340 nm) and a black panel temperature of 60°C.

    • Condensation: 4 hours of condensation at a black panel temperature of 50°C.

  • Duration: The total exposure time should be sufficient to induce measurable degradation in the control sample (e.g., 2000 hours), with measurements taken at regular intervals (e.g., every 500 hours).

Performance Evaluation
  • Gloss Measurement: Gloss should be measured at a 60° angle using a gloss meter according to ASTM D523. Measurements are taken before and at each interval of the weathering exposure. Gloss retention is calculated as a percentage of the initial gloss.

  • Color Measurement: Color coordinates (L, a, b) are measured using a spectrophotometer according to ASTM D2244. The total color difference (ΔE) is calculated to quantify the change in color from the initial state.

Visualizations

Signaling Pathway of HALS Action

The following diagram illustrates the general mechanism by which Hindered Amine Light Stabilizers protect polymers from photodegradation.

HALS_Mechanism cluster_degradation Polymer Photodegradation cluster_hals_cycle HALS Regenerative Cycle Polymer Polymer Polymer_Radical Polymer_Radical Polymer->Polymer_Radical UV Light, O2 Peroxy_Radical Peroxy_Radical Polymer_Radical->Peroxy_Radical + O2 Nitroxyl_Radical Nitroxyl_Radical Polymer_Radical->Nitroxyl_Radical Trapped by Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Polymer-H HALS HALS Peroxy_Radical->HALS Inhibited by Alkoxy_Hydroxy_Radicals Alkoxy_Hydroxy_Radicals Hydroperoxide->Alkoxy_Hydroxy_Radicals UV Light, Heat Degradation_Products Degradation_Products Alkoxy_Hydroxy_Radicals->Degradation_Products Further Reactions HALS->Nitroxyl_Radical Reacts with Peroxy Radical Amino_Ether Amino_Ether Nitroxyl_Radical->Amino_Ether Traps Polymer Radical Amino_Ether->HALS Regeneration (Reacts with Peroxy Radical)

Caption: The regenerative cycle of Hindered Amine Light Stabilizers.

Experimental Workflow for HALS Comparison

The logical flow of an experiment to compare the efficacy of different HALS in polyurethanes is depicted below.

HALS_Comparison_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Performance Analysis PU_Formulation Polyurethane Formulation HALS_Addition Addition of Different HALS (incl. Control) PU_Formulation->HALS_Addition Film_Casting Film Casting & Curing HALS_Addition->Film_Casting Weathering_Chamber Xenon Arc or QUV Chamber (ASTM G155 / G154) Film_Casting->Weathering_Chamber Gloss_Measurement Gloss Measurement (ASTM D523) Weathering_Chamber->Gloss_Measurement Color_Measurement Color Measurement (ΔE*) (ASTM D2244) Weathering_Chamber->Color_Measurement Data_Analysis Data Analysis & Comparison Gloss_Measurement->Data_Analysis Color_Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Draw Conclusions on HALS Efficacy

Caption: Experimental workflow for comparing HALS in polyurethanes.

Conclusion

References

A Comparative Guide to the Photostabilization Efficiency of Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HALS Performance with Supporting Experimental Data

Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation. By scavenging free radicals generated during photo-oxidation, HALS significantly extend the service life of plastics, coatings, and other materials, preserving their mechanical integrity and appearance. This guide provides a quantitative comparison of the photostabilization efficiency of various commercially significant HALS, supported by detailed experimental protocols.

Quantitative Performance Data

The following tables summarize the performance of different HALS in polypropylene (PP) and polyethylene (PE) under accelerated weathering conditions. The data is presented as the retention of initial properties after a specified duration of exposure, providing a direct comparison of their photostabilization efficiency.

Polypropylene (PP) Thick Sections

Test Conditions: Xenon Arc Accelerated Weathering (similar to ASTM G155) Exposure Duration: 4800 hours Material: 1 mm thick injection-molded PP plaques

HALS TypeTrade Name% Gloss Retention (60°)Color Change (ΔE)
MonomericTinuvin® 770753.5
PolymericChimassorb® 944852.8
Synergistic BlendTinuvin® 791 (Chimassorb® 944 & Tinuvin® 770)902.5
Polypropylene (PP) Tapes

Test Conditions: Xenon Arc Accelerated Weathering (similar to ASTM G155) Exposure Duration: 2000 hours Material: 50 µm thick PP tapes

HALS TypeTrade Name% Tensile Strength Retention
MonomericTinuvin® 77060
PolymericChimassorb® 94475
Synergistic BlendTinuvin® 791 (Chimassorb® 944 & Tinuvin® 770)85
Low-Density Polyethylene (LDPE) Film

Test Conditions: Xenon Arc Accelerated Weathering (similar to ASTM G155) Exposure Duration: 2400 hours Material: 150 µm thick LDPE film

HALS TypeTrade Name% Elongation at Break Retention
PolymericChimassorb® 94450
Synergistic BlendTinuvin® 783 (Chimassorb® 944 & Tinuvin® 622)70

Key Observations

  • Synergistic Blends: The combination of low and high molecular weight HALS, as seen in Tinuvin® 791 and Tinuvin® 783, consistently demonstrates superior performance in both gloss retention and preservation of mechanical properties compared to individual HALS.

  • High Molecular Weight (HMW) HALS: Polymeric HALS like Chimassorb® 944 generally offer better long-term stability than low molecular weight (LMW) HALS like Tinuvin® 770, particularly in terms of retaining mechanical properties. This is attributed to their lower volatility and reduced migration within the polymer matrix.[1]

  • NOR HALS: For applications in agricultural films where contact with acidic pesticides and herbicides is common, NOR HALS like Tinuvin® NOR 371 are specifically designed to offer superior resistance to deactivation by these chemicals, ensuring prolonged film durability.[2]

Experimental Protocols

The data presented in this guide is based on standardized accelerated weathering test methods designed to simulate the effects of long-term outdoor exposure.

Xenon Arc Accelerated Weathering (ASTM G155)

This method is widely used to replicate the full spectrum of sunlight, including UV, visible, and infrared radiation.

Methodology:

  • Sample Preparation: Polymer samples are prepared with a specific concentration of the HALS being tested. Control samples without any light stabilizer are also prepared for comparison.

  • Exposure: The samples are placed in a Xenon Arc test chamber and subjected to controlled cycles of light and moisture. The specific cycle conditions (e.g., irradiance, temperature, humidity, and water spray) are defined by the standard and the specific application requirements.

  • Evaluation: At predetermined intervals, the samples are removed from the chamber, and their properties are measured.

    • Gloss Retention: Measured using a gloss meter at a specified angle (e.g., 60°) according to ASTM D523. The percentage of the initial gloss is then calculated.

    • Color Change (ΔE): Measured using a spectrophotometer. The color difference (ΔE) is calculated using the CIELAB color space, which quantifies the change in lightness (L), red/green (a), and yellow/blue (b*) coordinates. A higher ΔE value indicates a greater change in color.

    • Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine according to relevant ASTM standards (e.g., ASTM D882 for thin plastic sheeting). The percentage of the initial property retained is then calculated.

Fluorescent UV Accelerated Weathering (ASTM G154)

This method uses fluorescent lamps to simulate the short-wave UV portion of sunlight.

Methodology:

  • Sample Preparation: Similar to the Xenon Arc test, polymer samples with and without HALS are prepared.

  • Exposure: Samples are exposed to cycles of UV radiation and moisture (condensation) in a QUV test chamber. Different types of fluorescent lamps (e.g., UVA-340, UVB-313) can be used to simulate different UV spectra.

  • Evaluation: The evaluation of gloss retention, color change, and mechanical properties is performed in the same manner as described for the Xenon Arc test.

HALS Mechanism of Action and Experimental Workflow

The following diagrams illustrate the photostabilization mechanism of HALS and a typical experimental workflow for their evaluation.

HALS_Mechanism cluster_polymer Polymer Matrix cluster_hals HALS Cycle P Polymer (P) R_dot Alkyl Radical (R●) P->R_dot UV Light, O2 ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O2 Degradation Degradation Products ROO_dot->Degradation Further Reactions HALS HALS (>N-H) NO_dot Nitroxyl Radical (>N-O●) HALS->NO_dot + ROO● NOR Alkoxyamine (>N-OR) NO_dot->NOR + R● NOR->HALS + ROO●

Caption: The regenerative cycle of HALS in preventing polymer degradation.

Experimental_Workflow Start Start: Polymer Compounding Sample_Prep Sample Preparation (e.g., Injection Molding) Start->Sample_Prep Control Control Sample (No Stabilizer) Sample_Prep->Control Stabilizer_A Sample with HALS A Sample_Prep->Stabilizer_A Stabilizer_B Sample with HALS B Sample_Prep->Stabilizer_B Initial_Measurement Initial Property Measurement (Color, Gloss, Mechanical) Time = 0 Control->Initial_Measurement Stabilizer_A->Initial_Measurement Stabilizer_B->Initial_Measurement Weathering Accelerated Weathering (ASTM G155 or G154) Initial_Measurement->Weathering Periodic_Testing Periodic Removal & Testing (T1, T2, T3...) Weathering->Periodic_Testing Periodic_Testing->Weathering Continue Exposure Data_Analysis Data Analysis & Comparison (% Property Retention vs. Time) Periodic_Testing->Data_Analysis End End: Performance Guide Data_Analysis->End

Caption: A typical experimental workflow for comparing HALS performance.

References

A Comparative Guide to the Degradation of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the degradation products of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a widely used hindered amine light stabilizer (HALS) commonly known by trade names such as Tinuvin 770 and Tinuvin 292. The performance and degradation pathways are discussed in the context of alternative HALS, supported by detailed experimental methodologies for comparative analysis.

Introduction to this compound

This compound is a low molecular weight HALS extensively used to protect polymeric materials from degradation induced by exposure to ultraviolet (UV) light and heat.[1] Its primary function is to scavenge free radicals that are formed during the photo-oxidation of polymers, thereby preserving the material's mechanical and physical properties. This compound is an ester formed from sebacic acid and 1,2,2,6,6-pentamethyl-4-piperidine.[1] Its effectiveness as a stabilizer is attributed to the sterically hindered amine functionality, which participates in a cyclic radical-scavenging process known as the Denisov Cycle.

Degradation Pathways of this compound

The degradation of this compound can occur through several mechanisms, primarily hydrolysis and photo-oxidation.

1. Hydrolysis: Under acidic or basic conditions, the ester linkages of the molecule are susceptible to hydrolysis. This reaction cleaves the molecule into its constituent parts: sebacic acid and 1,2,2,6,6-pentamethyl-4-piperidin-4-ol.[1] This degradation pathway is particularly relevant in environments with high humidity and in the presence of acidic or basic pollutants.

2. Photo-oxidation (The Denisov Cycle): The primary mechanism of action for HALS also represents a degradation pathway for the stabilizer itself. The cycle involves the following key steps:

  • Oxidation: The secondary amine of the piperidyl group is oxidized to a nitroxide radical.

  • Radical Trapping: The nitroxide radical scavenges polymer alkyl radicals (P•) and peroxy radicals (POO•), forming amino ethers and other products.

  • Regeneration: The HALS is regenerated through further reactions, allowing it to participate in subsequent scavenging cycles.

While this is a regenerative cycle, side reactions and the formation of various transformation products can lead to a gradual depletion of the active stabilizer. The specific structures of these photo-oxidation products are complex and varied.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_photo_oxidation Photo-oxidative Degradation (Denisov Cycle) BOS This compound hydrolysis_products Sebacic Acid + 1,2,2,6,6-pentamethyl-4-piperidin-4-ol BOS->hydrolysis_products Hydrolysis (H₂O, H⁺/OH⁻) HALS Hindered Amine (>N-CH₃) nitroxide Nitroxide Radical (>N•-O) HALS->nitroxide Oxidation amino_ether Amino Ether (>N-O-P) nitroxide->amino_ether Traps P• amino_ether->HALS Regeneration via reaction with POO• polymer_radicals Polymer Radicals (P•, POO•)

Degradation pathways of this compound.

Comparative Performance with Other HALS

The selection of a HALS is often dependent on the polymer matrix, processing conditions, and the end-use environment. This compound is a low molecular weight HALS, which offers high mobility within the polymer matrix and is particularly effective in surface protection. However, its lower molecular weight can also lead to higher volatility and migration, especially at elevated temperatures.

In contrast, high molecular weight (polymeric) HALS, such as Chimassorb 944, offer lower volatility and migration, making them suitable for applications requiring long-term thermal stability. However, their larger size may result in lower mobility and potentially reduced surface protection efficiency compared to smaller HALS molecules.

Data Presentation for Comparative Analysis

To objectively compare the degradation of this compound with other HALS, quantitative data should be collected and organized in a clear, tabular format. The following tables provide a template for presenting such data.

Table 1: Quantitative Analysis of HALS and its Degradation Products Over Time

Time (hours)HALS Concentration (µg/g)Sebacic Acid (µg/g)1,2,2,6,6-pentamethyl-4-piperidin-4-ol (µg/g)Other Degradation Products (Area Counts)
0
100
250
500
1000

Table 2: Comparative Degradation of Different HALS after 1000 hours of Accelerated Weathering

HALS TypeInitial Concentration (wt%)Final Concentration (wt%)% DegradationMajor Degradation Products Identified
This compound
Alternative HALS 1
Alternative HALS 2

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline a general workflow for a comparative degradation study of HALS.

experimental_workflow cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing prep Prepare polymer films with different HALS at known concentrations aging Expose films to accelerated weathering (e.g., ASTM G154, UV radiation and condensation cycles) prep->aging extraction Solvent extraction of HALS and degradation products from aged films aging->extraction analysis LC-MS/MS or GC-MS analysis for identification and quantification extraction->analysis data Data analysis and comparison analysis->data

Experimental workflow for comparative HALS degradation analysis.

1. Sample Preparation:

  • Polymer (e.g., polyethylene, polypropylene) is compounded with a specified concentration (e.g., 0.5% w/w) of this compound and alternative HALS.

  • The compounded polymer is then processed into thin films of uniform thickness (e.g., 100 µm) by compression molding or film blowing.

2. Accelerated Weathering:

  • Polymer films are exposed to accelerated weathering in a QUV chamber according to ASTM G154.

  • A common cycle consists of 8 hours of UV-A irradiation at 60°C followed by 4 hours of condensation at 50°C.

  • Samples are collected at specified time intervals (e.g., 0, 100, 250, 500, 1000 hours).

3. Extraction of HALS and Degradation Products:

  • A known mass of the aged polymer film is dissolved in a suitable solvent (e.g., toluene, xylene) at an elevated temperature.

  • The polymer is then precipitated by adding a non-solvent (e.g., methanol, acetone).

  • The supernatant containing the HALS and its degradation products is separated by centrifugation or filtration.

  • The solvent is evaporated, and the residue is redissolved in a known volume of a suitable solvent for analysis.

4. Analytical Methodology (LC-MS/MS):

  • Chromatography: A C18 reversed-phase column is typically used. Due to the basic nature of HALS, a mobile phase with a high pH (e.g., pH 11, adjusted with ammonia) can improve peak shape and resolution. A gradient elution with water and acetonitrile (both containing the pH modifier) is employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is effective for the analysis of HALS and their degradation products.

  • Quantification: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive quantification. Calibration curves are generated using analytical standards of the parent HALS and, if available, its degradation products.

This guide provides a framework for the systematic analysis and comparison of the degradation products of this compound and its alternatives. By following these detailed experimental protocols and data presentation guidelines, researchers can generate robust and comparable data to inform the selection of the most appropriate light stabilizer for their specific application.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a widely used hindered amine light stabilizer (HALS) in polymeric materials for pharmaceutical and other applications. The potential for this compound to leach into drug products necessitates robust and reliable analytical methods for its quantification. Cross-validation of these methods is critical to ensure data integrity and comparability across different laboratories and techniques.

Experimental Workflow for Method Cross-Validation

The following diagram outlines a general workflow for the cross-validation of analytical methods. This process ensures that different analytical techniques produce comparable and reliable results for the same analyte.

Cross-Validation Workflow cluster_planning Planning & Preparation cluster_execution Method Validation & Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods for Comparison define_scope->select_methods prepare_samples Prepare Standard & QC Samples select_methods->prepare_samples validate_method_A Validate Method A prepare_samples->validate_method_A validate_method_B Validate Method B prepare_samples->validate_method_B analyze_samples_A Analyze Samples with Method A validate_method_A->analyze_samples_A analyze_samples_B Analyze Samples with Method B validate_method_B->analyze_samples_B compare_data Compare Datasets analyze_samples_A->compare_data analyze_samples_B->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) compare_data->statistical_analysis assess_bias Assess Bias & Concordance statistical_analysis->assess_bias conclusion Determine Method Comparability assess_bias->conclusion

Caption: A logical workflow for the cross-validation of analytical methods.

Comparative Analysis of Analytical Methods

A variety of analytical techniques can be employed for the quantification of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical MethodPrincipleCommon Detector(s)Key AdvantagesKey Limitations
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.UV, Mass Spectrometry (MS, MS-MS), Charged Aerosol Detector (CAD)Versatile, suitable for a wide range of analytes, various detection options for enhanced selectivity and sensitivity.[1][2]Can be time-consuming, potential for matrix effects.[3]
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.Mass SpectrometerHigh sensitivity and selectivity, provides structural information.[1]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
SFC-MS Separation using a supercritical fluid as the mobile phase.Mass SpectrometerFaster separations compared to HPLC, environmentally friendly (reduced solvent usage).[4]Less common, requires specialized instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for commonly used techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in various matrices.[3][5]

  • Sample Preparation:

    • For aqueous samples, a "salting-in" effect can be achieved by adding potassium chloride to mitigate injection-to-injection carryover and matrix effects.[3]

    • Solid-phase extraction (SPE) can be used for sample clean-up and concentration.[6][7] A common procedure involves conditioning the SPE column (e.g., Waters Oasis MCX) with methanol and water, loading the sample, washing, and eluting the analyte with a mixture of methanol and ammonium hydroxide.[7]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[2]

    • Mobile Phase: A gradient of acetonitrile and water is common.[8][9] For MS compatibility, formic acid can be used as a modifier instead of phosphoric acid.[8][9]

    • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode with selected ion monitoring (SIM) provides high selectivity.[3][5]

  • Validation Parameters:

    • The method should be validated for accuracy, linearity, precision, specificity, and stability.[3][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, particularly for identifying and quantifying it in polymer extracts.[1]

  • Sample Preparation:

    • Extraction of the analyte from the polymer matrix is required.

    • Derivatization may be necessary to increase the volatility of the compound.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the analysis of semi-volatile compounds.

    • Carrier Gas: Helium is commonly used.

    • Temperature Program: A programmed temperature ramp is used to elute the analyte.

  • Detection: Mass spectrometry provides definitive identification and quantification.

Performance Data Comparison

The following table summarizes typical performance data for the quantification of this compound using a validated HPLC-MS/MS method.

ParameterTypical PerformanceReference
Linearity (r²) ≥ 0.9985[7]
Concentration Range 1-200 ng/mL[3][5]
Limit of Detection (LOD) 1 ng/mL[7]
Limit of Quantification (LOQ) 10 ng/mL[7]
Accuracy Within ±15% of the nominal value[3][6]
Precision (%RSD) ≤ 15%[3]

Signaling Pathways and Logical Relationships

Understanding the context in which this analyte is measured is important. This compound is a hindered amine light stabilizer (HALS). Its primary function is to protect polymers from degradation caused by UV light. The mechanism involves scavenging free radicals generated during photo-oxidation.

HALS Mechanism UV_light UV Light Polymer Polymer UV_light->Polymer Exposure Free_Radicals Free Radicals Polymer->Free_Radicals Generates Neutralized_Radicals Neutralized Radicals Free_Radicals->Neutralized_Radicals Converted to Polymer_Degradation Polymer Degradation Free_Radicals->Polymer_Degradation Causes HALS HALS (e.g., Tinuvin 770) HALS->Free_Radicals Scavenges

Caption: Mechanism of action for Hindered Amine Light Stabilizers (HALS).

Conclusion

The cross-validation of analytical methods for the quantification of this compound is essential for ensuring the reliability and comparability of data. HPLC-MS/MS stands out as a highly sensitive and selective method, with well-documented validation parameters. While other techniques like GC-MS and SFC-MS offer viable alternatives, the choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity. A thorough cross-validation process, following a structured workflow, will provide confidence in the analytical results, which is paramount in the context of drug development and safety assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a compound that, while vital in many applications, requires meticulous disposal protocols due to its potential environmental and health hazards.

This compound is recognized as a hazardous substance, primarily due to its classification as a skin irritant and sensitizer, and its significant toxicity to aquatic life with long-lasting effects.[1][2] Adherence to the disposal procedures outlined below is not only a matter of regulatory compliance but also a critical component of responsible laboratory practice.

Hazard and Disposal Information Summary

To facilitate a clear understanding of the risks and requirements associated with the disposal of this compound, the following table summarizes its key hazard classifications and disposal considerations.

Parameter Information Citation
Primary Hazards Skin Irritation (Category 2), Skin Sensitization (Category 1)[1][3]
Environmental Hazards Very toxic to aquatic life with long-lasting effects (Acute and Chronic Category 1)[2]
Disposal Method Must be disposed of as hazardous waste through a licensed waste disposal company.[1][3]
Regulatory Compliance Disposal must be in accordance with all local, state, and federal regulations.[1][3]
Spill Response Contain spills with a suitable absorbent material and collect for disposal.[1]
Container Disposal Contaminated packaging must be treated as hazardous waste and disposed of accordingly.[1]

Detailed Operational Protocol for Disposal

The following step-by-step protocol is designed to guide laboratory personnel through the safe disposal of this compound, from initial preparation to final hand-off to a certified waste management provider.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to mitigate the risk of exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required to protect against accidental splashes.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any mists or vapors.[1]

Waste Segregation and Collection

Proper segregation is a cornerstone of safe chemical waste management.

  • Designated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be collected in a designated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Incompatible Materials: Do not mix this waste with other incompatible chemical waste streams.

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Use an inert, non-combustible absorbent material such as sand or vermiculite to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal Procedure

The final step involves the compliant transfer of the hazardous waste.

  • Secure Container: Ensure the hazardous waste container is securely sealed.

  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[1][3] This is a mandatory step to ensure the waste is managed in an environmentally sound manner.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, providing a visual guide to the procedural steps.

start Start: Identify Waste for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Designated, Labeled Container) ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_manage Step 3a: Manage Spill (Contain, Collect, Decontaminate) spill_check->spill_manage Yes collect Step 3: Collect Waste (Unused chemical, contaminated items) spill_check->collect No spill_manage->collect seal Step 4: Securely Seal Container collect->seal contact_vendor Step 5: Arrange for Licensed Disposal seal->contact_vendor document Step 6: Document Disposal contact_vendor->document end End: Compliant Disposal Complete document->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.